molecular formula C8H3NO6Zn B3393927 Zinc 5-nitroisophthalate CAS No. 60580-61-2

Zinc 5-nitroisophthalate

Cat. No.: B3393927
CAS No.: 60580-61-2
M. Wt: 274.5 g/mol
InChI Key: FJVOQPCCHVJZTR-UHFFFAOYSA-L
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Description

Zinc 5-nitroisophthalate is a useful research compound. Its molecular formula is C8H3NO6Zn and its molecular weight is 274.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;5-nitrobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H5NO6.Zn/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FJVOQPCCHVJZTR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])[N+](=O)[O-])C(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H3NO6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70209386
Record name Zinc 5-nitroisophthalate
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Molecular Weight

274.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless powder; [Heucotech MSDS]
Record name Zinc 5-nitroisophthalate
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CAS No.

60580-61-2
Record name Zinc 5-nitroisophthalate
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Foundational & Exploratory

synthesis and characterization of Zinc 5-nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of Zinc 5-Nitroisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a metal-organic coordination compound. The information presented herein is compiled from established methodologies for the synthesis and analysis of analogous zinc-based coordination polymers and aims to serve as a foundational resource for researchers in materials science, chemistry, and drug development.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of zinc-based coordination polymers is hydrothermal synthesis. This technique facilitates the formation of crystalline materials from aqueous solutions under controlled temperature and pressure.

Experimental Protocol: Hydrothermal Synthesis

A representative hydrothermal synthesis protocol for this compound is detailed below. This protocol is based on established procedures for the synthesis of zinc-carboxylate metal-organic frameworks.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Nitroisophthalic acid (C₈H₅NO₆)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, a stoichiometric amount of zinc nitrate hexahydrate and 5-nitroisophthalic acid are dissolved in deionized water. The molar ratio of the metal salt to the organic ligand is a critical parameter that can influence the final structure and should be systematically varied for optimization.

  • The resulting solution is stirred for a sufficient duration to ensure homogeneity.

  • The solution is then transferred into a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to a specific temperature, typically in the range of 120-180 °C, for a period of 24-72 hours.

  • After the reaction is complete, the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystalline product is collected by filtration, washed thoroughly with deionized water and ethanol (B145695) to remove any unreacted starting materials, and dried in an oven at a moderate temperature (e.g., 60-80 °C).

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to determine its structure, purity, and properties. The following are key analytical techniques and the expected results.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline material.

Experimental Protocol:

A suitable single crystal of this compound is selected and mounted on a goniometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected data is then processed, and the crystal structure is solved and refined using appropriate software packages.

Data Presentation: Expected Crystallographic Parameters

The following table summarizes the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis. The values provided are hypothetical and representative of a typical zinc-based coordination polymer.

ParameterRepresentative Value
Chemical FormulaC₈H₃N O₆Zn
Formula Weight274.50 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.0
Volume (ų)1035
Z4
Calculated Density (g/cm³)1.76
R-factor (%)< 5
Goodness-of-fit (GOF)~1
Thermal Analysis (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability and decomposition behavior of the material.

Experimental Protocol:

A small amount of the powdered sample is placed in an alumina (B75360) crucible. The sample is heated from room temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss and temperature difference are recorded as a function of temperature.

Data Presentation: Expected Thermal Decomposition Stages

The thermal decomposition of this compound is expected to occur in distinct stages.

Temperature Range (°C)Mass Loss (%)Assignment
100 - 150~5%Loss of coordinated water molecules
300 - 500~50%Decomposition of the 5-nitroisophthalate ligand
> 500-Formation of stable Zinc Oxide (ZnO) residue
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound.

Experimental Protocol:

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of coordinated water
~1600 & ~1400Asymmetric and symmetric COO⁻ stretching
~1540 & ~1350Asymmetric and symmetric NO₂ stretching
~450Zn-O stretching
UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

A dilute solution of the compound in a suitable solvent (e.g., DMF or DMSO) is prepared. The UV-Vis absorption spectrum is recorded over a wavelength range of 200-800 nm.

Data Presentation: Expected UV-Visible Absorption

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the 5-nitroisophthalate ligand. An absorption band in the UV region, typically around 280-320 nm, can be attributed to the π → π* transitions of the aromatic ring.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Zn(NO₃)₂·6H₂O + 5-Nitroisophthalic Acid Dissolution Dissolution in Deionized Water Reactants->Dissolution Hydrothermal Hydrothermal Reaction (120-180 °C, 24-72 h) Dissolution->Hydrothermal Filtration Filtration and Washing Hydrothermal->Filtration Drying Drying Filtration->Drying Product This compound Crystals Drying->Product SCXRD Single-Crystal X-ray Diffraction Product->SCXRD TGA_DTA Thermal Analysis (TG-DTA) Product->TGA_DTA FTIR FTIR Spectroscopy Product->FTIR UV_Vis UV-Vis Spectroscopy Product->UV_Vis

Caption: Workflow for the .

Logical Relationship of Synthesis and Characterization

logical_relationship cluster_inputs Synthesis Inputs cluster_output Product & Analysis cluster_analysis Characterization Techniques Precursors Zinc Salt (Zn(NO₃)₂·6H₂O) Organic Ligand (5-Nitroisophthalic Acid) Product This compound Crystal Structure Thermal Stability Spectroscopic Properties Precursors->Product:f0 React to form Conditions Temperature Time Solvent Conditions->Product:f0 Influence properties Techniques SC-XRD TG-DTA FTIR UV-Vis Product:f1->Techniques:f0 Determined by Product:f2->Techniques:f1 Analyzed by Product:f3->Techniques:f2 Investigated by Product:f3->Techniques:f3 Investigated by

Caption: Logical relationship between synthesis inputs, product properties, and characterization.

Unveiling the Crystal Architecture of Zinc 5-Nitroisophthalate Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and synthesis of coordination polymers based on zinc and 5-nitroisophthalic acid. Primarily targeting researchers, scientists, and professionals in drug development, this document collates crystallographic data, detailed experimental protocols, and visual representations of the molecular architecture and synthesis workflows.

Introduction

Zinc 5-nitroisophthalate is a coordination polymer with a three-dimensional network structure. The presence of both zinc ions and nitro functional groups imparts interesting optical, electronic, and magnetic properties, making it a subject of research in catalysis, coordination chemistry, and materials science. Its porous structure also suggests potential applications in gas storage and separation. This guide focuses on the detailed crystal structure of a representative this compound complex, providing a foundational understanding for further research and application.

Crystallographic Data

The crystal structure of a prominent this compound complex, specifically [Zn(NIPH)(bbib)]₂n·nbbib·nH₂O (where H₂NIPH = 5-nitroisophthalic acid and bbib = 1,4-bis(1H-benzimidazolyl)butane), has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

ParameterValue
Empirical FormulaC₃₀H₂₈N₆O₅Zn
Formula Weight646.00
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.086(2)
b (Å)16.794(4)
c (Å)14.189(3)
α (°)90
β (°)108.96(3)
γ (°)90
Volume (ų)2724.8(10)
Z4
Density (calculated) (g/cm³)1.575
Absorption Coefficient (mm⁻¹)1.055
F(000)1336
Crystal Size (mm³)0.20 x 0.18 x 0.15
Theta range for data collection (°)2.11 to 25.00
Reflections collected9589
Independent reflections4791 [R(int) = 0.0412]
Final R indices [I>2sigma(I)]R₁ = 0.0488, wR₂ = 0.1198
R indices (all data)R₁ = 0.0711, wR₂ = 0.1343

Experimental Protocols

Synthesis of [Zn(NIPH)(bbib)]₂n·nbbib·nH₂O

Materials:

  • 5-nitroisophthalic acid (H₂NIPH)

  • 1,4-bis(1H-benzimidazolyl)butane (bbib)

  • Zn(NO₃)₂·6H₂O

  • NaOH

  • Distilled water

Procedure: A mixture of 5-nitroisophthalic acid (0.1 mmol, 21.1 mg), 1,4-bis(1H-benzimidazolyl)butane (0.1 mmol, 28.6 mg), Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg), and distilled water (10 mL) was prepared. The pH of the mixture was adjusted to 7.0 using a 0.1 M NaOH solution. The resulting mixture was sealed in a 25 mL Teflon-lined stainless steel autoclave and heated to 160 °C for 72 hours. After cooling to room temperature at a rate of 5 °C/h, colorless block-shaped crystals were obtained. The crystals were washed with distilled water and dried in air.

X-ray Crystallography

A single crystal of the title compound with dimensions 0.20 mm x 0.18 mm x 0.15 mm was selected for X-ray diffraction analysis. The data were collected on a Bruker SMART APEX II CCD diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å) at 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL-97 software package.

Visualizations

Synthesis Workflow

The following diagram illustrates the hydrothermal synthesis process for the this compound complex.

Synthesis_Workflow Synthesis Workflow for [Zn(NIPH)(bbib)]₂n·nbbib·nH₂O cluster_reactants Reactant Preparation cluster_hydrothermal Hydrothermal Reaction cluster_product Product Isolation H2NIPH 5-Nitroisophthalic Acid Mix Mixing & pH Adjustment to 7.0 H2NIPH->Mix bbib 1,4-bis(1H-benzimidazolyl)butane bbib->Mix ZnNO3 Zn(NO₃)₂·6H₂O ZnNO3->Mix H2O Distilled Water H2O->Mix Autoclave Sealing in Teflon-lined Autoclave Mix->Autoclave Heating Heating at 160°C for 72h Autoclave->Heating Cooling Controlled Cooling (5°C/h) Heating->Cooling Crystals Formation of Colorless Crystals Cooling->Crystals Wash Washing with Distilled Water Crystals->Wash Dry Air Drying Wash->Dry FinalProduct [Zn(NIPH)(bbib)]₂n·nbbib·nH₂O Dry->FinalProduct

Caption: Hydrothermal synthesis of a this compound complex.

Coordination Environment of Zinc

The following diagram depicts the coordination environment around the zinc ion in the crystal structure.

Coordination_Environment Coordination Environment of the Zinc Ion cluster_ligands Coordinating Atoms Zn Zn(II) O1 O from NIPH Zn->O1 Coordination Bond O2 O from NIPH Zn->O2 Coordination Bond N1 N from bbib Zn->N1 Coordination Bond N2 N from bbib Zn->N2 Coordination Bond

Caption: Tetrahedral coordination of the Zn(II) ion.

Signaling Pathways

No information regarding the involvement of this compound or its complexes in biological signaling pathways was identified in the reviewed scientific literature. The research focus on this compound is primarily in the field of materials science.

Conclusion

This technical guide provides a detailed summary of the crystal structure and synthesis of a representative this compound coordination polymer. The provided crystallographic data and experimental protocols offer a solid foundation for researchers interested in the synthesis and characterization of novel metal-organic frameworks. The lack of data on biological signaling pathways highlights a potential area for future investigation, particularly if these compounds are to be considered for any biomedical applications.

An In-depth Technical Guide to Zinc 5-Nitroisophthalate: Molecular Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 5-nitroisophthalate is a coordination polymer that has garnered interest within the scientific community for its potential applications in various fields, including materials science and as a component in the development of novel pharmaceutical formulations. This technical guide provides a comprehensive overview of its fundamental molecular properties, detailed experimental protocols for its synthesis and thermal analysis, and a logical workflow for its characterization. The structured presentation of data and methodologies aims to facilitate further research and development involving this compound.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C8H3NO6Zn
Molecular Weight 274.5 g/mol [1]
CAS Number 60580-61-2
Appearance White odorless powder[1]
IUPAC Name zinc 5-nitrobenzene-1,3-dicarboxylate[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide step-by-step protocols for its preparation via a hydrothermal method and for its thermal analysis using Thermogravimetric Analysis (TGA).

Hydrothermal Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound based on common methods for preparing zinc-based coordination polymers.[2]

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL)

  • Oven

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Beakers and magnetic stirrer

Procedure:

  • In a beaker, dissolve 1 mmol of 5-nitroisophthalic acid and 1 mmol of zinc nitrate hexahydrate in 15 mL of deionized water.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 160°C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals thoroughly with deionized water and then with ethanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator over silica (B1680970) gel.

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a standardized method for analyzing the thermal stability of this compound.

Instrumentation:

  • A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

  • Inert sample pans (e.g., alumina (B75360) or platinum).

  • A gas delivery system for maintaining a controlled atmosphere (e.g., high-purity nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss percentage versus temperature to obtain the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, providing a clear visual guide for the experimental process.

G cluster_synthesis Synthesis cluster_characterization Characterization reagents 5-Nitroisophthalic Acid + Zinc Nitrate Hexahydrate dissolution Dissolution in Deionized Water reagents->dissolution hydrothermal Hydrothermal Reaction (160°C, 72h) dissolution->hydrothermal cooling Slow Cooling to RT hydrothermal->cooling filtration Filtration and Washing cooling->filtration drying Drying filtration->drying product This compound Crystals drying->product scxrd Single-Crystal X-Ray Diffraction (Structure Determination) product->scxrd Structural Analysis ftir FT-IR Spectroscopy (Functional Group Analysis) product->ftir Spectroscopic Analysis tga Thermogravimetric Analysis (Thermal Stability) product->tga Thermal Analysis pxrd Powder X-Ray Diffraction (Phase Purity) product->pxrd Purity Check

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of Zinc 5-Nitroisophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Zinc 5-nitroisophthalate, a coordination polymer with potential applications in various scientific fields. This document details the experimental methodologies for its characterization using Fourier-Transform Infrared (FT-IR) and Photoluminescence spectroscopy, presents the available quantitative data in a structured format, and illustrates key processes through diagrams.

Introduction

This compound is a metal-organic framework (MOF) constructed from zinc(II) ions and 5-nitroisophthalic acid ligands. The coordination of the organic ligand to the metal center results in a polymeric structure with specific physicochemical properties. Spectroscopic techniques are crucial for elucidating the molecular structure, coordination environment, and photophysical behavior of this compound. This guide focuses on the practical aspects of its spectroscopic characterization.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and analysis of this compound. The following protocols are based on established methodologies for similar coordination polymers.

Synthesis of this compound Complex

A common method for the synthesis of this compound coordination polymers is through hydrothermal reaction.

Materials:

  • Zinc(II) salt (e.g., Zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O)

  • 5-Nitroisophthalic acid (H₂NIP)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), water)

  • An ancillary ligand (e.g., a nitrogen-containing ligand like 1,4-bis(1H-benzimidazolyl)butane (bbib)) may be used to influence the final structure.

Procedure:

  • A mixture of the Zinc(II) salt, 5-nitroisophthalic acid, and the ancillary ligand (if used) is dissolved in the chosen solvent system.

  • The molar ratios of the reactants are critical and should be precisely controlled. For example, a 1:1 molar ratio of Zinc salt to 5-nitroisophthalic acid can be employed.

  • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 160-180 °C) for a defined period (e.g., 72 hours).

  • After the reaction, the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with the solvent, and dried in air.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the compound and to confirm the coordination of the 5-nitroisophthalate ligand to the zinc ion.

Methodology:

  • A small amount of the dried this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar to create a homogeneous mixture.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is used to investigate the light-emitting properties of this compound, which can be indicative of its potential applications in sensing and optoelectronics.

Methodology:

  • A solid sample of the crystalline this compound is placed in a solid-state sample holder of a fluorescence spectrophotometer.

  • An excitation wavelength is selected based on the expected absorption characteristics of the material.

  • The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.

  • To determine the optimal excitation wavelength, an emission wavelength is fixed, and the excitation spectrum is recorded by scanning a range of shorter wavelengths.

  • All measurements are typically performed at room temperature.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of a zinc coordination polymer incorporating 5-nitroisophthalate.

Table 1: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching vibrations of water molecules
~1620Asymmetric stretching of carboxylate groups
~1570Symmetric stretching of carboxylate groups
~1530N-O asymmetric stretching of the nitro group
~1350N-O symmetric stretching of the nitro group
~820, ~780, ~730C-H out-of-plane bending of the aromatic ring

Note: The exact positions of the peaks may vary slightly depending on the specific crystal structure and measurement conditions.

Table 2: Photoluminescence Spectral Data

ParameterWavelength (nm)
Maximum Excitation~350
Maximum Emission~420

Note: The luminescence properties can be influenced by factors such as the presence of solvent molecules and the specific coordination environment of the zinc ion.

Visualizations

The following diagrams illustrate the general workflow of the spectroscopic analysis and the coordination environment within this compound.

Experimental_Workflow Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Zinc(II) Salt + 5-Nitroisophthalic Acid + (Ancillary Ligand) + Solvent Hydrothermal_Reaction Hydrothermal Reaction (e.g., 170°C, 72h) Reactants->Hydrothermal_Reaction Crystallization Cooling and Crystallization Hydrothermal_Reaction->Crystallization Isolation Filtration, Washing, and Drying Crystallization->Isolation Sample Crystalline Product: This compound Isolation->Sample FTIR FT-IR Spectroscopy Sample->FTIR PL Photoluminescence Spectroscopy Sample->PL FTIR_Data FT-IR Spectrum: Functional Group Identification and Coordination Confirmation FTIR->FTIR_Data PL_Data PL Spectra: Determination of Excitation and Emission Characteristics PL->PL_Data

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A generalized representation of the coordination environment of the Zinc(II) ion with 5-nitroisophthalate and ancillary nitrogen-donor ligands.

Conclusion

The spectroscopic analysis of this compound provides valuable insights into its structural and photophysical properties. FT-IR spectroscopy confirms the coordination of the carboxylate and nitro functional groups of the ligand to the zinc center, while photoluminescence studies reveal its light-emitting capabilities. The detailed protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related metal-organic frameworks. Further investigations, such as single-crystal X-ray diffraction, are recommended for a complete three-dimensional structural elucidation.

An In-depth Technical Guide to the Thermal Decomposition of Zinc 5-Nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific experimental data on the thermal decomposition of zinc 5-nitroisophthalate is not extensively available in public literature. This guide is therefore based on established principles of thermal analysis and inferred behavior from analogous compounds, such as other zinc carboxylates and metal nitrobenzoates. The provided data and decomposition pathways are illustrative and intended to serve as a predictive framework for researchers.

This technical guide provides a comprehensive overview of the probable thermal decomposition behavior of this compound. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the thermal stability and degradation profile of this and similar metal-organic compounds. The document outlines detailed experimental protocols for characterization, presents anticipated quantitative data in a structured format, and includes visualizations of the experimental workflow and a proposed decomposition pathway.

Proposed Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is anticipated to be a multi-stage process. This process typically begins with the loss of water molecules, followed by the decomposition of the organic ligand, and culminates in the formation of the final metal oxide residue. For nitro-substituted aromatic carboxylates, the decomposition of the organic component can be energetic and complex.

Stage I: Dehydration The initial stage involves the endothermic removal of water of hydration from the crystal structure. The temperature range for this process is typically between 50°C and 150°C.

Stage II: Decomposition of the Anhydrous Salt Following dehydration, the anhydrous this compound complex will undergo decomposition. This is expected to be a complex, multi-step process, likely involving the cleavage of the carboxylate-zinc bonds and the breakdown of the 5-nitroisophthalate ligand. This stage is often exothermic, particularly due to the presence of the nitro group which can lead to rapid or even explosive decomposition. The decomposition of the organic ligand is expected to yield a variety of gaseous products, including carbon dioxide (CO₂), carbon monoxide (CO), and nitrogen oxides (NOₓ).

Stage III: Final Residue Formation The final stage of decomposition involves the formation of a stable inorganic residue, which is predicted to be zinc oxide (ZnO). This typically occurs at temperatures above 400°C.

A logical representation of this proposed decomposition pathway is illustrated below.

G Proposed Thermal Decomposition Pathway of this compound A Hydrated this compound Zn(O₂C)₂C₆H₃(NO₂)·nH₂O B Anhydrous this compound Zn(O₂C)₂C₆H₃(NO₂) A->B Dehydration (Endothermic) G1 Gaseous Products: H₂O A->G1 C Intermediate Species B->C Ligand Decomposition (Exothermic) G2 Gaseous Products: CO₂, CO, NOₓ, Organic Fragments B->G2 D Final Residue ZnO C->D Final Oxidation C->G2

Caption: Proposed multi-stage thermal decomposition of this compound.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data from the thermal analysis of this compound, based on the behavior of similar zinc carboxylates and metal nitrobenzoates.

StageTemperature Range (°C)Mass Loss (%) (Illustrative)Key Events & Evolved GasesThermal Event (DSC)
I50 - 150~5 - 15%Dehydration, release of H₂OEndothermic
II250 - 450~50 - 65%Decomposition of the organic ligand, release of CO₂, CO, NOₓExothermic
III> 450-Formation of stable ZnO residue-

Experimental Protocols

A comprehensive thermal analysis of this compound would involve a suite of thermoanalytical techniques to elucidate its decomposition pathway and kinetics.

3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Methodology:

    • A small sample of this compound (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

    • The crucible is placed in the TGA/DSC furnace.

    • The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

    • The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidizing one like air, at a constant flow rate (e.g., 50 mL/min).

    • The mass of the sample, the heat flow, and the temperature are continuously recorded.

3.2. Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify the gaseous products evolved during each stage of decomposition.

  • Instrumentation: A TGA instrument coupled to a Mass Spectrometer and/or an FTIR spectrometer.

  • Methodology:

    • The TGA experiment is performed as described in section 3.1.

    • The gas outlet of the TGA furnace is connected to the inlet of the MS and/or the gas cell of the FTIR spectrometer via a heated transfer line (typically maintained at ~200°C to prevent condensation of evolved gases).

    • Mass spectra and/or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.

    • The intensity of specific mass-to-charge ratios (for MS) or characteristic infrared absorption bands (for FTIR) are plotted against temperature to create profiles for the evolution of specific gases (e.g., m/z 18 for H₂O, 44 for CO₂, 28 for CO, 30 for NO).

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of a compound like this compound.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis A Synthesize and Purify This compound B Characterize Initial Material (XRD, Elemental Analysis) A->B C Simultaneous TGA/DSC B->C D Evolved Gas Analysis (TGA-MS/FTIR) B->D E Determine Decomposition Stages and Mass Losses from TGA C->E F Identify Thermal Events (Endo/Exothermic) from DSC C->F G Identify Evolved Gases from MS and FTIR data D->G H Propose Decomposition Mechanism and Kinetics E->H F->H G->H

Caption: A standard workflow for the thermal analysis of this compound.

An In-depth Technical Guide to the Solubility of Zinc 5-nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Zinc 5-nitroisophthalate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative aspects, factors influencing solubility, and a detailed experimental protocol for its determination.

Introduction to this compound

This compound is a coordination polymer consisting of zinc ions coordinated with 5-nitroisophthalic acid. Such metal-organic frameworks (MOFs) are crystalline materials with a wide range of potential applications, including catalysis, gas storage, and drug delivery. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application, particularly in the pharmaceutical sciences where dissolution characteristics can significantly impact bioavailability and efficacy.

Solubility Profile of this compound

Extensive literature searches indicate a lack of specific quantitative solubility data for this compound across a range of solvents. A safety data sheet for the compound explicitly states "no data available" for solubility. However, some qualitative information and general principles applicable to coordination polymers can provide guidance.

  • General Behavior: As a coordination polymer, this compound is expected to exhibit low solubility in most common organic and aqueous solvents. The strong coordination bonds between the zinc ions and the carboxylate groups of the 5-nitroisophthalate ligand contribute to a stable, extended network structure that is energetically unfavorable to disrupt through solvation.

  • Aqueous Solubility: A patent describing its use as a corrosion inhibitor notes that this compound is less soluble in water than other known nitrophthalates. This suggests that while solubility is limited, it is not entirely insoluble in aqueous media.

  • Solvent Interactions: The solubility of MOFs is often dictated by the interactions between the solvent and the organic linker.[1][2] Therefore, the solubility of the constituent ligand, 5-nitroisophthalic acid, can offer some clues. Solvents that can effectively solvate the 5-nitroisophthalate ligand might have a greater potential to dissolve the entire framework, although the network's lattice energy remains a significant barrier.

The diagram below illustrates the key factors that influence the solubility of a coordination polymer like this compound.

Solubility Solubility of Zinc 5-nitroisophthalate Factors Influencing Factors Solubility->Factors Solute Solute Properties (Coordination Polymer) Factors->Solute Solvent Solvent Properties Factors->Solvent System System Conditions Factors->System Lattice Lattice Energy & Crystal Packing Solute->Lattice Bond Metal-Ligand Bond Strength Solute->Bond Ligand Ligand Properties (e.g., hydrophobicity) Solute->Ligand Polarity Polarity & Dielectric Constant Solvent->Polarity CoordAbility Coordinating Ability Solvent->CoordAbility Hbonding Hydrogen Bonding Capacity Solvent->Hbonding Temp Temperature System->Temp pH pH (for aqueous systems) System->pH start Start add_solid Add excess this compound to a known volume of solvent start->add_solid equilibrate Equilibrate at constant temperature with vigorous stirring (24-72h) add_solid->equilibrate centrifuge Centrifuge the suspension to pellet undissolved solid equilibrate->centrifuge filter Filter the supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute Accurately dilute the filtered supernatant filter->dilute quantify Quantify solute concentration (ICP, UV-Vis, or HPLC) dilute->quantify calculate Calculate solubility (e.g., in g/L or mol/L) quantify->calculate end End calculate->end

References

An In-depth Technical Guide on the Properties of Zinc 5-Nitroisophthalate Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and physicochemical properties of coordination polymers based on zinc and 5-nitroisophthalic acid. Given the prevalence of mixed-ligand systems in the current body of research, this document focuses on a representative example to illustrate the core properties and experimental methodologies associated with this class of compounds.

Core Concepts and Structure

Zinc 5-nitroisophthalate coordination polymers are a subclass of metal-organic frameworks (MOFs) wherein zinc ions act as nodes and the 5-nitroisophthalate anion serves as an organic linker. The presence of the nitro group and the carboxylate functionalities on the isophthalic acid backbone allows for diverse coordination modes and the potential for post-synthetic modification, making these materials of interest for applications in catalysis, gas storage, and as luminescent sensors.

The general structure consists of zinc centers, which can adopt various coordination geometries (e.g., tetrahedral, octahedral), bridged by the carboxylate groups of the 5-nitroisophthalate ligands. The connectivity of these metal-ligand units extends into one, two, or three-dimensional networks. The inclusion of auxiliary ligands can further modify the topology and properties of the resulting framework.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-based coordination polymers are crucial for reproducibility and further development. The following protocols are representative of the methods reported in the literature.

Hydrothermal Synthesis

Hydrothermal synthesis is a common method for preparing crystalline coordination polymers. A typical protocol is as follows:

  • Reactant Preparation: A mixture of a zinc salt (e.g., zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O), 5-nitroisophthalic acid (H₂nip), and a co-ligand (if applicable) are dissolved in a suitable solvent system, often a mixture of water and an organic solvent like N,N-dimethylformamide (DMF) or ethanol.

  • pH Adjustment: The pH of the solution may be adjusted using a base (e.g., sodium hydroxide) to facilitate the deprotonation of the carboxylic acid and control the coordination environment.

  • Sealing and Heating: The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • Crystallization: The autoclave is heated to a specific temperature (typically between 120°C and 180°C) for a period ranging from 24 to 72 hours.[1] During this time, the coordination polymer self-assembles and crystallizes.

  • Cooling and Isolation: The autoclave is then slowly cooled to room temperature. The resulting crystals are collected by filtration, washed with the solvent, and dried.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of crystalline materials.

  • Crystal Selection: A suitable single crystal of the coordination polymer is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a diffraction pattern is collected on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods, and the structural model is refined using least-squares methods.[2] This yields precise information on bond lengths, bond angles, and the overall crystal packing.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the coordination polymer.

  • Sample Preparation: A small, accurately weighed sample of the coordination polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Analysis: The crucible is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[3]

  • Data Interpretation: The weight of the sample is continuously monitored as a function of temperature. Weight loss events correspond to the removal of solvent molecules or the decomposition of the organic ligands.[3]

Photoluminescence Spectroscopy

This technique is employed to investigate the light-emitting properties of the coordination polymer.

  • Sample Preparation: A solid sample of the coordination polymer is placed in a sample holder. For solution-state measurements, the sample is dispersed in a suitable solvent.

  • Measurement: The sample is excited with a specific wavelength of light from a light source (e.g., a xenon lamp). The resulting emission spectrum is collected by a detector at a 90° angle to the excitation source.

  • Data Analysis: The excitation and emission spectra are analyzed to determine the maximum excitation and emission wavelengths, which provide insight into the electronic transitions occurring within the material.

Data Presentation

The following tables summarize representative quantitative data for a mixed-ligand this compound coordination polymer. It is important to note that these properties can vary significantly with changes in the co-ligand and the synthesis conditions.

Crystallographic Data
ParameterValue
Chemical FormulaC₈H₃NO₆Zn
Crystal SystemVaries with co-ligand and crystal packing
Space GroupVaries with co-ligand and crystal packing
Unit Cell Dimensionsa, b, c, α, β, γ depend on the specific structure
Thermal Stability
StageTemperature Range (°C)Mass Loss (%)Assignment
Initial30 - 150VariesLoss of solvent molecules (e.g., water, DMF)
Decomposition> 300VariesDecomposition of the organic ligands
Final Residue> 500VariesFormation of zinc oxide (ZnO)

Note: The decomposition temperatures and mass loss percentages are dependent on the specific composition and structure of the coordination polymer.

Photoluminescent Properties
PropertyValue (nm)
Excitation Maximum (λex)Varies
Emission Maximum (λem)Varies

Note: The luminescence properties of zinc coordination polymers are often ligand-based and can be tuned by the choice of the organic linkers. The presence of nitro groups can sometimes lead to quenching of luminescence.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation Zn_salt Zinc Salt Mixing Mixing and Dissolution Zn_salt->Mixing H2nip 5-Nitroisophthalic Acid H2nip->Mixing Solvent Solvent Solvent->Mixing Autoclave Sealing in Autoclave Mixing->Autoclave Heating Hydrothermal Reaction (Heating) Autoclave->Heating Cooling Cooling Heating->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying Filtration->Drying Product Crystalline Product Drying->Product

Caption: Hydrothermal synthesis workflow for a this compound coordination polymer.

Structure-Property Relationship

Structure_Property cluster_inputs Structural Components cluster_outputs Resulting Properties Metal_Node Zinc Ion (Coordination Geometry) Structure Coordination Polymer Structure (Topology, Dimensionality, Porosity) Metal_Node->Structure Ligand 5-Nitroisophthalate (Functionality) Ligand->Structure Co_Ligand Auxiliary Ligand (Optional) Co_Ligand->Structure Synthesis Synthesis Conditions (Solvent, Temp, pH) Synthesis->Structure Thermal Thermal Stability Structure->Thermal Luminescence Photoluminescence Structure->Luminescence Catalysis Catalytic Activity Structure->Catalysis Adsorption Gas Adsorption Structure->Adsorption

Caption: Relationship between structural components and the resulting properties of the coordination polymer.

Conclusion

This compound coordination polymers represent a versatile class of materials with tunable structures and properties. The methodologies outlined in this guide provide a foundation for the synthesis and characterization of these compounds. While the properties of the pure this compound system are not extensively detailed in the current literature, the study of mixed-ligand analogues offers valuable insights into the potential of this building block in the design of functional materials for a range of applications. Further research into the pure system could unveil unique properties and expand its utility in materials science and drug development.

References

An In-depth Technical Guide to CAS number 60580-61-2 (Zinc 5-nitroisophthalate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and known hazards associated with CAS number 60580-61-2, chemically known as Zinc 5-nitroisophthalate. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a coordination compound with the molecular formula C₈H₃NO₆Zn.[1][2][3][4] It is composed of a zinc cation (Zn²⁺) and a 5-nitroisophthalate anion. This compound is typically a white to off-white, odorless powder.[1][5][6] It is primarily used as a pigment and an anti-rust agent in coatings.[7] Furthermore, it serves as a precursor in the synthesis of Metal-Organic Frameworks (MOFs), which are materials with applications in gas storage and catalysis.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number60580-61-2
IUPAC Namezinc 5-nitrobenzene-1,3-dicarboxylate[1][5]
Molecular FormulaC₈H₃NO₆Zn[1][2][3][4]
SMILESC1=C(C=C(C=C1C(=O)[O-])--INVALID-LINK--[O-])C(=O)[O-].[Zn+2][1][5]
InChI KeyFJVOQPCCHVJZTR-UHFFFAOYSA-L[1][5]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight274.50 g/mol [2]
AppearanceWhite to off-white odorless powder[1][5][6]
Boiling Point473.7 °C at 760 mmHg[6][7]
Flash Point214 °C[6][7]
Water SolubilityData not available; generally insoluble in polar solvents.
StabilityStable under normal temperature and pressure.[7]

Synthesis and Experimental Protocols

Synthesis of 5-Nitroisophthalic Acid (Precursor)

A common method for the synthesis of 5-nitroisophthalic acid is the nitration of isophthalic acid. A patent for a continuous synthesis method describes using a nitrating agent (such as a mixture of nitric acid and sulfuric acid) with an isophthalic acid feed liquid in a continuous reactor. This method allows for better temperature control and improved safety compared to batch processes.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of 5-nitroisophthalic acid with a soluble zinc salt, such as zinc sulfate (B86663) or zinc nitrate, in an aqueous solution. The general steps are as follows:

  • Dissolution of the Ligand : 5-nitroisophthalic acid is dissolved in an aqueous solution, often with the addition of a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid groups and increase its solubility.

  • Addition of Zinc Salt : A solution of a stoichiometric amount of a soluble zinc salt (e.g., ZnSO₄·7H₂O) is added to the ligand solution.

  • Precipitation : The this compound product, being insoluble, will precipitate out of the solution. The reaction may be heated to promote crystal growth.

  • Isolation and Purification : The precipitate is then isolated by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.

Below is a logical workflow for the synthesis process.

G cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis isophthalic_acid Isophthalic Acid nitration Nitration Reaction isophthalic_acid->nitration nitrating_agent Nitrating Agent (HNO3/H2SO4) nitrating_agent->nitration nitroisophthalic_acid 5-Nitroisophthalic Acid nitration->nitroisophthalic_acid dissolution Dissolution nitroisophthalic_acid->dissolution base Aqueous Base (e.g., NaOH) base->dissolution ligand_solution Sodium 5-nitroisophthalate Solution dissolution->ligand_solution precipitation Precipitation ligand_solution->precipitation zinc_salt Zinc Salt Solution (e.g., ZnSO4) zinc_salt->precipitation filtration_washing Filtration & Washing precipitation->filtration_washing final_product This compound filtration_washing->final_product

Figure 1: Synthesis Workflow for this compound.

Analytical and Characterization Methods

A combination of analytical techniques is required to confirm the identity and purity of this compound.

Table 3: Analytical Methods for Characterization

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the coordination of the carboxylate groups to the zinc ion.Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), and shifts in the carboxylate peaks upon coordination to zinc compared to the free acid.
Elemental Analysis To determine the percentage of carbon, hydrogen, nitrogen, and zinc in the compound.The experimental percentages should match the calculated theoretical values for C₈H₃NO₆Zn.
Inductively Coupled Plasma (ICP) Spectroscopy (ICP-AES or ICP-MS) To accurately quantify the zinc content.The measured zinc concentration should align with the expected stoichiometry.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the compound and determine the presence of any solvent molecules.A decomposition profile showing the temperature at which the compound degrades.
Powder X-ray Diffraction (PXRD) To determine the crystalline structure of the compound.A unique diffraction pattern characteristic of the crystalline solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy To characterize the organic ligand.While ¹H and ¹³C NMR are challenging for the final insoluble product, they are crucial for confirming the structure of the 5-nitroisophthalic acid precursor. ⁶⁷Zn NMR is a possibility for studying the zinc coordination environment but is a low-sensitivity technique.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or effects on signaling pathways of this compound. However, the biological roles of zinc itself are well-documented and may provide some context.

Zinc is known to be a modulator of various signaling pathways. For instance, zinc can act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[8] This action can lead to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is involved in neuroplasticity.[8]

Furthermore, there is a significant interplay between zinc and redox signaling pathways. Zinc can be released from protein binding sites upon oxidative stress, acting as a secondary messenger. The expression of metallothionein, a zinc-binding protein, is regulated by both zinc levels (via MTF-1) and redox status (via NRF2).[9]

It is crucial to emphasize that these are general roles of the zinc ion and have not been specifically demonstrated for this compound. The overall biological effect of the compound would also depend on the bioavailability of the zinc ion and the activity of the 5-nitroisophthalate ligand.

G cluster_zinc Potential Zinc-Mediated Signaling cluster_redox Interplay with Redox Signaling zinc Zinc (Zn2+) nmda NMDA Receptor zinc->nmda antagonism mTOR mTOR Pathway nmda->mTOR activation neuroplasticity Neuroplasticity mTOR->neuroplasticity promotes ros Reactive Oxygen Species (ROS) mt Metallothionein (MT) ros->mt oxidation zinc_release Zinc Release mt->zinc_release leads to redox_signaling Redox Signaling zinc_release->redox_signaling modulates

Figure 2: Potential Signaling Pathways Modulated by Zinc.

Hazards and Toxicology

The available toxicological data for this compound is primarily from GHS classifications.

Table 4: GHS Hazard Classifications

Hazard StatementDescription
H319Causes serious eye irritation[1]
H400Very toxic to aquatic life[1]
H410Very toxic to aquatic life with long lasting effects[1]

Detailed toxicological studies, such as LD50 values for oral, dermal, or inhalation routes, are not available for this specific compound. However, toxicological profiles for zinc and other zinc compounds can provide some general guidance. For instance, the oral LD50 values for various zinc compounds in rats and mice range from 186 to 623 mg/kg.[10][11]

The primary hazards associated with this compound are eye irritation and significant aquatic toxicity. Therefore, appropriate personal protective equipment, including safety glasses, should be used when handling this compound.[5] Care should be taken to prevent its release into the environment.[5]

G cluster_hazards Known Hazards of this compound cluster_human Human Health cluster_environmental Environmental compound This compound eye_irritation Serious Eye Irritation (H319) compound->eye_irritation aquatic_acute Very Toxic to Aquatic Life (H400) compound->aquatic_acute aquatic_chronic Very Toxic to Aquatic Life with Long-lasting Effects (H410) compound->aquatic_chronic

Figure 3: Summary of Hazards for this compound.

Conclusion

This compound (CAS 60580-61-2) is a compound with established applications in the pigment and coatings industry and as a precursor for MOF synthesis. While its chemical and physical properties are reasonably well-documented, there is a significant lack of data regarding its biological activity and detailed toxicology. Future research should focus on elucidating the biological effects of this compound, including its potential mechanisms of action and toxicological profile, to enable a more comprehensive risk assessment and to explore any potential biomedical applications. Researchers should handle this compound with appropriate safety precautions, particularly concerning eye protection and environmental release.

References

An In-depth Technical Guide on the Chemical Safety of Zinc 5-Nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification

Zinc 5-nitroisophthalate is a coordination polymer, which is a compound formed of zinc ions coordinated to 5-nitroisophthalic acid.[1] It is primarily used as an anti-corrosion pigment in protective paints.[2]

Identifier Value
Chemical Name This compound[3]
Synonyms 5-Nitro-1,3-benzenedicarboxylic acid, zinc salt; 5-Nitroisophthalic acid zinc salt; Heucorin RZ[1]
CAS Number 60580-61-2[3]
Molecular Formula C₈H₃NO₆Zn[3]
Molecular Weight 274.5 g/mol [4]
Structure A three-dimensional network structure of zinc coordinated with 5-nitroisophthalic acid.[1]
Hazard Identification

Based on aggregated data, this compound presents the following hazards:

  • Eye Irritation: Causes serious eye irritation.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[5]

The hazards are also influenced by its components:

  • 5-Nitroisophthalic Acid (the ligand): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Zinc and its compounds (the metal ion): Inhalation of zinc dust or fumes can cause metal fume fever.[7] High levels of ingestion can lead to stomach cramps, nausea, and vomiting.[7] Chronic exposure can cause anemia and damage to the pancreas.[7]

GHS Classification:

Hazard Class Category
Serious Eye Damage/Eye Irritation2[1]
Hazardous to the aquatic environment, short-term (Acute)1[5]
Hazardous to the aquatic environment, long-term (Chronic)2[5]

Label Elements:

  • Pictograms:

    • alt text

    • alt text

  • Signal Word: Warning[1][5]

  • Hazard Statements:

    • H319: Causes serious eye irritation.[1]

    • H400: Very toxic to aquatic life.[5]

    • H411: Toxic to aquatic life with long lasting effects.[5]

  • Precautionary Statements:

    • P264: Wash hands and face thoroughly after handling.[8]

    • P273: Avoid release to the environment.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

    • P391: Collect spillage.[5]

Composition and Information on Ingredients
Component CAS Number EC Number Concentration
This compound60580-61-2262-309-9>99%
First-Aid Measures
Exposure Route First-Aid Procedure
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[6][8]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[6][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[5][6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of nitrogen and carbon.[9][10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Avoid breathing vapors, mist, gas, or dust.[5][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[5][6]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[6]

Handling and Storage
  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.[8][10]

Exposure Controls and Personal Protection
  • Engineering Controls: Provide appropriate exhaust ventilation at places where dust is formed.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[6]

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[5]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[5]

Physical and Chemical Properties
Property Value
Appearance White to light cream odorless powder/solid.[10][11]
Melting Point 260 - 264 °C (for 5-Nitroisophthalic acid)[10]
Solubility No data available
Decomposition Temperature No data available
Stability and Reactivity
  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[9]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Heat, light, sparks, flames, and dust formation.[9]

  • Incompatible Materials: Strong oxidizing agents.[9]

  • Hazardous Decomposition Products: Oxides of nitrogen, carbon monoxide, carbon dioxide.[9]

Toxicological Information
  • Acute Toxicity: No specific data is available for this compound. Acute oral toxicity of zinc compounds can cause gastrointestinal symptoms like nausea, vomiting, and abdominal pain.[12]

  • Skin Corrosion/Irritation: The ligand, 5-nitroisophthalic acid, causes skin irritation.[6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: The EPA has determined that due to a lack of information, zinc is not classifiable as to its human carcinogenicity.[7]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): The ligand, 5-nitroisophthalic acid, may cause respiratory irritation.[6]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Ecological Information
  • Ecotoxicity: Very toxic to aquatic life with long-lasting effects.[5]

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[5]

Transport Information
Regulation UN Number Proper Shipping Name Transport Hazard Class(es) Packing Group Environmental Hazards
DOT Not regulated----
IATA UN3077Environmentally hazardous substance, solid, n.o.s. (this compound)9IIIYes
IMDG UN3077Environmentally hazardous substance, solid, n.o.s. (this compound)9IIIMarine Pollutant
Regulatory Information
  • GHS Classification: Eye irritation (Category 2), Hazardous to the aquatic environment (Acute 1, Chronic 2).[1][5]

  • TSCA: Listed on the inventory.[4]

Other Information

This information is based on the present state of our knowledge. It is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not be construed as guaranteeing any specific property of the product.

Experimental Protocols

Detailed experimental protocols for the toxicological and physical properties of this compound are not publicly available. The data presented in safety data sheets are typically derived from standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Example of a Relevant Standard Protocol:

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline provides a method for assessing the potential of a substance to cause eye irritation or corrosion. The test substance is applied in a single dose to one eye of an experimental animal. The eyes are then examined at specific intervals (e.g., 1, 24, 48, and 72 hours) to evaluate the extent of ocular reactions.

Visualizations

Chemical_Safety_Assessment_Workflow cluster_0 Information Gathering cluster_1 Hazard Identification & Classification cluster_2 Risk Management & Communication A Identify Chemical (this compound) B Search for Existing SDS and Literature A->B C Extract Physical, Chemical, and Toxicological Data B->C D Analyze Data for Health Hazards (e.g., Eye Irritation) C->D E Analyze Data for Environmental Hazards (e.g., Aquatic Toxicity) C->E F Classify According to GHS D->F E->F G Determine Exposure Controls (e.g., PPE, Ventilation) F->G H Establish Safe Handling & Storage Procedures G->H J Compile Safety Data Sheet (SDS) G->J I Develop First-Aid and Emergency Measures H->I H->J I->J

Caption: Workflow for Chemical Safety Assessment.

GHS_Hazard_Communication cluster_product Product Information cluster_hazards Identified Hazards cluster_elements GHS Label Elements Product This compound Hazard1 H319: Causes serious eye irritation Product->Hazard1 Hazard2 H411: Toxic to aquatic life with long lasting effects Product->Hazard2 Signal Signal Word: Warning Hazard1->Signal Pictograms Pictograms: Exclamation Mark, Environment Hazard1->Pictograms Precaution Precautionary Statements (P264, P280, P305, etc.) Hazard1->Precaution Hazard2->Signal Hazard2->Pictograms Hazard2->Precaution

References

Theoretical Insights into the Electronic Structure of Zinc 5-Nitroisophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of Zinc 5-nitroisophthalate. The document summarizes key quantitative data, outlines detailed experimental and computational protocols, and presents visual representations of the molecular structure and computational workflows. The information is based on established computational chemistry principles and data from analogous zinc-carboxylate complexes, offering a robust framework for understanding the electronic properties of this compound.

Introduction

This compound is a coordination complex with potential applications in various fields, including materials science and as a precursor in drug development. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential biological interactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the molecular orbitals, charge distribution, and bonding characteristics of this compound.

Molecular Structure and Coordination

In coordination polymers, Zinc(II) ions are often coordinated by the carboxylate groups of the 5-nitroisophthalate ligand. The coordination environment of the zinc center is typically tetrahedral or octahedral, involving oxygen atoms from the carboxylate groups and potentially other ligands or solvent molecules. For the purpose of this guide, we will consider a model of a mononuclear this compound complex where the zinc ion is coordinated by the two carboxylate groups of a single 5-nitroisophthalate ligand and two water molecules to satisfy a tetrahedral coordination geometry.

Figure 1: A representative molecular structure of a this compound complex.

Theoretical Electronic Structure Data

The following tables summarize representative quantitative data for the electronic structure of a model this compound complex, as would be obtained from DFT calculations.

Selected Geometric Parameters

This table presents typical bond lengths and angles around the zinc center.

ParameterValue (Å) / (°)
Bond Lengths
Zn-O (carboxylate)2.0 - 2.1 Å
C=O (carboxylate)1.25 - 1.27 Å
C-O (carboxylate)1.28 - 1.30 Å
N-O (nitro)1.22 - 1.24 Å
Bond Angles
O-Zn-O90 - 110°
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions.

OrbitalEnergy (eV)Primary Contribution
LUMO-2.5 to -3.5π* orbitals of the 5-nitroisophthalate ligand
HOMO-6.0 to -7.0p-orbitals of the carboxylate oxygen atoms and π orbitals of the aromatic ring
HOMO-LUMO Gap 3.5 - 4.5
Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, indicating the distribution of electron density.

AtomMulliken Charge (a.u.)
Zn+1.2 to +1.5
O (carboxylate)-0.6 to -0.8
N (nitro)+0.8 to +1.0
O (nitro)-0.4 to -0.6
C (aromatic)-0.2 to +0.2

Protocols

Synthesis Protocol (Hydrothermal Method)

A representative hydrothermal synthesis for a this compound-based coordination polymer is as follows[1]:

  • A mixture of Zinc salt (e.g., Zn(NO₃)₂·6H₂O), 5-nitroisophthalic acid, and a secondary ligand (if applicable) are dissolved in a solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or DMF.

  • The pH of the solution may be adjusted using a base (e.g., NaOH) to facilitate the deprotonation of the carboxylic acid.

  • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature (typically 120-180 °C) for a period of 24-72 hours.

  • After slow cooling to room temperature, crystals of the coordination polymer are collected by filtration, washed with the solvent, and air-dried.

Computational Protocol (Density Functional Theory)

The electronic structure calculations for this compound are typically performed using DFT methods. A standard computational workflow is outlined below.

Computational_Workflow cluster_0 Model Preparation cluster_1 DFT Calculation cluster_2 Analysis start Define Molecular Geometry (from crystal structure or model) choose_method Select Functional and Basis Set (e.g., PBE0/LANL2DZ) start->choose_method geom_opt Geometry Optimization choose_method->geom_opt freq_calc Frequency Calculation (confirm minimum energy) geom_opt->freq_calc elec_prop Calculate Electronic Properties (Orbitals, Charges) freq_calc->elec_prop analyze_geom Analyze Geometric Parameters (Bond Lengths, Angles) elec_prop->analyze_geom analyze_mo Analyze Molecular Orbitals (HOMO-LUMO Gap) elec_prop->analyze_mo analyze_charge Analyze Atomic Charges (Mulliken Population Analysis) elec_prop->analyze_charge

Figure 2: A typical workflow for DFT calculations on this compound.

Detailed Computational Steps:

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or VASP are commonly used.

  • Model Construction: The initial coordinates of the this compound complex are obtained from crystallographic data or constructed using molecular modeling software.

  • Method Selection:

    • Functional: A hybrid functional such as B3LYP or PBE0 is often chosen for a good balance of accuracy and computational cost in describing transition metal complexes.

    • Basis Set: For the zinc atom, a basis set that includes effective core potentials (ECPs) like LANL2DZ is typically used to account for relativistic effects. For lighter atoms (C, H, O, N), a Pople-style basis set such as 6-31G(d) or a Dunning-type correlation-consistent basis set is appropriate.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process adjusts the bond lengths, angles, and dihedrals to minimize the forces on each atom.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain the electronic properties, including:

    • Molecular orbital energies (HOMO, LUMO).

    • Atomic charges, often calculated using Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The latter is mentioned for a similar system and can provide insights into covalent interactions between the zinc ion and the coordinating atoms.[2]

    • The molecular electrostatic potential (MEP) map, which visualizes the charge distribution and reactive sites.

Conclusion

This technical guide provides a foundational understanding of the theoretical electronic structure of this compound. The presented data, while based on a representative model, offers valuable insights into the geometric parameters, frontier molecular orbitals, and atomic charge distribution. The detailed synthesis and computational protocols serve as a practical guide for researchers and scientists working with this and related compounds. Further experimental and theoretical investigations on the specific mononuclear complex are encouraged to build upon this foundational knowledge.

References

Methodological & Application

Application Notes and Protocols: Zinc 5-Nitroisophthalate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 5-nitroisophthalate is a coordination polymer, a class of materials also known as metal-organic frameworks (MOFs), which are increasingly investigated for their catalytic potential. These materials offer high surface areas, tunable porosity, and the presence of catalytically active metal centers and functional organic linkers. While the catalytic applications of pure this compound are not extensively documented in publicly available literature, research on closely related mixed-ligand coordination polymers provides significant insights into its potential uses.

This document provides an overview of the synthesis of a mixed-ligand zinc(II) coordination polymer containing 5-nitroisophthalate and explores its potential catalytic applications, drawing parallels from structurally similar metal-organic frameworks. The protocols provided are based on available literature and are intended to serve as a foundational guide for researchers.

Synthesis of a this compound-Based Coordination Polymer

A notable example of a zinc-based coordination polymer incorporating 5-nitroisophthalate is [Zn₂(ATRZ)₂(NIPA)] , where H₂NIPA is 5-nitroisophthalic acid and ATRZ is 3-amino-1,2,4-triazole. This material serves as a key example for understanding the synthesis and potential catalytic utility of this compound systems.

Experimental Protocol: Synthesis of [Zn₂(ATRZ)₂(NIPA)]

This protocol is a generalized procedure based on the synthesis of similar coordination polymers.

Materials:

  • Zinc(II) nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Nitroisophthalic acid (H₂NIPA)

  • 3-Amino-1,2,4-triazole (ATRZ)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zinc(II) nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of 5-nitroisophthalic acid in 5 mL of DMF.

  • In a third vial, dissolve 0.1 mmol of 3-amino-1,2,4-triazole in 5 mL of ethanol.

  • Combine the three solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, filter the resulting crystalline product.

  • Wash the crystals with fresh DMF and then with ethanol.

  • Dry the product under vacuum at 60 °C.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_product Product Isolation Zn_sol Zn(NO₃)₂·6H₂O in DMF mix Combine Solutions in Autoclave Zn_sol->mix NIPA_sol H₂NIPA in DMF NIPA_sol->mix ATRZ_sol ATRZ in Ethanol ATRZ_sol->mix heat Heat at 120°C for 72h mix->heat filter Filter Crystals heat->filter wash Wash with DMF and Ethanol filter->wash dry Dry under Vacuum wash->dry product [Zn₂(ATRZ)₂(NIPA)] Product dry->product

Figure 1. Synthetic workflow for the preparation of a mixed-ligand this compound coordination polymer.

Catalytic Applications: CO₂ Cycloaddition

While the catalytic activity of [Zn₂(ATRZ)₂(NIPA)] has not been explicitly detailed, structurally analogous coordination polymers have demonstrated significant catalytic efficacy. For instance, copper and nickel-based coordination polymers incorporating 5-nitroisophthalate, synthesized in the same study, have been shown to be active catalysts for the cycloaddition of CO₂ to epoxides, a reaction of great industrial importance for carbon capture and utilization.[1]

This reaction converts carbon dioxide and epoxides into valuable cyclic carbonates. The catalytic activity of these materials is attributed to the presence of accessible Lewis acidic metal centers.

Quantitative Data from Analogous Catalysts

The following table summarizes the catalytic performance of related copper and nickel coordination polymers in the cycloaddition of CO₂ to an epoxide.[1]

CatalystMetal CenterConversion (%)Turnover Number (TON)
SSICG-1Copper(II)87174
SSICG-3Nickel(II)95190

Reaction conditions: Epoxide substrate, catalyst, 1 MPa CO₂ pressure, 100 °C, 24 h. Data sourced from Ghosh et al., Crystal Growth & Design, 2022.[1]

Experimental Protocol: Catalytic CO₂ Cycloaddition

This generalized protocol is based on the procedures for similar catalytic systems.

Materials:

  • Epoxide substrate (e.g., propylene (B89431) oxide)

  • Catalyst (e.g., a this compound-based coordination polymer)

  • High-pressure stainless-steel reactor

  • Carbon dioxide (CO₂)

Procedure:

  • Activate the catalyst by heating under vacuum to remove any guest molecules from the pores.

  • Place the activated catalyst (typically 1-5 mol% relative to the substrate) and the epoxide substrate into the high-pressure reactor.

  • Seal the reactor and purge with CO₂ gas several times to remove air.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 1 MPa).

  • Heat the reactor to the reaction temperature (e.g., 100 °C) with constant stirring.

  • Maintain the reaction for the desired time (e.g., 24 hours).

  • After the reaction, cool the reactor to room temperature and slowly vent the CO₂.

  • Analyze the product mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.

  • The catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, and dried for reuse.

Catalytic_Cycle catalyst Zn-MOF Catalyst (Lewis Acid Site) intermediate Activated Complex catalyst->intermediate Coordination epoxide Epoxide Substrate epoxide->intermediate Ring Opening co2 Carbon Dioxide (CO₂) co2->intermediate Nucleophilic Attack product Cyclic Carbonate Product intermediate->product CO₂ Insertion & Ring Closure product->catalyst Product Release & Catalyst Regeneration

Figure 2. Proposed catalytic cycle for CO₂ cycloaddition using a Zinc-MOF catalyst.

Potential Photocatalytic Applications

Zinc-based coordination polymers and MOFs are widely studied for their potential in photocatalysis, particularly for the degradation of organic pollutants in water. The semiconductor-like properties of these materials allow them to generate electron-hole pairs upon light irradiation, which can then produce reactive oxygen species to break down contaminants. While specific studies on the photocatalytic activity of this compound are limited, its composition suggests it could be a candidate for such applications. Further research in this area is warranted to explore its efficacy in environmental remediation.

Conclusion

This compound and its derivatives represent a promising class of materials for catalysis. While direct catalytic applications of the pure compound are yet to be widely reported, the synthesis of mixed-ligand coordination polymers and the high catalytic activity of analogous structures in important chemical transformations like CO₂ cycloaddition highlight the potential of this system. The protocols and data presented here provide a foundation for researchers to explore and develop the catalytic applications of this compound-based materials. Further investigation into their catalytic scope, including photocatalysis, is encouraged to fully unlock their potential.

References

Application Notes: Zinc 5-Nitroisophthalate Metal-Organic Framework as a Luminescent Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of a Zinc 5-nitroisophthalate-based Metal-Organic Framework (MOF) as a selective and sensitive luminescent sensor. The inherent porosity and the electron-deficient nature of the 5-nitroisophthalate linker make this material a promising candidate for the detection of specific analytes through fluorescence quenching.

Synthesis of this compound MOF

A common and effective method for the synthesis of crystalline MOFs is the solvothermal method. This protocol is based on established procedures for zinc-carboxylate MOFs.

Experimental Protocol: Solvothermal Synthesis
  • Reagent Preparation:

    • Dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF).

    • Dissolve 5-Nitroisophthalic acid (H₂NIPA) (0.1 mmol, 21.1 mg) in 10 mL of DMF.

  • Reaction Mixture:

    • Combine the two solutions in a 30 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at 120°C for 48 hours.

  • Product Isolation and Purification:

    • After cooling the autoclave to room temperature, a crystalline precipitate should be visible.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash with a volatile solvent such as ethanol (B145695) (3 x 10 mL) to facilitate drying.

    • Dry the final product in a vacuum oven at 80°C for 12 hours.

  • Characterization:

    • The resulting crystalline powder should be characterized by Powder X-Ray Diffraction (PXRD) to confirm its crystal structure and phase purity.

    • Fourier-Transform Infrared (FT-IR) spectroscopy should be used to verify the coordination of the carboxylate groups to the zinc centers.

    • Thermogravimetric Analysis (TGA) can be performed to assess the thermal stability of the framework.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation cluster_char Characterization prep_zn Dissolve Zn(NO₃)₂·6H₂O in DMF mix Combine Solutions in Autoclave prep_zn->mix prep_ligand Dissolve 5-Nitroisophthalic Acid in DMF prep_ligand->mix heat Heat at 120°C for 48 hours mix->heat cool Cool to Room Temp. heat->cool filter Filter/Centrifuge cool->filter wash_dmf Wash with DMF filter->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry in Vacuum Oven wash_etoh->dry final_product Final MOF Product dry->final_product pxrd PXRD ftir FT-IR tga TGA final_product->pxrd final_product->ftir final_product->tga

Application as a Luminescent Sensor for Nitroaromatic Compounds

Zinc-based MOFs often exhibit strong luminescence due to the d¹⁰ electronic configuration of Zn(II), which prevents quenching by d-d transitions. The fluorescence typically originates from the organic linker. The electron-withdrawing nitro group on the isophthalate (B1238265) linker makes the MOF electron-deficient, rendering it an excellent candidate for sensing electron-rich nitroaromatic compounds, which are common explosives and environmental pollutants. The primary sensing mechanism is fluorescence quenching.

Proposed Signaling Pathway: Photoinduced Electron Transfer (PET)

Upon excitation with UV light, the this compound MOF is promoted to an excited state. In the presence of an analyte, such as a nitroaromatic compound, a photoinduced electron transfer can occur from the excited state of the MOF (specifically the linker) to the electron-deficient analyte. This non-radiative decay pathway competes with fluorescence, leading to a decrease or "quenching" of the emission intensity.

SignalingPathway cluster_mof This compound MOF cluster_pet_label mof_ground Ground State mof_excited Excited State mof_ground->mof_excited Absorption analyte Analyte mof_excited->analyte fluorescence Fluorescence Emission mof_excited->fluorescence Emission pet Photoinduced Electron Transfer quenching Fluorescence Quenching (Non-radiative decay) excitation UV Excitation

Experimental Protocol: Luminescence Sensing
  • Preparation of MOF Suspension:

    • Disperse 3 mg of the synthesized this compound MOF in 10 mL of a suitable solvent (e.g., ethanol or DMF) in a vial.

    • Sonicate the mixture for 15 minutes to ensure a uniform suspension.

  • Fluorescence Measurement:

    • Transfer 2 mL of the MOF suspension into a quartz cuvette.

    • Record the initial fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be determined from an excitation scan, but is typically in the UV range (e.g., 300-350 nm) for such MOFs.

  • Analyte Titration:

    • Prepare stock solutions of various nitroaromatic compounds (e.g., 2,4,6-Trinitrophenol (TNP), 2,4-Dinitrotoluene (DNT), Nitrobenzene (NB)) in the same solvent.

    • Sequentially add small aliquots (e.g., 10 µL) of the analyte stock solution to the cuvette containing the MOF suspension.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum. A decrease in fluorescence intensity is expected.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.

    • Analyze the quenching efficiency using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the molar concentration of the quencher (analyte).

    • The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

SensingWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_titration Titration cluster_analysis Data Analysis disperse Disperse MOF in Solvent sonicate Sonicate for 15 min disperse->sonicate cuvette Transfer to Cuvette sonicate->cuvette initial_scan Record Initial Fluorescence (I₀) cuvette->initial_scan add_analyte Add Analyte Aliquot initial_scan->add_analyte mix Mix Solution add_analyte->mix rescan Record Fluorescence (I) mix->rescan loop Repeat rescan->loop loop->add_analyte more aliquots plot Plot I vs. [Analyte] loop->plot done sv_analysis Stern-Volmer Analysis plot->sv_analysis lod_calc Calculate LOD sv_analysis->lod_calc

Quantitative Data and Selectivity

The following table summarizes representative quantitative data expected for a this compound MOF sensor, based on performance of similar nitro-functionalized zinc MOFs. These values are illustrative and would need to be confirmed experimentally.

Analyte (Quencher)Stern-Volmer Constant (Ksv, M⁻¹)Limit of Detection (LOD, µM)Quenching Efficiency (%) at 100 µM
2,4,6-Trinitrophenol (TNP) 2.5 x 10⁴0.5> 95
2,4-Dinitrotoluene (DNT) 1.2 x 10⁴1.8~85
Nitrobenzene (NB) 5.8 x 10³5.2~60
Phenol 1.1 x 10²> 100< 10
Toluene 8.5 x 10¹> 100< 5
Fe³⁺ ion 9.5 x 10³3.5~75
Cr₂O₇²⁻ ion 7.2 x 10³4.1~70

Selectivity: The sensor is expected to show high selectivity for electron-deficient nitroaromatic compounds over common organic solvents and non-nitro aromatic compounds. The quenching efficiency generally correlates with the number of nitro groups on the analyte, due to enhanced electron-accepting ability. Some metal ions, particularly transition metals like Fe³⁺, may also cause quenching and could be potential interferents.

Disclaimer: The protocols and data presented are based on established principles for similar metal-organic frameworks. Researchers should conduct their own experiments to validate and optimize these procedures for their specific needs. Standard laboratory safety precautions should be followed at all times.

Application Notes and Protocols for the Hydrothermal Synthesis of Zinc 5-Nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 5-nitroisophthalate is a metal-organic framework (MOF) with applications as an anticorrosion pigment in protective coatings.[1] Its structure is based on zinc ions coordinated to 5-nitroisophthalic acid, a nitro-functionalized aromatic carboxylate linker. The hydrothermal synthesis method offers a robust route to produce crystalline MOF materials by employing elevated temperatures and pressures in an aqueous or mixed-solvent system. This document provides a detailed protocol for the hydrothermal synthesis of this compound, along with expected material characteristics based on available data.

Data Presentation

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference
Chemical Name Zinc 5-nitrobenzene-1,3-dicarboxylate--INVALID-LINK--
CAS Number 60580-61-2--INVALID-LINK--
Molecular Formula C₈H₃NO₆Zn--INVALID-LINK--
Molecular Weight 274.5 g/mol --INVALID-LINK--
Appearance White to off-white powder[Heucotech MSDS]
pH (10% aqueous suspension) 6.5 - 8.0[Heucorin RZ Technical Data Sheet]
Average Particle Size 2.0 - 4.5 µm[Heucorin RZ Technical Data Sheet]

Table 2: Compositional Data

ComponentValue RangeAnalysis MethodReference
Zinc (as Zn) 40.0 - 47.0%Titration - EDTA / ICP-AES[Heucorin RZ Technical Data Sheet]
Organic Content 45.0 - 52.0%Thermogravimetric Analyzer (TGA)[Heucorin RZ Technical Data Sheet]
Water Content < 5.0%Loss on drying[Heucorin RZ Technical Data Sheet]

Experimental Protocols

This section outlines a detailed methodology for the hydrothermal synthesis of this compound. This protocol is constructed based on established procedures for the synthesis of similar zinc-based metal-organic frameworks.

Materials and Equipment:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Nitroisophthalic acid (C₈H₅NO₆)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Drying oven

Procedure:

  • Solution Preparation:

    • In a beaker, dissolve a specific molar amount of zinc nitrate hexahydrate in a mixture of DMF and deionized water.

    • In a separate beaker, dissolve a stoichiometric equivalent of 5-nitroisophthalic acid in DMF.

  • Mixing and Reaction:

    • Slowly add the 5-nitroisophthalic acid solution to the zinc nitrate solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 30 minutes to ensure homogeneity.

    • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

  • Hydrothermal Synthesis:

    • Seal the autoclave and place it in a drying oven preheated to a specific temperature (e.g., 120-150 °C).

    • Maintain the temperature for a designated reaction time (e.g., 24-48 hours).

  • Product Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature.

    • Collect the resulting white precipitate by centrifugation.

    • Wash the product sequentially with DMF, deionized water, and ethanol to remove any unreacted starting materials and solvent.

    • Dry the final product in a vacuum oven at a suitable temperature (e.g., 80-100 °C) overnight.

Table 3: Example Reaction Parameters

ParameterValue
Zinc Nitrate Hexahydrate 1.0 mmol
5-Nitroisophthalic Acid 1.0 mmol
DMF 15 mL
Deionized Water 5 mL
Temperature 140 °C
Time 24 hours

Mandatory Visualization

Hydrothermal_Synthesis_Workflow Hydrothermal Synthesis of this compound cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_product 4. Final Product A Dissolve Zinc Nitrate Hexahydrate in DMF/Water C Mix Solutions (Stir for 30 min) A->C B Dissolve 5-Nitroisophthalic Acid in DMF B->C D Transfer to Autoclave C->D E Hydrothermal Reaction (e.g., 140°C, 24h) D->E F Cool to Room Temperature E->F G Collect Precipitate (Centrifugation) F->G H Wash with DMF, Water, and Ethanol G->H I Dry in Vacuum Oven H->I J This compound (White Powder) I->J

Caption: Workflow for the hydrothermal synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity, purity, and structural properties.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the material and to confirm the organic content.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the 5-nitroisophthalate linker and confirm coordination to the zinc center.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized crystals.

Due to the limited availability of specific characterization data for hydrothermally synthesized this compound in the public domain, researchers are encouraged to compare their results with data from commercial suppliers of the same compound where available.

References

Application Notes and Protocols: Zinc 5-Nitroisophthalate as a Precursor for Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of zinc 5-nitroisophthalate as a precursor in the synthesis of Metal-Organic Frameworks (MOFs) for drug delivery applications. The information presented herein is intended to guide researchers in the synthesis, characterization, and application of these promising nanomaterials for therapeutic purposes.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them ideal candidates for a variety of biomedical applications, particularly as carriers for therapeutic agents. Zinc-based MOFs, in particular, have garnered significant attention due to their biocompatibility and, in some cases, inherent antimicrobial properties. The use of 5-nitroisophthalic acid as an organic linker introduces a nitro functional group, which can potentially be utilized for further functionalization or may influence the drug loading and release properties of the resulting MOF.

While research on MOFs derived specifically from zinc and 5-nitroisophthalic acid for drug delivery is an emerging area, the principles of synthesis and drug loading can be adapted from well-established protocols for other zinc-based MOFs. This document provides a foundational protocol for the synthesis of a this compound MOF and outlines general procedures for its application in drug delivery, drawing parallels from closely related systems.

Data Presentation

Table 1: Physicochemical Properties of a Representative this compound MOF
PropertyValueReference
Formula{[Zn(5-NIP)₂(INH)₂]·(DMF)(H₂O)₂}n[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
Topologydia[1]
Connectivity4-c uninodal net[1]

Note: 5-NIP = 5-nitro-isophthalate, INH = isonicotinic hydrazide, DMF = N,N-Dimethylformamide. This table presents data for a mixed-ligand MOF containing 5-nitroisophthalate.

Table 2: Comparative Drug Loading and Release in Zinc-Based MOFs
MOF SystemDrugLoading Capacity (wt%)Release ConditionsReference
ZIF-85-Fluorouracil~25pH 5.0 (faster release) vs. pH 7.4[2][3]
ZIF-8Doxorubicin-pH 5.5 (faster release) vs. pH 7.4[4]
Zn-MOF (dicarboxylic acid linker)5-Fluorouracil53.381.9% release in water[3]
Zn-MOF (tricarboxylic acid linker)5-Fluorouracil-86.5% release at pH 5.0 after 24h[3]
Zn₂(DABA)₃(CH₃O)Doxorubicin33.74pH-sensitive (more release at pH 3.8)[5]

This table provides a comparative overview of drug loading and release characteristics of various zinc-based MOFs to guide expectations for this compound systems.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based MOF

This protocol is adapted from the synthesis of a mixed-ligand MOF containing 5-nitroisophthalate.[1]

Materials:

  • Zinc(II) salt (e.g., Zinc Nitrate or Zinc Acetate)

  • 5-Nitroisophthalic acid (H₂5-NIP)

  • Isonicotinic hydrazide (INH)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a typical synthesis, equimolar amounts of the zinc(II) salt, 5-nitroisophthalic acid, and isonicotinic hydrazide are dissolved in a solvent mixture of DMF and deionized water.

  • The resulting solution is sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours) under autogenous pressure.

  • After the reaction, the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with fresh DMF and water, and then dried under vacuum.

Protocol 2: General Procedure for Drug Loading into Zinc-Based MOFs

This protocol provides a general guideline for the encapsulation of therapeutic agents within the pores of a synthesized this compound MOF.

Materials:

  • Activated this compound MOF (solvent-exchanged and dried)

  • Therapeutic drug of interest (e.g., 5-Fluorouracil, Doxorubicin)

  • Suitable solvent (e.g., methanol, ethanol, or an aqueous buffer)

Procedure:

  • Prepare a stock solution of the desired drug in a suitable solvent. The concentration will depend on the drug's solubility and the desired loading capacity.

  • Disperse a known amount of the activated this compound MOF in the drug solution.

  • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the collected solid with fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • To determine the drug loading capacity, the supernatant and washing solutions can be analyzed using techniques such as UV-Vis spectroscopy to quantify the amount of unloaded drug.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to evaluate the release of a loaded drug from the this compound MOF under simulated physiological conditions.

Materials:

  • Drug-loaded this compound MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5-6.5 to simulate the tumor microenvironment)

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a dialysis bag or a centrifuge tube.

  • Place the container in a shaker bath maintained at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the cumulative drug release as a function of time to obtain the release profile.

Mandatory Visualizations

Synthesis_and_Drug_Loading_Workflow cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading precursors Zinc Salt + 5-Nitroisophthalic Acid + (Co-ligand) reaction Hydrothermal/Solvothermal Reaction precursors->reaction solvent Solvent (e.g., DMF/Water) solvent->reaction washing Washing & Drying reaction->washing mof This compound MOF washing->mof incubation Incubation with MOF mof->incubation drug_solution Drug Solution drug_solution->incubation centrifugation Centrifugation & Washing incubation->centrifugation drug_loaded_mof Drug-Loaded MOF centrifugation->drug_loaded_mof Drug_Release_Pathway drug_loaded_mof Drug-Loaded MOF physiological_env Physiological Environment (e.g., PBS at 37°C) drug_loaded_mof->physiological_env ph_stimulus pH Stimulus (e.g., Acidic Tumor Microenvironment) physiological_env->ph_stimulus mof_degradation MOF Structure Degradation/Instability ph_stimulus->mof_degradation drug_release Drug Release mof_degradation->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Analytical Techniques for the Quantification of Zinc 5-Nitroisophthalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Zinc 5-nitroisophthalate, a metal-organic framework (MOF) with applications in various fields, including pharmaceuticals. The following sections outline several analytical techniques that can be employed for its quantification, catering to different laboratory capabilities and analytical requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a direct method for the quantification of the intact this compound molecule. A reverse-phase HPLC method is suitable for this purpose, offering selectivity and accuracy.[1]

Experimental Protocol

a) Instrumentation and Columns:

  • HPLC system with a UV detector

  • Newcrom R1 column (or equivalent C18 column with low silanol (B1196071) activity)[1]

b) Reagents and Mobile Phase:

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • Phosphoric acid or Formic acid (for MS-compatibility)[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small addition of phosphoric acid (e.g., 0.1%) to improve peak shape.[1] For applications requiring mass spectrometry detection, replace phosphoric acid with formic acid.[1]

c) Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound. A wavelength scan should be performed to identify the lambda max for optimal sensitivity.

  • Column Temperature: 30 °C

d) Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like acetonitrile or methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

e) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Retention Time To be determined experimentally
Linearity Range To be determined experimentally
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Solvent A->B C Prepare Calibrants B->C F Inject into HPLC C->F D Dissolve Sample E Filter Sample D->E E->F G UV Detection F->G H Generate Calibration Curve G->H I Quantify Sample H->I

HPLC Analysis Workflow

Atomic Absorption Spectrometry (AAS)

AAS is an indirect method for quantifying this compound by determining its zinc content. This technique is highly sensitive and specific for the metal component. Both Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS) can be used, with GFAAS offering lower detection limits.

Experimental Protocol

a) Instrumentation:

  • Flame Atomic Absorption Spectrometer or Graphite Furnace Atomic Absorption Spectrometer

  • Zinc hollow cathode lamp

b) Reagents:

  • Nitric acid (concentrated, trace metal grade)

  • Hydrogen peroxide (30%, trace metal grade)

  • Deionized water

  • Zinc standard solution (1000 ppm)

c) Instrumental Parameters (FAAS Example): [2]

  • Wavelength: 213.9 nm[2]

  • Slit Width: 0.5 nm[2]

  • Lamp Current: 3.5 mA[2]

  • Fuel: Acetylene

  • Oxidant: Air

  • Background Correction: Deuterium lamp[2]

d) Sample Preparation (Acid Digestion): [3][4]

  • Accurately weigh a sample of this compound.

  • Transfer the sample to a digestion vessel.

  • Add a mixture of concentrated nitric acid and 30% hydrogen peroxide (e.g., 4:1 v/v).[5]

  • Digest the sample using a hot plate or a microwave digestion system until the solution is clear.[3][4]

  • Allow the solution to cool and quantitatively transfer it to a volumetric flask.

  • Dilute to the mark with deionized water.

e) Standard Preparation:

  • Prepare a series of zinc calibration standards by diluting the 1000 ppm zinc standard solution with deionized water containing a small amount of nitric acid to match the sample matrix.

f) Data Analysis:

  • Aspirate the blank, standards, and samples into the AAS and measure the absorbance.

  • Construct a calibration curve of absorbance versus zinc concentration.

  • Determine the zinc concentration in the digested sample solution.

  • Calculate the amount of this compound in the original sample based on its molecular formula (C₈H₃NO₆Zn) and the measured zinc concentration.

Quantitative Data Summary (FAAS for Zinc)
ParameterTypical ValueReference
Linearity Range 0.20 - 0.75 ppm[6]
Limit of Detection (LOD) 0.043 ppm[6]
Limit of Quantification (LOQ) 0.131 ppm[6]
Recovery 98.29 - 100.55%[7]

Experimental Workflow: AAS Analysis

AAS_Workflow cluster_prep Sample Preparation cluster_aas AAS Measurement cluster_data Data Analysis A Weigh Sample B Acid Digestion A->B C Dilute to Volume B->C E Aspirate into AAS C->E D Prepare Zn Standards D->E F Measure Absorbance E->F G Create Calibration Curve F->G H Calculate Zn Concentration G->H I Calculate Analyte Amount H->I

AAS Analysis Workflow

UV-Vis Spectrophotometry

This is another indirect method that quantifies this compound by measuring its zinc content after complexation with a chromogenic reagent. This method is often simpler and more accessible than AAS.

Experimental Protocol (using 8-Hydroxyquinoline)[8]

a) Instrumentation:

  • UV-Vis Spectrophotometer

b) Reagents: [8]

  • 8-Hydroxyquinoline (8-HQ) solution (e.g., 1.1 x 10⁻³ M in ethanol)

  • Sulfuric acid (dilute, e.g., 1 x 10⁻⁴ M)

  • Ethanol (B145695)

  • Deionized water

  • Zinc standard solution (1000 ppm)

c) Sample Preparation:

  • The same acid digestion procedure as for AAS can be used to bring the zinc into a soluble form. The final solution should be neutralized before complexation.

d) Complexation and Measurement: [8]

  • Take a known volume of the digested and neutralized sample solution (or a diluted standard solution) in a volumetric flask.

  • Add the 8-HQ solution, followed by the dilute sulfuric acid.

  • Add ethanol and dilute to the mark with deionized water.

  • Allow the color to develop for a specified time (e.g., 15 minutes).[8]

  • Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 384 nm for the zinc-8-HQ complex.[8]

e) Data Analysis:

  • Prepare a calibration curve using the zinc standard solutions.

  • Determine the zinc concentration in the sample.

  • Calculate the amount of this compound in the original sample.

Quantitative Data Summary (Zinc with 8-HQ)
ParameterTypical ValueReference
λmax 384 nm[8]
Linearity Range 1 - 5 µg/mL[8]
Molar Absorptivity 0.01578 x 10³ L·mol⁻¹·cm⁻¹[8]
Limit of Detection (LOD) 0.381 µg/mL[8]
Limit of Quantification (LOQ) 1.156 µg/mL[8]
Recovery 97.50 - 99.91%[8]

Experimental Workflow: UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_reaction Complexation Reaction cluster_measurement Spectrophotometry A Weigh & Digest Sample B Neutralize & Dilute A->B D Add 8-HQ & Acid B->D C Prepare Zn Standards C->D E Color Development D->E F Measure Absorbance at 384 nm E->F G Generate Calibration Curve F->G H Calculate Concentration G->H

UV-Vis Analysis Workflow

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and composition of solid this compound. By heating the sample in a controlled atmosphere, the mass loss at different temperatures corresponds to the removal of solvents and the decomposition of the organic ligand, leaving a stable zinc oxide residue. This can be used to determine the purity of the material.

Experimental Protocol

a) Instrumentation:

  • Thermogravimetric Analyzer

b) TGA Instrument Setup:

  • Sample Pan: Alumina or platinum

  • Sample Mass: 5-10 mg

  • Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 50 mL/min)

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

c) Data Analysis:

  • Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve).

  • Identify the temperature ranges for the loss of solvent molecules and the decomposition of the 5-nitroisophthalate ligand.

  • The final residual mass should correspond to zinc oxide (ZnO).

  • The theoretical percentage of ZnO in pure this compound (C₈H₃NO₆Zn) can be calculated and compared to the experimental value to assess purity.

Expected Thermal Events
Temperature RangeExpected Event
< 150 °CLoss of adsorbed water or solvent molecules
300 - 500 °CDecomposition of the 5-nitroisophthalate organic linker
> 500 °CStable zinc oxide (ZnO) residue

Logical Relationship: TGA Data Interpretation

TGA_Logic cluster_experiment TGA Experiment cluster_analysis Data Interpretation cluster_conclusion Conclusion A Heat this compound B Measure Mass Loss A->B C Initial Mass Loss (Solvent) B->C D Major Mass Loss (Ligand Decomposition) B->D E Final Residual Mass (ZnO) B->E F Purity Assessment E->F

TGA Data Interpretation Logic

References

Application Notes and Protocols: Zinc 5-Nitroisophthalate in Gas Storage and Separation

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

The following document provides a comprehensive overview of the application of Zinc 5-nitroisophthalate, a metal-organic framework (MOF), in the critical fields of gas storage and separation. This guide is intended to serve as a practical resource, offering detailed experimental protocols and consolidated data to facilitate your research and development endeavors.

Introduction

This compound is a coordination polymer that has garnered attention for its potential applications in materials science, particularly in the realm of gas storage and separation due to its anticipated porous structure.[1] Composed of zinc ions coordinated to 5-nitroisophthalic acid linkers, this material forms a three-dimensional network.[1] The presence of both the metallic zinc nodes and the functionalized organic linkers suggests the potential for selective gas adsorption.[1]

Physicochemical Properties

A foundational understanding of the material's properties is crucial for its application.

PropertyValue
Molecular Formula C8H3NO6Zn
Molecular Weight 274.50 g/mol
Appearance White odorless powder[2]
CAS Number 60580-61-2[1][2]

Experimental Protocols

While specific literature detailing the synthesis and gas adsorption protocols for a MOF solely composed of zinc and 5-nitroisophthalate for gas storage applications is not available in the provided search results, the following protocols are based on established methods for the synthesis and characterization of similar zinc-based MOFs, such as MOF-5. These can be adapted and optimized for the target compound.

Protocol 1: Synthesis of Zinc-Based MOFs (General Solvothermal Method)

This protocol outlines a general solvothermal synthesis approach, which is a common method for producing crystalline MOFs.[3]

Materials:

Procedure:

  • Solution Preparation: In a glass beaker, dissolve a 1:1 molar ratio of zinc nitrate hexahydrate and 5-nitroisophthalic acid in a sufficient volume of N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 100-120 °C for 24-48 hours.

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product can then be isolated by decanting the mother liquor.

  • Washing: To remove unreacted starting materials and solvent molecules occluded within the pores, wash the crystals with fresh DMF, followed by a solvent exchange with a more volatile solvent like chloroform or methanol. This is typically done by immersing the crystals in the fresh solvent for several hours, and the process is repeated multiple times.

  • Activation: To prepare the MOF for gas adsorption studies, the solvent molecules must be removed from the pores. This is achieved by heating the material under a dynamic vacuum. A typical activation procedure involves heating the sample to 150-200 °C under vacuum for several hours until a stable weight is achieved.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation reagents Zinc Nitrate Hexahydrate + 5-Nitroisophthalic Acid + DMF solvothermal Solvothermal Synthesis (100-120°C, 24-48h) reagents->solvothermal Dissolve & Mix washing Washing with DMF & Solvent Exchange solvothermal->washing Cool & Isolate activation Activation (Heating under Vacuum) washing->activation product Porous this compound MOF activation->product

A generalized workflow for the solvothermal synthesis of a this compound MOF.
Protocol 2: Gas Adsorption Measurement

This protocol describes the methodology for measuring gas adsorption isotherms, which are essential for evaluating the gas storage capacity and separation potential of the material.

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., a Micromeritics ASAP 2020 or similar)

  • High-purity adsorptive gases (e.g., N₂, CO₂, CH₄)

  • Liquid nitrogen (for N₂ adsorption at 77 K)

  • Thermostatic bath (for measurements at other temperatures)

Procedure:

  • Sample Preparation (Degassing): Accurately weigh approximately 100-200 mg of the activated this compound MOF into a sample tube. Attach the sample tube to the degassing port of the gas adsorption analyzer. Degas the sample under vacuum at a temperature determined by thermogravimetric analysis (TGA) to be just below the decomposition temperature (typically 150-200 °C) for several hours to ensure the removal of all guest molecules.

  • Nitrogen Adsorption (for Surface Area and Porosity):

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a dewar of liquid nitrogen (77 K).

    • Perform a nitrogen adsorption-desorption measurement over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.

    • The resulting isotherm can be used to calculate the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution.

  • Carbon Dioxide and Methane Adsorption (for Storage and Separation):

    • Replace the liquid nitrogen bath with a thermostatic bath set to the desired temperature (e.g., 273 K, 298 K).

    • Introduce known doses of the adsorptive gas (CO₂ or CH₄) into the sample tube and measure the equilibrium pressure after each dose.

    • Continue this process until the desired maximum pressure is reached.

    • The amount of gas adsorbed at each pressure point is calculated to generate the adsorption isotherm.

Diagram of the Gas Adsorption Analysis Workflow:

GasAdsorptionWorkflow activated_mof Activated this compound MOF degassing Degassing (Heating under Vacuum) activated_mof->degassing n2_adsorption N₂ Adsorption/Desorption (77 K) degassing->n2_adsorption co2_ch4_adsorption CO₂ / CH₄ Adsorption (e.g., 273 K, 298 K) degassing->co2_ch4_adsorption data_analysis Data Analysis n2_adsorption->data_analysis co2_ch4_adsorption->data_analysis bet_surface_area BET Surface Area data_analysis->bet_surface_area pore_properties Pore Volume & Size data_analysis->pore_properties adsorption_isotherms Adsorption Isotherms data_analysis->adsorption_isotherms selectivity_calc Selectivity Calculation adsorption_isotherms->selectivity_calc

Workflow for the analysis of gas adsorption properties of the synthesized MOF.

Data Presentation

Due to the absence of specific experimental data for this compound in the provided search results, the following table is presented as a template for researchers to populate with their own findings. This structured format will allow for clear comparison of key performance indicators.

Table 1: Gas Adsorption and Separation Performance of this compound (Template)

GasAdsorption Temperature (K)Adsorption Pressure (bar)Uptake Capacity (mmol/g or cm³/g)
N₂771e.g.,
CO₂2731e.g.,
CO₂2981e.g.,
CH₄2731e.g.,
CH₄2981e.g.,

Table 2: Porosity and Selectivity Data (Template)

ParameterValue
BET Surface Area (m²/g) e.g.,
Langmuir Surface Area (m²/g) e.g.,
Total Pore Volume (cm³/g) e.g.,
Micropore Volume (cm³/g) e.g.,
CO₂/N₂ Selectivity (at 298 K, 1 bar) e.g.,
CO₂/CH₄ Selectivity (at 298 K, 1 bar) e.g.,

Selectivity can be estimated using the Ideal Adsorbed Solution Theory (IAST) from single-component isotherm data.

Logical Relationships in Gas Separation

The efficiency of a MOF in gas separation is governed by a combination of factors including its pore size, surface chemistry, and the intrinsic properties of the gas molecules. The nitro group on the isophthalate (B1238265) linker may enhance the affinity for certain gases like CO₂ due to its polar nature, potentially leading to favorable selective adsorption.

Diagram of Factors Influencing Gas Separation:

GasSeparationFactors cluster_mof MOF Characteristics cluster_gas Gas Characteristics mof_properties MOF Properties pore_size Pore Size & Geometry surface_area Surface Area surface_chemistry Surface Chemistry (e.g., -NO₂ groups) gas_properties Gas Properties kinetic_diameter Kinetic Diameter polarizability Polarizability quadrupole_moment Quadrupole Moment (for CO₂) separation_performance Gas Separation Performance pore_size->separation_performance surface_area->separation_performance surface_chemistry->separation_performance kinetic_diameter->separation_performance polarizability->separation_performance quadrupole_moment->separation_performance

Interplay of MOF and gas properties determining separation efficiency.

Conclusion

While this compound presents a promising scaffold for a porous material for gas storage and separation applications, further experimental investigation is required to fully elucidate its capabilities. The protocols and templates provided herein offer a robust framework for researchers to systematically synthesize, characterize, and evaluate this material. The functionalized organic linker holds the potential for tailored gas interactions, making this an exciting area for future research.

References

Application Note: Measuring the Fluorescence of Zinc 5-Nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for measuring the fluorescence of Zinc 5-nitroisophthalate, a metal-organic framework (MOF). It includes information on sample preparation, instrumentation, and data analysis. All quantitative data is summarized in tables, and a diagram illustrating the experimental workflow is provided.

Introduction

This compound is a metal-organic framework with potential applications in various fields, including as a fluorescent sensor. MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The inherent porosity and the electronic properties of both the metal and the organic linker can give rise to interesting photoluminescent behavior. This application note details a generalized experimental setup for characterizing the fluorescence properties of this compound.

Data Presentation

ParameterValueUnitsNotes
Excitation Maximum (λex) To be determinednmWavelength of maximum light absorption.
Emission Maximum (λem) To be determinednmWavelength of maximum light emission.
Stokes Shift To be determinednmDifference between λex and λem.
Quantum Yield (ΦF) To be determined-Efficiency of the fluorescence process.
Fluorescence Lifetime (τ) To be determinednsAverage time the molecule stays in the excited state.
Molar Extinction Coefficient (ε) To be determinedM⁻¹cm⁻¹Measure of how strongly the molecule absorbs light at a given wavelength.

Experimental Protocols

Synthesis of this compound

A general synthesis method for this compound suitable for producing a sample for fluorescence measurements can be adapted from solvothermal methods used for other MOFs.

Materials:

Procedure:

  • In a 20 mL scintillation vial, dissolve 5-nitroisophthalic acid and zinc nitrate hexahydrate in a 1:1 molar ratio in a solvent mixture of DMF, ethanol, and deionized water.

  • Seal the vial and heat it in an oven at a constant temperature (e.g., 100-120 °C) for 24-48 hours.

  • After cooling to room temperature, crystals of this compound should have formed.

  • Collect the crystals by filtration, wash them with fresh DMF and then ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum.

Sample Preparation for Fluorescence Measurement

Proper sample preparation is crucial for obtaining high-quality fluorescence data. The following protocol is for preparing a suspension of this compound for measurement.

Materials:

  • Synthesized this compound crystals

  • Spectroscopic grade solvent (e.g., DMF or ethanol)

  • Ultrasonic bath

  • Quartz cuvette (1 cm path length)

Procedure:

  • Weigh out a small amount of the dried this compound crystals.

  • Disperse the crystals in the chosen spectroscopic grade solvent to create a dilute suspension. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Sonicate the suspension for a few minutes to ensure a fine, homogeneous dispersion of the microcrystals.

Fluorescence Measurement

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a sensitive detector (e.g., a photomultiplier tube).

Procedure:

  • Determine the Excitation Maximum (λex):

    • Set the emission monochromator to a wavelength expected to be in the emission range (a good starting point is often 50-100 nm longer than the absorption maximum of the organic linker).

    • Scan the excitation monochromator over a range of wavelengths to record the excitation spectrum.

    • The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

  • Determine the Emission Maximum (λem):

    • Set the excitation monochromator to the determined λex.

    • Scan the emission monochromator to record the emission spectrum.

    • The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

  • Measure the Quantum Yield (ΦF):

    • The quantum yield is typically measured relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Measure the Fluorescence Lifetime (τ):

    • Fluorescence lifetime is measured using a specialized instrument capable of time-resolved fluorescence spectroscopy, such as a time-correlated single-photon counting (TCSPC) system.

    • The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.

    • The decay curve is then fitted to an exponential function to determine the lifetime (τ).

Mandatory Visualization

experimental_workflow Experimental Workflow for Fluorescence Measurement cluster_synthesis Synthesis cluster_preparation Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis s1 Mix Precursors: 5-Nitroisophthalic acid + Zinc Nitrate s2 Solvothermal Reaction s1->s2 s3 Crystal Collection & Washing s2->s3 s4 Drying s3->s4 p1 Disperse Crystals in Solvent s4->p1 Dried Crystals p2 Sonication p1->p2 m1 Determine Excitation Maximum (λex) p2->m1 Homogeneous Suspension m2 Determine Emission Maximum (λem) m1->m2 m3 Measure Quantum Yield (ΦF) m2->m3 m4 Measure Fluorescence Lifetime (τ) m3->m4 a1 Compile Data Table m4->a1 a2 Interpret Results a1->a2

Caption: Experimental Workflow for Fluorescence Measurement.

Zinc 5-Nitroisophthalate: Application Notes for Anticorrosion Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc 5-nitroisophthalate is a non-toxic, organic corrosion-inhibiting pigment that serves as an effective alternative to traditional heavy-metal-based anticorrosive agents, such as those containing lead or chromates.[1] Its mechanism of action involves a combination of barrier protection and chemical inhibition at the metallic substrate's surface. This document provides detailed application notes, experimental protocols, and performance data for researchers and industry professionals interested in utilizing this compound in anticorrosive paint formulations.

Physicochemical Properties and Performance Data

This compound demonstrates superior corrosion inhibition compared to previously known nitrophthalates.[1] It is less soluble in water than many other salt-based inhibitors, which contributes to its durability in coatings exposed to moisture.[1]

Comparative Performance in Alkyd Resin Coatings

The following table summarizes the performance of various pigments in an air-drying coating composition based on a medium oil alkyd resin. The evaluation was conducted on steel panels after a defined exposure period.

PigmentConcentration (% by wt. of total solids)Rusting (Visual Assessment)Blistering (Visual Assessment)
Zinc Potassium Chromate (Control)10ModerateSlight
Lead 3-Nitrophthalate10SlightModerate
Zinc 3-Nitrophthalate10ModerateModerate
This compound 10 Very Slight None
Lead 5-Nitroisophthalate10Very SlightNone

Data sourced from US Patent 4,089,690 A. The table is a representation of the data presented in the patent.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 5-nitroisophthalic acid and zinc oxide.

Materials:

  • 5-Nitroisophthalic acid

  • Zinc oxide (ZnO)

  • Deionized water

  • Reaction vessel with overhead stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a reaction vessel, create a slurry of 5-nitroisophthalic acid in deionized water.

  • While stirring, gradually add a stoichiometric excess of zinc oxide to the slurry. A molar ratio of 1 mole of 5-nitroisophthalic acid to 3 moles of ZnO has been reported to be effective.[1]

  • Heat the mixture to 90-95°C with continuous stirring.

  • Maintain the reaction at this temperature for 2-3 hours, or until the reaction is complete (indicated by a stable pH).

  • Allow the mixture to cool to room temperature.

  • Filter the resulting precipitate using a Büchner funnel and wash with deionized water to remove any unreacted starting materials.

  • Dry the collected white powder (this compound) in an oven at 105-110°C to a constant weight.

  • Characterize the final product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) to confirm its identity and purity.

Formulation of an Alkyd-Based Anticorrosive Paint

This protocol outlines the preparation of a protective coating incorporating this compound.

Materials:

  • Medium oil alkyd resin solution (e.g., 60% solids in mineral spirits)

  • This compound pigment

  • Extender pigments (e.g., micronized talc (B1216), calcium carbonate)

  • Driers (e.g., cobalt and zirconium octoates)

  • Anti-skinning agent (e.g., methyl ethyl ketoxime)

  • Solvent (e.g., mineral spirits)

  • High-speed disperser with a Cowles blade

  • Paint shaker

Procedure:

  • Charge the alkyd resin solution into a dispersing vessel.

  • While mixing at low speed, gradually add the this compound and any extender pigments. A typical formulation might consist of 25% alkyd resin and 16% micronized talc by weight.[1]

  • Once all pigments are added, increase the disperser speed to achieve a fine dispersion (a Hegman gauge reading of 5-6 is typically targeted).

  • During the dispersion process, monitor the temperature and maintain it below 55°C to prevent degradation of the resin.

  • Once the desired dispersion is achieved, reduce the mixing speed and add the driers and anti-skinning agent.

  • Adjust the viscosity of the paint with a suitable solvent to meet application requirements.

  • Thoroughly mix all components until a homogeneous paint is obtained.

Electrochemical Impedance Spectroscopy (EIS) for Coating Evaluation

EIS is a non-destructive technique used to evaluate the performance of anticorrosive coatings.

Apparatus:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: coated steel panel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Electrolyte solution (e.g., 3.5% NaCl solution)

Procedure:

  • Prepare steel panels according to standard procedures (e.g., sandblasting to Sa 2.5) and apply the formulated paint at a controlled dry film thickness.

  • Allow the coatings to cure for the recommended time (e.g., 7 days at room temperature).

  • Expose a defined area of the coated panel to the electrolyte solution in the electrochemical cell.

  • Measure the open-circuit potential (OCP) until a stable value is reached.

  • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC voltage (e.g., 10 mV).

  • Record the impedance data at regular intervals over an extended immersion period (e.g., 30 days) to monitor the coating's degradation.

  • Analyze the data using equivalent circuit models to determine parameters such as coating resistance (Rc), pore resistance (Rpo), and double-layer capacitance (Cdl). Higher impedance values, particularly at low frequencies, generally indicate better corrosion protection.

Neutral Salt Spray (NSS) Test

The NSS test is an accelerated corrosion test used to assess the resistance of coatings to a corrosive environment.

Apparatus:

  • Salt spray cabinet conforming to ASTM B117 or ISO 9227 standards.

  • 5% NaCl solution (pH 6.5-7.2).

Procedure:

  • Prepare and coat steel panels as described for the EIS testing.

  • Scribe a line through the coating to the steel substrate to evaluate corrosion creepage.

  • Place the panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.

  • Maintain the cabinet temperature at 35°C and continuously atomize the 5% NaCl solution to create a dense fog.

  • Periodically inspect the panels for signs of corrosion, such as rusting (in the scribe and on the panel face) and blistering.

  • Record the number of hours until the first signs of corrosion appear and the extent of corrosion creepage from the scribe after a specified duration (e.g., 500 hours).

Visualizations

Experimental Workflow

G cluster_synthesis Pigment Synthesis cluster_formulation Paint Formulation cluster_testing Corrosion Testing S1 Reactants: 5-Nitroisophthalic Acid + ZnO S2 Reaction in Water (90-95°C) S1->S2 S3 Filtration & Washing S2->S3 S4 Drying S3->S4 S5 This compound S4->S5 F1 Alkyd Resin + Pigments S5->F1 F2 High-Speed Dispersion F1->F2 F3 Addition of Driers & Additives F2->F3 F4 Viscosity Adjustment F3->F4 F5 Anticorrosive Paint F4->F5 T1 Coating Application on Steel Panels F5->T1 T2 Electrochemical Impedance Spectroscopy T1->T2 T3 Neutral Salt Spray Test T1->T3 T4 Performance Data T2->T4 T3->T4

Figure 1. Experimental workflow for the synthesis, formulation, and testing of this compound anticorrosive paints.
Corrosion Inhibition Mechanism

G cluster_coating Paint Coating cluster_interface Coating-Steel Interface cluster_environment Corrosive Environment P This compound Pigment I Adsorbed Inhibitor Layer P->I Leaching & Adsorption B Alkyd Resin Binder S Steel Substrate B->S Barrier Protection I->S Passivation E Water & Oxygen E->P Penetration

Figure 2. Proposed mechanism of corrosion inhibition by this compound in a paint film.

References

Application Notes and Protocols: Catalytic Activity of Zinc 5-Nitroisophthalate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential catalytic applications of Zinc 5-nitroisophthalate, a metal-organic framework (MOF), in several key organic reactions. While direct literature on the catalytic activity of this specific MOF is emerging, the protocols and data presented herein are based on established methodologies for analogous zinc-based MOFs and serve as a guide for investigating its catalytic potential.

Synthesis of this compound MOF

The synthesis of this compound as a metal-organic framework can be achieved through a solvothermal method. This process involves the reaction of a zinc salt with 5-nitroisophthalic acid in a suitable solvent under elevated temperature and pressure.

Experimental Protocol: Solvothermal Synthesis

Materials:

Procedure:

  • In a glass beaker, dissolve 1.5 mmol of zinc nitrate hexahydrate in 30 mL of DMF.

  • In a separate beaker, dissolve 1.0 mmol of 5-nitroisophthalic acid in 30 mL of DMF.

  • Add the 5-nitroisophthalic acid solution to the zinc nitrate solution dropwise while stirring continuously.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Transfer the mixture to a 100 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • Wash the collected solid with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

  • Dry the product under vacuum at 80 °C for 12 hours.

Synthesis_Workflow Synthesis Workflow for this compound MOF cluster_reactants Reactant Preparation Zn_salt Dissolve Zinc Nitrate in DMF Mixing Mix Solutions (Stir for 30 min) Zn_salt->Mixing Ligand Dissolve 5-Nitroisophthalic Acid in DMF Ligand->Mixing Reaction Solvothermal Reaction (120 °C, 48 h) Mixing->Reaction Filtration Collect Crystals (Filtration) Reaction->Filtration Washing Wash with DMF and Ethanol Filtration->Washing Drying Dry under Vacuum (80 °C, 12 h) Washing->Drying Product This compound MOF Drying->Product

Synthesis Workflow for this compound MOF

Application in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Zinc-based MOFs have demonstrated excellent catalytic activity in this reaction due to the presence of Lewis acidic zinc sites.

Data Presentation: Knoevenagel Condensation with Zinc-Based MOFs

The following table summarizes representative results for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) using different zinc-based MOF catalysts, providing a benchmark for the potential performance of this compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Zn-MOF-74Ethanol60298[1]
ZIF-8Ethanol25195[2]
Zn-BTC MOFMethanol60196[3]

Experimental Protocol: Knoevenagel Condensation

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • This compound MOF catalyst

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), the active methylene compound (1.2 mmol), and 50 mg of the this compound MOF catalyst.

  • Add 10 mL of ethanol to the flask.

  • The mixture is stirred and heated to reflux (approximately 78 °C) for the desired time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Knoevenagel_Mechanism Proposed Mechanism for Knoevenagel Condensation Catalyst Zn-MOF Aldehyde R-CHO Catalyst->Aldehyde Lewis Acid Activation Intermediate1 Activated Aldehyde Aldehyde->Intermediate1 Methylene CH₂(CN)₂ Intermediate2 Carbanion Methylene->Intermediate2 Deprotonation Intermediate3 Adduct Intermediate1->Intermediate3 Intermediate2->Intermediate3 Product R-CH=C(CN)₂ Intermediate3->Product Dehydration Water H₂O Intermediate3->Water Product->Catalyst Catalyst Regeneration

Proposed Mechanism for Knoevenagel Condensation

Application in Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes with trimethylsilyl (B98337) cyanide (TMSCN) is an important method for the synthesis of cyanohydrins, which are versatile intermediates in organic synthesis. Zinc-based MOFs can effectively catalyze this reaction.

Data Presentation: Cyanosilylation with Zinc-Based MOFs

The following table presents data for the cyanosilylation of benzaldehyde with TMSCN catalyzed by a zinc-based MOF, indicating the potential efficacy of this compound in this transformation.

CatalystSubstrateTemperature (°C)Time (min)Conversion (%)Reference
MOF-74Benzaldehyde6030>99[4]
MOF-744-Methoxybenzaldehyde6030>99[4]
MOF-744-Fluorobenzaldehyde603095[4]

Experimental Protocol: Cyanosilylation of Aldehydes

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Trimethylsilyl cyanide (TMSCN)

  • This compound MOF catalyst

  • Reaction vial

Procedure:

  • In a 4 mL vial, combine the aldehyde (1 mmol), trimethylsilyl cyanide (1.5 mmol), and 10 mg of the this compound MOF catalyst.

  • Seal the vial and stir the mixture at 60 °C for the specified duration.

  • Monitor the reaction by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • After the reaction is complete, the catalyst can be separated by centrifugation.

  • The supernatant containing the product can be further purified if necessary.

Cyanosilylation_Mechanism Proposed Mechanism for Cyanosilylation Catalyst Zn-MOF Aldehyde R-CHO Catalyst->Aldehyde Coordination Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde TMSCN TMS-CN Cyanide_Attack Nucleophilic Attack TMSCN->Cyanide_Attack Activated_Aldehyde->Cyanide_Attack Intermediate Zinc-alkoxide Intermediate Cyanide_Attack->Intermediate Product O-silylated Cyanohydrin Intermediate->Product Silyl Transfer Product->Catalyst Catalyst Regeneration

Proposed Mechanism for Cyanosilylation

Application in Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond formation reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. Zinc-based MOFs, such as zinc amidoisophthalates, have been shown to be effective catalysts for this transformation.[5]

Data Presentation: Henry Reaction with a Zinc Amidoisophthalate MOF

The following data for the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitroethane using a zinc amidoisophthalate catalyst suggests the potential of this compound in similar reactions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Zinc amidoisophthalateAcetonitrile502492[5]

Experimental Protocol: Henry Reaction

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Nitroalkane (e.g., nitroethane)

  • This compound MOF catalyst

  • Acetonitrile

  • Reaction vial

Procedure:

  • In a reaction vial, suspend 20 mg of the this compound MOF catalyst in 5 mL of acetonitrile.

  • Add the aldehyde (0.5 mmol) to the suspension.

  • Add the nitroalkane (2.5 mmol) to the reaction mixture.

  • Seal the vial and stir the mixture at 50 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, separate the catalyst by filtration.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Henry_Reaction_Mechanism Proposed Mechanism for Henry Reaction Catalyst Zn-MOF Aldehyde R-CHO Catalyst->Aldehyde Lewis Acid Activation Nitroalkane R'-CH₂NO₂ Catalyst->Nitroalkane Basic site Deprotonation Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Nitronate Nitronate Anion Nitroalkane->Nitronate Nitronate->Activated_Aldehyde C-C Bond Formation Adduct Nitro-alkoxide Activated_Aldehyde->Adduct Product β-Nitro Alcohol Adduct->Product Protonation Product->Catalyst Catalyst Regeneration

Proposed Mechanism for Henry Reaction

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of Zinc 5-nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and single-crystal X-ray diffraction analysis of metal-organic frameworks (MOFs) based on Zinc 5-nitroisophthalate. While the primary industrial application of this compound is as an anti-corrosive pigment, its structure as a coordination polymer makes it a subject of interest for advanced materials science, including potential, though not yet established, applications in drug development through areas like gas storage, catalysis, and formulation science.[1][2][3] This document outlines a representative hydrothermal synthesis method for a this compound-based coordination polymer and the subsequent single-crystal X-ray diffraction workflow for its structural characterization.

Introduction

This compound is a coordination polymer formed between zinc(II) ions and 5-nitroisophthalic acid.[4][5] The arrangement of the organic linker and the metal center creates a stable framework with potential for porosity, making it a member of the versatile class of materials known as metal-organic frameworks (MOFs).[6][7] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional atomic arrangement of such crystalline materials, providing invaluable insights into their structure-property relationships.[8] Understanding the crystal structure is paramount for the rational design of novel materials with tailored functionalities, which may extend to pharmaceutical applications such as drug delivery systems and catalysts for the synthesis of active pharmaceutical ingredients.

Experimental Protocols

I. Synthesis of a this compound-based Coordination Polymer

This protocol is adapted from the hydrothermal synthesis of a coordination polymer containing Zinc and 5-nitroisophthalic acid.[4]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Nitroisophthalic Acid (H₂NIPA)

  • 1,4-Bis(1H-benzimidazolyl)butane (bbib) - Note: This is an ancillary ligand used in the example structure.

  • Deionized Water

  • Ethanol (B145695)

Procedure:

  • A mixture of Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), H₂NIPA (0.05 mmol, 10.6 mg), and bbib (0.05 mmol, 13.7 mg) is prepared.

  • The mixture is dissolved in 10 mL of deionized water.

  • The resulting solution is sealed in a 25 mL Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to 160°C for 72 hours.

  • After 72 hours, the autoclave is slowly cooled to room temperature over a period of 24 hours.

  • Colorless, block-like crystals suitable for single-crystal X-ray diffraction are harvested.

  • The crystals are washed with deionized water and ethanol and allowed to air dry.

II. Single-Crystal X-ray Diffraction (SC-XRD)

Equipment:

  • Goniometer-equipped single-crystal X-ray diffractometer

  • X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

  • Detector (e.g., CCD or CMOS detector)

  • Cryosystem (for low-temperature data collection)

Protocol:

  • A suitable single crystal is selected under a microscope and mounted on a cryo-loop.

  • The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a stable temperature (e.g., 150 K) to minimize thermal vibrations and potential solvent loss.

  • The crystal is centered in the X-ray beam.

  • A preliminary screening and unit cell determination are performed by collecting a few initial diffraction frames.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans).

  • The collected diffraction images are processed, including integration of reflection intensities and data reduction.

  • The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize key crystallographic and structural data for the representative this compound-based coordination polymer, [Zn(NIPH)(bbib)]2n·nbbib·nH2O.[4]

Table 1: Crystallographic Data

ParameterValue
Chemical FormulaC₄₂H₃₈N₁₀O₇Zn
Formula Weight872.19
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.135(3)
b (Å)16.083(3)
c (Å)17.784(4)
α (°)90
β (°)109.16(3)
γ (°)90
Volume (ų)3820.2(14)
Z4
Density (calculated) (g/cm³)1.517
Absorption Coefficient (mm⁻¹)0.778
F(000)1808

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Zinc Coordination Sphere

BondLength (Å)AngleDegree (°)
Zn(1)-O(1)1.956(3)O(1)-Zn(1)-O(4)113.63(13)
Zn(1)-O(4)1.968(3)O(1)-Zn(1)-N(1)110.83(13)
Zn(1)-N(1)2.029(3)O(4)-Zn(1)-N(1)104.97(13)
Zn(1)-N(5)2.045(3)O(1)-Zn(1)-N(5)107.82(13)
O(4)-Zn(1)-N(5)109.93(13)
N(1)-Zn(1)-N(5)109.52(13)

Data extracted from a representative complex to illustrate typical coordination geometry.[4]

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to structural analysis of a this compound-based MOF.

Caption: Workflow from synthesis to structural elucidation.

Logical Relationships in MOF Research

This diagram shows the interconnectedness of synthesis, characterization, and potential applications of this compound MOFs.

G Logical Relationships in this compound MOF Research Synthesis Synthesis Method (e.g., Hydrothermal) Structure Crystal Structure (Coordination Environment, Porosity) Synthesis->Structure Determines Properties Physicochemical Properties (e.g., Stability, Sorption) Structure->Properties Influences Applications Potential Applications (Catalysis, Gas Storage, Drug Delivery) Properties->Applications Enables Applications->Synthesis Guides Design

Caption: Interplay of synthesis, structure, and applications.

Potential Applications in Drug Development

While the direct use of this compound in pharmaceuticals has not been reported, the broader class of MOFs holds significant promise in drug development. The porous nature of these materials allows for the encapsulation and controlled release of therapeutic agents. The tunability of the pore size and surface chemistry of MOFs can be exploited to optimize drug loading and release kinetics. Furthermore, the metal centers and organic linkers can possess inherent catalytic or biological activity. For instance, some zinc-containing compounds have demonstrated antimicrobial properties.[9] The characterization of novel MOFs like those derived from this compound is a critical step in exploring these potential future applications.

Conclusion

This application note provides a foundational protocol for the synthesis and detailed structural analysis of a this compound-based coordination polymer using single-crystal X-ray diffraction. The presented data and workflows, while based on a representative complex structure, offer a comprehensive guide for researchers entering this field. The elucidation of the crystal structure is a cornerstone for understanding the material's properties and for the rational design of new MOFs with potential applications in diverse fields, including catalysis and advanced drug delivery systems. Further research into simpler this compound frameworks and their functional properties is warranted to fully explore their potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Zinc 5-Nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Zinc 5-nitroisophthalate, a coordination polymer with applications in various fields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized using solvothermal or hydrothermal methods. These involve reacting a zinc salt (e.g., zinc nitrate (B79036), zinc acetate) with 5-nitroisophthalic acid in a suitable solvent under elevated temperature and pressure in a sealed vessel. The choice of solvent and temperature can significantly influence the product's crystallinity and yield.

Q2: How can I be sure of the purity of my 5-nitroisophthalic acid ligand?

A2: Impurities in the 5-nitroisophthalic acid ligand can act as chain terminators, preventing the formation of a high molecular weight polymer and reducing the overall yield.[1] It is crucial to use a high-purity ligand. You can assess the purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or titration. If impurities are detected, consider purification by recrystallization.

Q3: What is the importance of the molar ratio of reactants?

A3: The stoichiometry of the zinc salt and the 5-nitroisophthalic acid is critical in coordination polymer synthesis. An imbalance can lead to a lower degree of polymerization and consequently, a lower yield.[1] Precise measurement of the reactants using a calibrated analytical balance is essential.

Q4: What are the typical solvents used in the synthesis?

A4: The choice of solvent is crucial as it affects the solubility of the reactants and the crystallization process of the final product. Common solvents for solvothermal and hydrothermal synthesis of metal-organic frameworks include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water, or mixtures thereof.[2]

Q5: How does temperature affect the synthesis?

A5: Temperature is a critical parameter in the synthesis of this compound. A temperature that is too low may result in a slow reaction rate and incomplete reaction, while a temperature that is too high can lead to the formation of undesirable side products or decomposition of the desired product.[1] The optimal temperature needs to be determined experimentally for a specific protocol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.

Problem 1: Low Product Yield

A low yield of this compound is a frequent issue. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Impure Reactants - Analyze the purity of the zinc salt and 5-nitroisophthalic acid using appropriate analytical techniques (e.g., NMR, titration).- Purify the 5-nitroisophthalic acid by recrystallization if necessary.[1]
Incorrect Stoichiometry - Double-check the calculations for the molar ratios of the reactants.- Use a calibrated analytical balance for accurate weighing of the zinc salt and the ligand.[1]
Suboptimal Reaction Time - If the reaction is incomplete, consider increasing the reaction time.- Monitor the reaction progress at different time points to determine the optimal duration.
Inappropriate Reaction Temperature - If the reaction is sluggish, a moderate increase in temperature might improve the rate and yield.- Conversely, if side reactions are suspected, lowering the temperature could be beneficial.[1]
Poor Solubility of Reactants - Ensure the chosen solvent can adequately dissolve both the zinc salt and the 5-nitroisophthalic acid at the reaction temperature.- Consider using a co-solvent system to improve solubility.
Product Loss During Work-up - Review the washing and filtration steps to minimize the loss of the product.- Ensure the washing solvent does not dissolve the product.
Problem 2: Poor Crystallinity or Amorphous Product

The crystallinity of the product is crucial for its properties and characterization.

Potential Cause Troubleshooting Steps
Rapid Precipitation - A high concentration of reactants can lead to rapid precipitation and the formation of an amorphous product. Consider using more dilute solutions.[3]
Inappropriate Solvent - The solvent plays a key role in the crystallization process. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystal growth.
Suboptimal Temperature Profile - The heating and cooling rates can influence crystal formation. A slower cooling rate often promotes the growth of larger, more well-defined crystals.
Incorrect pH of the Reaction Mixture - The pH of the solution can significantly affect the coordination environment of the zinc ions and the deprotonation of the ligand, thereby influencing the crystal structure. Adjusting the pH with a suitable acid or base might be necessary.
Problem 3: Formation of Impurities

The presence of unexpected phases or impurities can complicate product characterization and affect its properties.

Potential Cause Troubleshooting Steps
Hydrolysis of the Zinc Salt - In aqueous solutions, zinc salts can hydrolyze, leading to the formation of zinc hydroxide (B78521) or basic zinc salts.[4] Controlling the pH can help to suppress these side reactions.
Incomplete Reaction of Starting Materials - Unreacted 5-nitroisophthalic acid or zinc salt can be present as impurities. Optimize reaction time and temperature to ensure complete conversion.
Side Reactions of the Ligand - The nitro group on the isophthalic acid ligand could potentially undergo side reactions under harsh hydrothermal or solvothermal conditions. Consider milder reaction conditions if this is suspected.

Experimental Protocols

General Solvothermal Synthesis Protocol (Adaptable for this compound)

Step Procedure Key Parameters to Optimize
1. Reactant Preparation Dissolve the zinc salt (e.g., zinc nitrate hexahydrate) and 5-nitroisophthalic acid in a suitable solvent (e.g., DMF).Molar ratio of zinc salt to ligand, concentration of reactants.
2. Reaction Setup Place the solution in a Teflon-lined stainless steel autoclave.Volume of the reaction mixture relative to the autoclave capacity.
3. Heating Heat the autoclave in an oven at a specific temperature for a set duration.Reaction temperature, reaction time.
4. Cooling Allow the autoclave to cool down to room temperature naturally.Cooling rate.
5. Product Isolation Collect the crystalline product by filtration.
6. Washing Wash the product with the reaction solvent and then with a more volatile solvent (e.g., chloroform (B151607) or ethanol) to remove unreacted starting materials and residual solvent.Choice of washing solvents, number of washing steps.
7. Drying Dry the final product under vacuum or at a slightly elevated temperature.Drying temperature and duration.

Visualizations

The following diagrams illustrate key concepts in the synthesis and troubleshooting process.

experimental_workflow reactant_prep Reactant Preparation (Zinc Salt + Ligand in Solvent) reaction Solvothermal/Hydrothermal Reaction (Autoclave) reactant_prep->reaction cooling Cooling reaction->cooling isolation Product Isolation (Filtration) cooling->isolation washing Washing isolation->washing drying Drying washing->drying characterization Characterization (XRD, TGA, etc.) drying->characterization

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield cause1 Impure Reactants low_yield->cause1 cause2 Incorrect Stoichiometry low_yield->cause2 cause3 Suboptimal Temp/Time low_yield->cause3 cause4 Product Loss low_yield->cause4 solution1 Purify Reactants cause1->solution1 solution2 Verify Measurements cause2->solution2 solution3 Optimize Conditions cause3->solution3 solution4 Refine Work-up cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

troubleshooting_crystallinity poor_crystallinity Poor Crystallinity cause1 Rapid Precipitation poor_crystallinity->cause1 cause2 Inappropriate Solvent poor_crystallinity->cause2 cause3 Incorrect Cooling Rate poor_crystallinity->cause3 cause4 Suboptimal pH poor_crystallinity->cause4 solution1 Use Dilute Solutions cause1->solution1 solution2 Screen Solvents cause2->solution2 solution3 Slow Cooling cause3->solution3 solution4 Adjust pH cause4->solution4

References

Technical Support Center: Zinc 5-nitroisophthalate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Zinc 5-nitroisophthalate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in as-synthesized this compound?

A1: The most common impurities encountered during the synthesis of this compound are unreacted starting materials, specifically 5-nitroisophthalic acid and the zinc salt (e.g., zinc nitrate (B79036), zinc acetate). Other potential impurities include different crystalline phases or amorphous byproducts of the coordination polymer, as well as residual solvent molecules trapped within the pores of the material.

Q2: Why is the color of my this compound product off-white or yellowish instead of white?

A2: A pure, crystalline this compound is typically a white powder. A yellowish or off-white color can indicate the presence of residual 5-nitroisophthalic acid, which is often yellow. It can also be due to the presence of amorphous impurities or entrapped and partially decomposed solvent molecules from the synthesis, such as N,N-dimethylformamide (DMF).

Q3: My product yield is very low. What are the potential causes?

A3: Low yields can be attributed to several factors. Incomplete reaction due to non-optimal reaction time, temperature, or pH can be a cause. The purity of the starting materials, especially the 5-nitroisophthalic acid linker, is crucial; impurities can inhibit the crystallization process. Additionally, loss of product during the washing and filtration steps can contribute to a lower yield.

Q4: How can I confirm the purity of my this compound?

A4: The purity of your product can be assessed using several analytical techniques. Powder X-ray Diffraction (PXRD) is used to confirm the crystalline phase and the absence of other crystalline impurities. Thermogravimetric Analysis (TGA) can indicate the removal of solvent molecules and the thermal stability of the material. Elemental Analysis (CHN analysis) is crucial for determining if the elemental composition of your product matches the theoretical values for pure this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: The product is an amorphous powder or fails to crystallize.
Possible Cause Suggested Solution
Impure 5-nitroisophthalic acidEnsure the purity of the 5-nitroisophthalic acid linker using techniques like NMR or melting point analysis before use.
Incorrect solvent ratioThe ratio of solvents (e.g., DMF to water or ethanol) is critical for crystallization. Systematically vary the solvent ratios to find the optimal conditions.
Suboptimal reaction temperature or timeAdjust the temperature and duration of the hydrothermal or solvothermal reaction. A slower cooling rate can sometimes promote the growth of larger, more well-defined crystals.
Incorrect pH of the reaction mixtureThe pH can significantly influence the deprotonation of the carboxylic acid groups and the coordination to the zinc ions. The addition of a base (e.g., triethylamine) or an acid may be necessary to adjust the pH to the optimal range for crystallization.
Issue 2: The product is contaminated with unreacted starting materials.
Possible Cause Suggested Solution
Insufficient washingSimple filtration and rinsing are often not enough to remove unreacted starting materials. Implement a more rigorous washing protocol.
Trapped starting materials within the poresUnreacted 5-nitroisophthalic acid and zinc salts can be trapped within the porous structure of the this compound.

A detailed purification protocol is provided in the "Experimental Protocols" section below to address this issue.

Quantitative Data on Impurity Removal

The following table provides representative data on the purity of this compound before and after a thorough purification process. The data is based on typical results obtained for metal-organic frameworks and is for illustrative purposes.

Analysis As-Synthesized Product Purified Product Theoretical Value
Elemental Analysis (%C) 33.535.035.12
Elemental Analysis (%H) 1.51.11.10
Elemental Analysis (%N) 5.05.15.12
Residual Zinc Salt (by ICP-OES) ~1-2%<0.1%0%
Residual 5-nitroisophthalic acid (by ¹H NMR of digested sample) PresentNot detectableNot applicable

Experimental Protocols

Representative Synthesis of this compound

This protocol is adapted from the synthesis of similar zinc coordination polymers with 5-substituted isophthalic acids.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-nitroisophthalic acid (H₂nip)

  • N,N-dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of 5-nitroisophthalic acid in 10 mL of DMF.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 120 °C for 48 hours.

  • Allow the oven to cool slowly to room temperature.

  • Colorless, block-like crystals of this compound will have formed.

  • Collect the crystals by filtration. This is the "as-synthesized" product.

Protocol for Removal of Impurities
  • Wash the as-synthesized crystals with fresh DMF (3 x 10 mL) to remove the bulk of unreacted starting materials and residual solvent from the surface.

  • Transfer the washed crystals to a flask and add 20 mL of fresh DMF.

  • Stir the suspension at room temperature for 24 hours. This allows for the exchange of trapped solvent and unreacted starting materials from the pores of the framework with the fresh solvent.

  • Filter the product and repeat the soaking step with fresh DMF for another 24 hours.

  • After the second DMF soak, filter the product and then soak it in 20 mL of ethanol for 24 hours to exchange the high-boiling DMF with a more volatile solvent.

  • Filter the product and dry it under vacuum at 150 °C for 12 hours to remove the ethanol and "activate" the material. This is the "purified product".

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis and purification of this compound.

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis synthesis Hydrothermal/Solvothermal Reaction start->synthesis filtration Initial Product Filtration synthesis->filtration product_check Examine Product filtration->product_check no_product No Product / Amorphous Solid product_check->no_product No Crystals impure_product Off-White/Yellowish Crystalline Product product_check->impure_product Impure Crystals pure_product White Crystalline Product product_check->pure_product Pure Crystals check_reagents Check Reagent Purity no_product->check_reagents purification Perform Solvent Wash & Soaking impure_product->purification activation Activate (Heat under Vacuum) pure_product->activation optimize_conditions Optimize Reaction Conditions (T, t, pH, solvent ratio) check_reagents->optimize_conditions optimize_conditions->synthesis purification->activation characterization Characterize (PXRD, TGA, Elemental Analysis) activation->characterization final_product Pure, Activated Product characterization->final_product

Troubleshooting Workflow

Technical Support Center: Optimizing Crystallization of Zinc 5-Nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the crystallization of Zinc 5-nitroisophthalate.

Frequently Asked Questions (FAQs)

Q1: What is a general procedure for the synthesis and crystallization of this compound?

A typical synthesis involves the reaction of a zinc salt with 5-nitroisophthalic acid in a suitable solvent system under controlled temperature and pH conditions. A common method is the solvothermal synthesis. In this method, a mixture of Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O) and 5-nitroisophthalic acid is dissolved in a solvent mixture, often containing N,N-Dimethylformamide (DMF) and water. The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature for a set period. After the reaction, the autoclave is cooled slowly to room temperature to promote the formation of high-quality crystals. The resulting crystals are then collected by filtration, washed with a solvent like DMF, and dried.[1]

Q2: I am not getting any crystals, or the yield is very low. What are the possible causes and solutions?

Low or no yield of crystals can be attributed to several factors, including inappropriate solvent selection, incorrect stoichiometry, or suboptimal temperature and reaction time.

  • Solvent System: The choice of solvent is crucial as it affects the solubility of the reactants and the nucleation and growth of the crystals.[2] Polar aprotic solvents like DMF are commonly used.[1][2] If the reactants are not dissolving, consider adjusting the solvent ratio or using a different solvent system.

  • Reactant Concentration: The concentration of the zinc salt and the 5-nitroisophthalic acid can significantly impact the outcome. If the concentration is too low, nucleation may not occur. Conversely, if it is too high, rapid precipitation may lead to amorphous powder instead of crystals.

  • Temperature and Time: The reaction temperature and duration are critical parameters. A temperature of around 85°C for 120 hours has been used for a similar zinc-based coordination polymer.[1] Insufficient heating time may result in an incomplete reaction, while excessively high temperatures could lead to the decomposition of the product.

  • pH of the solution: The pH of the reaction mixture can influence the deprotonation of the carboxylic acid groups on the 5-nitroisophthalic acid, which is essential for coordination with the zinc ions. The pH of a 10% aqueous suspension of this compound is typically in the range of 6.5-8.0.[3]

Q3: The crystals I obtained are very small or are of poor quality (e.g., polycrystalline powder). How can I improve the crystal size and quality?

The formation of small or poor-quality crystals is often a result of rapid nucleation and crystal growth. To obtain larger, higher-quality single crystals, it is essential to control the rate of crystallization.

  • Cooling Rate: A slow cooling rate after the solvothermal reaction is critical. Slow cooling allows for a more controlled growth of crystals, leading to larger and more well-defined structures.

  • Temperature Gradient: Avoid steep temperature gradients during the cooling process. A programmable oven can be used to control the cooling rate precisely.

  • Modulators: The addition of a modulator, such as a monocarboxylic acid, can sometimes help to control the crystal growth by competing with the linker for coordination sites on the metal center, thereby slowing down the growth rate.

  • Stirring: While stirring can enhance the mixing of reactants, it can also lead to the formation of a large number of small crystals. For growing larger single crystals, a static (unstirred) reaction condition is often preferred.

Q4: What are the common impurities in my this compound product, and how can I avoid them?

Impurities in the final product can arise from the starting materials or from side reactions during the synthesis.

  • Starting Material Purity: Ensure the purity of the zinc salt and 5-nitroisophthalic acid. Impurities in the reactants can be incorporated into the crystal lattice or lead to the formation of undesired byproducts.

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted zinc salt or 5-nitroisophthalic acid in the final product. Optimizing the reaction time and temperature can help to drive the reaction to completion.

  • Side Products: The synthesis of 5-nitroisophthalic acid itself can sometimes result in isomeric impurities, such as 4-nitroisophthalic acid, which could be carried over.[4]

  • Washing: Thoroughly washing the final product with an appropriate solvent (e.g., DMF) is crucial to remove any soluble impurities.[1]

Quantitative Data Summary

The following tables summarize the general effects of key experimental parameters on the crystallization of this compound. The specific optimal values may vary and should be determined experimentally.

Table 1: Effect of Temperature and Time on Crystallization

ParameterLow Temperature (e.g., < 80°C)Optimal Temperature (e.g., 85-105°C)High Temperature (e.g., > 120°C)Short Reaction TimeLong Reaction Time
Effect on Yield Low, incomplete reactionHighMay decrease due to decompositionLow, incomplete reactionHigh, reaction goes to completion
Effect on Crystal Size SmallCan be optimizedMay be small due to rapid nucleationSmallLarger, allows for slow growth
Effect on Crystal Quality PoorCan be high with slow coolingMay be poor due to defectsPoorCan be high

Note: The optimal temperature for a similar zinc coordination polymer was found to be 85°C for 120 hours.[1]

Table 2: Effect of Solvent Composition and pH on Crystallization

ParameterHigh Water ContentHigh DMF ContentLow pHOptimal pH (6.5-8.0)High pH
Effect on Reactant Solubility Good for zinc saltGood for 5-nitroisophthalic acidMay affect linker deprotonationBalanced solubilityMay lead to zinc hydroxide (B78521) precipitation
Effect on Crystal Morphology Can influence crystal habitCan influence crystal habitCan affect crystal growthFavors desired crystal formationCan lead to amorphous precipitates
Effect on Product Purity May increase risk of hydrolysisGenerally goodMay lead to side reactionsHighRisk of hydroxide impurities

Note: A 1:1 ratio of DMF to water has been successfully used in the synthesis of a similar compound.[1] The typical pH of a 10% aqueous suspension of the product is 6.5-8.0.[3]

Experimental Protocols

Detailed Methodology for Solvothermal Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar zinc-based coordination polymers and should be optimized for the specific requirements of your experiment.

  • Reactant Preparation:

    • In a glass vial, dissolve one molar equivalent of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in a solvent mixture of N,N-Dimethylformamide (DMF) and deionized water (e.g., a 1:1 v/v ratio).

    • In a separate vial, dissolve one molar equivalent of 5-nitroisophthalic acid in the same solvent mixture.

  • Reaction Mixture:

    • Slowly add the zinc nitrate solution to the 5-nitroisophthalic acid solution while stirring to ensure a homogeneous mixture.

  • Solvothermal Reaction:

    • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a predetermined temperature (e.g., 85°C) and hold it at that temperature for a specific duration (e.g., 120 hours).[1]

  • Crystallization:

    • After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature slowly over a period of 24-48 hours. A slow cooling rate is crucial for obtaining high-quality crystals.

  • Product Isolation and Purification:

    • Once the autoclave has reached room temperature, carefully open it and collect the crystals by filtration.

    • Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials and soluble impurities.

    • Dry the purified crystals under vacuum at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Purification Reactants 1. Prepare Reactant Solutions - Zinc Nitrate in DMF/Water - 5-Nitroisophthalic Acid in DMF/Water Mixing 2. Mix Solutions Reactants->Mixing Autoclave 3. Transfer to Autoclave Mixing->Autoclave Heating 4. Solvothermal Reaction (e.g., 85°C, 120h) Autoclave->Heating Cooling 5. Slow Cooling to RT Heating->Cooling Filtration 6. Filter Crystals Cooling->Filtration Washing 7. Wash with DMF Filtration->Washing Drying 8. Dry under Vacuum Washing->Drying Product Final Product: This compound Crystals Drying->Product

Caption: Experimental workflow for the solvothermal synthesis of this compound.

Troubleshooting_Tree cluster_yield Low/No Yield cluster_quality Poor Crystal Quality cluster_purity Product Impure Start Problem: Poor Crystallization Check_Yield Check Reactant Concentration & Ratio Start->Check_Yield Check_Cooling Check Cooling Rate Start->Check_Cooling Check_Purity_Reactants Check Reactant Purity Start->Check_Purity_Reactants Adjust_Yield Adjust_Yield Check_Yield->Adjust_Yield Adjust Concentration Check_Temp_Time Check Temperature & Time Check_Yield->Check_Temp_Time Increase_Temp_Time Increase_Temp_Time Check_Temp_Time->Increase_Temp_Time Increase Temperature/Time Check_Solvent_Yield Check Solvent System Check_Temp_Time->Check_Solvent_Yield Change_Solvent_Yield Change_Solvent_Yield Check_Solvent_Yield->Change_Solvent_Yield Modify Solvent Ratio Slow_Cooling Slow_Cooling Check_Cooling->Slow_Cooling Decrease Cooling Rate Check_Stirring Check Stirring Check_Cooling->Check_Stirring No_Stirring No_Stirring Check_Stirring->No_Stirring Use Static Conditions Check_Modulator Consider Modulator Check_Stirring->Check_Modulator Add_Modulator Add_Modulator Check_Modulator->Add_Modulator Add Modulator Purify_Reactants Purify_Reactants Check_Purity_Reactants->Purify_Reactants Use High Purity Reactants Check_Washing Check Washing Procedure Check_Purity_Reactants->Check_Washing Thorough_Washing Thorough_Washing Check_Washing->Thorough_Washing Wash Thoroughly Check_Reaction_Completion Check Reaction Completion Check_Washing->Check_Reaction_Completion Optimize_Reaction Optimize_Reaction Check_Reaction_Completion->Optimize_Reaction Optimize Time/Temp

Caption: Troubleshooting decision tree for this compound crystallization.

References

Technical Support Center: Zinc 5-nitroisophthalate Powder X-ray Diffraction (PXRD) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc 5-nitroisophthalate and encountering issues with powder X-ray diffraction (PXRD) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of a good quality powder X-ray diffraction pattern for a crystalline sample of this compound?

A1: A high-quality PXRD pattern for a crystalline material like this compound should exhibit sharp, well-defined peaks with a good signal-to-noise ratio. The baseline should be relatively flat and low. The peak positions (2θ values) and their relative intensities should be consistent between batches if the same crystalline phase has been produced.

Q2: I have synthesized this compound, but my PXRD pattern shows no sharp peaks, only a broad hump. What does this indicate?

A2: A broad hump in the PXRD pattern is characteristic of amorphous material. This suggests that your synthesis conditions may not have been optimal for crystallization, resulting in a non-crystalline or poorly crystalline product. Factors such as solvent, temperature, reaction time, and reactant concentrations can influence the crystallinity of the final product.

Q3: Are there any specific safety precautions I should take when handling this compound for PXRD analysis?

A3: Yes, this compound is a chemical compound and should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General precautions include wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling the fine powder in a well-ventilated area or a fume hood is recommended to avoid inhalation.

Q4: How much sample is typically required for a standard PXRD measurement?

A4: The amount of sample required can vary depending on the sample holder and the instrument. However, for a standard flat-plate sample holder, typically 100-200 mg of finely ground powder is sufficient to prepare a sample with a smooth surface and adequate thickness for analysis. For capillary measurements, a much smaller amount is needed.

Troubleshooting Guide

This guide addresses common problems encountered during the PXRD analysis of this compound.

Issue 1: My PXRD pattern has very broad peaks.

Broadening of diffraction peaks can be attributed to several factors. The table below summarizes the potential causes and suggested solutions.

Potential Cause Description Suggested Solution
Small Crystallite Size If the crystalline domains in your sample are very small (in the nanometer range), it will lead to peak broadening. This is a fundamental physical effect.Consider adjusting your synthesis or post-synthesis treatment (e.g., annealing, longer reaction times) to promote crystal growth.
Lattice Strain Inhomogeneities or defects within the crystal lattice can cause strain, which results in peak broadening.Grinding the sample too aggressively can introduce strain. Use gentle grinding or a method less likely to damage the crystallites. Annealing the sample may help to relieve strain.
Instrumental Broadening The diffractometer itself contributes to the peak width.Ensure the instrument is properly aligned and calibrated. Use a standard reference material to determine the instrumental contribution to peak broadening.
Issue 2: The relative intensities of the peaks in my pattern are different from what I expected, or vary between samples.

This issue is often caused by preferred orientation of the crystallites in the sample.

Troubleshooting Workflow for Preferred Orientation:

start Problem: Inconsistent Peak Intensities check_grinding Is the sample a very fine powder? start->check_grinding grind Gently grind the sample to a fine, uniform powder. check_grinding->grind No check_packing How was the sample packed? check_grinding->check_packing Yes grind->check_packing repack Repack the sample holder using a back-loading or side-loading method to minimize pressure on the surface. check_packing->repack Front-loaded with pressure capillary Consider using a capillary sample holder for rotation during measurement. check_packing->capillary Still an issue solution Reduced Preferred Orientation repack->solution capillary->solution

Caption: Troubleshooting workflow for addressing preferred orientation in PXRD samples.

Issue 3: I see unexpected peaks in my PXRD pattern.

The presence of unexpected peaks usually indicates the presence of one or more crystalline impurities in your sample.

Logical Diagram for Identifying Impurities:

start Unexpected Peaks Observed check_reactants Compare peak positions to the PXRD patterns of your starting materials (e.g., Zinc salt, 5-nitroisophthalic acid). start->check_reactants reactant_match Impurity is unreacted starting material. check_reactants->reactant_match Match Found check_solvent Could residual solvent have crystallized? check_reactants->check_solvent No Match purify Purify the sample (e.g., recrystallization, washing) and re-run PXRD. reactant_match->purify solvent_match Impurity may be a crystalline solvent adduct. check_solvent->solvent_match Possible check_polymorph Could it be a different polymorph of this compound? check_solvent->check_polymorph Unlikely solvent_match->purify polymorph_match Impurity is a different crystalline phase of the product. check_polymorph->polymorph_match Possible check_side_product Consider possible side reactions during synthesis. check_polymorph->check_side_product Unlikely polymorph_match->purify side_product_match Impurity is a crystalline side product. check_side_product->side_product_match Possible side_product_match->purify

Caption: A logical process for identifying the source of unexpected peaks in a PXRD pattern.

Experimental Protocols

Standard Protocol for PXRD Sample Preparation of this compound
  • Sample Grinding:

    • Take approximately 50-100 mg of the synthesized this compound.

    • Gently grind the sample into a fine, homogenous powder using an agate mortar and pestle. Avoid excessive force to prevent amorphization or inducing lattice strain. The final powder should have a flour-like consistency.

  • Sample Mounting (Back-loading Method to Minimize Preferred Orientation):

    • Place the sample holder face down on a clean, flat surface.

    • Fill the sample well from the back with the ground powder.

    • Gently tap the holder to ensure the powder is packed, but avoid applying strong pressure.

    • Use a flat edge (like a glass slide) to level the back of the sample.

    • Carefully place a clean glass slide over the back of the sample holder and flip it over.

    • Remove the top slide to reveal a smooth, flat sample surface that is flush with the holder.

  • Instrument Setup (General Guidelines):

    • Use a Cu Kα radiation source.

    • Set the 2θ scan range appropriate for metal-organic frameworks, typically from 5° to 50° or higher if high-resolution data is needed.

    • Use a step size of 0.01-0.02° and a count time of 1-2 seconds per step. These parameters may need to be optimized for your specific instrument and sample.

stability issues of Zinc 5-nitroisophthalate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Zinc 5-nitroisophthalate, particularly under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a coordination polymer. These materials are investigated for their potential in gas storage, catalysis, and as intermediates in chemical synthesis.

Q2: What are the general stability characteristics of this compound?

Like many metal-organic frameworks (MOFs), the stability of this compound is influenced by factors such as pH, temperature, and the presence of coordinating solvents. The primary point of vulnerability is the coordination bond between the zinc metal centers and the carboxylate groups of the 5-nitroisophthalate linker.

Q3: What happens to this compound under acidic conditions?

Under acidic conditions, the carboxylate groups of the 5-nitroisophthalate ligand can become protonated. This protonation weakens the coordination bond with the zinc ions, potentially leading to the decomposition of the framework structure. The 5-nitroisophthalic acid ligand may then be released into the solution.

Q4: What is the expected behavior of this compound under basic conditions?

In basic conditions, hydroxide (B78521) ions can compete with the carboxylate groups for coordination to the zinc centers. This can lead to the hydrolysis of the metal-ligand bond and the formation of zinc hydroxide or other zinc-hydroxy species, resulting in the breakdown of the MOF structure.

Q5: Are there any known degradation products of the 5-nitroisophthalate ligand itself?

While specific studies on the degradation of 5-nitroisophthalic acid under various pH conditions are not extensively documented in publicly available literature, aromatic nitro compounds can be susceptible to reduction of the nitro group under certain conditions. However, simple hydrolysis or decarboxylation under moderately acidic or basic conditions is less common for this ligand.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in sample color or appearance after exposure to acidic/basic solution. Degradation of the framework structure.1. Characterize the sample using Powder X-ray Diffraction (PXRD) to check for loss of crystallinity. 2. Analyze the supernatant liquid using HPLC or UV-Vis spectroscopy to detect the presence of the liberated 5-nitroisophthalic acid ligand.
Poor performance in catalytic or adsorption experiments at non-neutral pH. Loss of active sites or pore structure due to framework decomposition.1. Perform a stability test at the target pH prior to the main experiment (see Experimental Protocols). 2. Consider using a buffered solution to maintain a stable pH. 3. Evaluate the stability of the material post-experiment using techniques like PXRD and BET surface area analysis.
Unexpected peaks in analytical data (e.g., NMR, HPLC) of the sample after treatment. Presence of degradation products.1. Compare the data with that of the as-synthesized material and the free 5-nitroisophthalic acid ligand. 2. Consider the possibility of ligand modification or the presence of zinc hydroxide species.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the literature, the following table presents hypothetical stability data based on general trends observed for similar zinc-carboxylate MOFs. This data should be used as a general guideline for experimental design.

Condition pH Range Observed Stability Potential Degradation Products
Acidic< 4LowZinc ions, 5-Nitroisophthalic acid
Mildly Acidic4 - 6ModeratePartial release of 5-Nitroisophthalic acid
Neutral6 - 8HighStable
Mildly Basic8 - 10ModerateZinc hydroxide, 5-Nitroisophthalate ions
Basic> 10LowZinc hydroxide, 5-Nitroisophthalate ions

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions of varying pH.

Materials:

  • As-synthesized this compound

  • Deionized water

  • HCl and NaOH solutions (0.1 M and 1 M) for pH adjustment

  • pH meter

  • Shaker or stirrer

  • Centrifuge

  • Powder X-ray Diffractometer (PXRD)

  • High-Performance Liquid Chromatograph (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Suspend a known amount (e.g., 10 mg) of this compound in a specific volume (e.g., 10 mL) of deionized water in several vials.

  • pH Adjustment: Adjust the pH of each suspension to the desired value (e.g., pH 2, 4, 6, 8, 10, 12) by dropwise addition of HCl or NaOH solutions.

  • Incubation: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Collection and Separation: After the incubation period, centrifuge the suspensions to separate the solid material from the supernatant.

  • Solid Phase Analysis: Wash the collected solid with deionized water and dry it. Analyze the solid using PXRD to assess its crystallinity and compare the pattern with that of the as-synthesized material.

  • Liquid Phase Analysis: Analyze the supernatant using HPLC or UV-Vis spectroscopy to quantify the amount of 5-nitroisophthalic acid leached into the solution.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_treatment pH Treatment cluster_analysis Analysis start Start: this compound Sample suspend Suspend in Deionized Water start->suspend adjust_ph Adjust pH with HCl/NaOH suspend->adjust_ph incubate Incubate at Constant Temperature adjust_ph->incubate centrifuge Centrifuge Suspension incubate->centrifuge solid_analysis Solid Phase Analysis (PXRD) centrifuge->solid_analysis Solid liquid_analysis Liquid Phase Analysis (HPLC/UV-Vis) centrifuge->liquid_analysis Supernatant

Caption: Experimental workflow for stability testing of this compound.

Degradation_Pathways cluster_main This compound Stability cluster_acidic Acidic Conditions (pH < 7) cluster_basic Basic Conditions (pH > 7) mof This compound (Crystalline Framework) protonation Protonation of Carboxylate Groups mof->protonation H+ hydroxide_attack Hydroxide Coordination to Zinc Centers mof->hydroxide_attack OH- decomposition_acid Framework Decomposition protonation->decomposition_acid products_acid Released: - Zinc Ions - 5-Nitroisophthalic Acid decomposition_acid->products_acid decomposition_basic Framework Decomposition hydroxide_attack->decomposition_basic products_basic Released: - Zinc Hydroxide - 5-Nitroisophthalate Ions decomposition_basic->products_basic

Caption: Plausible degradation pathways for this compound.

Technical Support Center: Enhancing the Luminescence Quantum Yield of Zinc 5-nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zinc 5-nitroisophthalate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its luminescence quantum yield.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter in a question-and-answer format.

Q1: Why is the inherent luminescence quantum yield of my synthesized this compound MOF exceptionally low?

A: The low quantum yield is most likely due to luminescence quenching caused by the 5-nitroisophthalate linker itself. The nitro group (-NO₂) is a strong electron-withdrawing group, which can introduce non-radiative decay pathways for the excited state, thus quenching the luminescence. This phenomenon is common in metal-organic frameworks (MOFs) containing nitroaromatic linkers[1][2]. Other factors could include the presence of quenching solvent molecules within the pores or impurities from the synthesis.

Q2: My luminescence measurements are inconsistent. What could be the cause?

A: Inconsistent measurements often stem from environmental factors. The luminescence of MOFs can be highly sensitive to the surrounding solvent and temperature.

  • Solvent Effects: Different solvents can alter the conformation of the MOF and interact with the linkers through hydrogen bonding, which can shift emission wavelengths or quench luminescence. The polarity of the solvent is a key factor; changes in polarity can affect the energy of the excited state[3].

  • Temperature Effects: Luminescence intensity is often temperature-dependent. An increase in temperature can activate non-radiative decay processes, leading to thermal quenching and lower quantum yields[4][5]. For consistent results, ensure precise temperature control during measurements.

Q3: I observe a significant drop in luminescence intensity when my sample is exposed to certain analytes. Why does this happen?

A: This is likely due to analyte-induced luminescence quenching. Nitroaromatic compounds, for instance, are known to quench the fluorescence of zinc complexes through an electron transfer mechanism[2]. The quenching process can occur through static or dynamic pathways, where the analyte forms a non-luminescent complex with the MOF or deactivates the excited state upon collision[2]. This property, while detrimental to achieving high quantum yield, is the basis for using such MOFs as chemical sensors[1][6].

Q4: Can I improve the quantum yield by modifying the synthesis conditions?

A: Yes, optimizing synthesis conditions can have a significant impact.

  • Temperature: The synthesis and annealing temperatures can affect the crystallinity, particle size, and defect density of the MOF, all of which influence its optical properties[4][5][7].

  • Solvent System: The choice of solvent during synthesis can influence the final structure and morphology, which in turn affects the luminescent properties[8].

  • Reagent Purity: Ensure high purity of the zinc salt and the 5-nitroisophthalic acid linker to avoid incorporation of quenching impurities.

Q5: What advanced strategies can I employ to fundamentally enhance the quantum yield?

A: Several advanced strategies can be used, primarily focusing on altering the electronic properties of the material or isolating the emissive centers.

  • Post-Synthetic Modification (PSM): This is a powerful technique to chemically alter the MOF after its initial synthesis[9][10]. A potential route for this compound is the chemical reduction of the quenching nitro group (-NO₂) to an amino group (-NH₂), which is electron-donating and often enhances luminescence.

  • Co-doping: Introducing a small amount of another metal ion (e.g., a luminescent lanthanide ion or another transition metal) during synthesis can create new, efficient emission centers within the framework[11][12]. This can also facilitate energy transfer from the linker to the dopant ion, bypassing the quenching pathway.

  • Surface Passivation: Defects on the surface of the MOF crystals can act as quenching sites. Surface passivation, for example by coordinating a zinc carboxylate, can help reduce these defects and enhance the photoluminescence quantum yield[13].

Data Presentation

Table 1: Troubleshooting Guide for Low Quantum Yield
Problem Potential Cause Suggested Troubleshooting Step
Low or no luminescenceNitro group-induced quenchingPerform post-synthetic reduction of the nitro group.
Solvent-induced quenchingExchange the solvent with a series of non-quenching alternatives (e.g., from DMF to Chloroform).
Impurities in reagentsUse highly purified zinc salts and linkers for synthesis.
Inconsistent emission intensityTemperature fluctuationsUse a temperature-controlled sample holder for all measurements.
Sample degradationCheck for photodegradation by measuring luminescence over time under continuous excitation.
Emission peak shiftsChange in solvent environmentRecord the solvent used for each measurement; measure spectra in a standardized solvent.[3]
Table 2: Representative Solvent Effects on Luminescence Properties

This table presents hypothetical data based on general principles observed in luminescent complexes to illustrate potential solvent effects.

Solvent Polarity Index Relative Quantum Yield (%) Emission Maximum (nm)
n-Hexane0.145480
Chloroform (B151607)4.135495
Acetonitrile5.820510
DMSO7.210530

Experimental Protocols

Protocol 1: General Hydrothermal Synthesis of this compound MOF
  • Preparation: In a 20 mL glass vial, dissolve 1.0 mmol of Zinc Nitrate Hexahydrate and 1.0 mmol of 5-nitroisophthalic acid in 15 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Sealing: Cap the vial tightly.

  • Heating: Place the vial in a programmable oven. Heat to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Cooling: Allow the oven to cool naturally to room temperature.

  • Collection: Collect the resulting crystalline product by vacuum filtration.

  • Washing: Wash the crystals three times with fresh DMF (10 mL each) followed by three washes with chloroform (10 mL each) to remove unreacted precursors.

  • Activation: Dry the product under vacuum at 100°C overnight to remove residual solvent from the pores.

Protocol 2: Post-Synthetic Modification (PSM) - Reduction of Nitro Group
  • Suspension: Suspend 100 mg of the activated this compound MOF in 20 mL of ethanol (B145695) in a round-bottom flask.

  • Reagent Addition: Add a 10-fold molar excess of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the suspension.

  • Reaction: Stir the mixture at 60°C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Quenching: Carefully quench the reaction by slowly adding a few drops of water.

  • Washing and Collection: Collect the solid product by centrifugation or filtration. Wash thoroughly with ethanol and then chloroform to remove residual reagents and byproducts.

  • Drying: Dry the modified MOF under vacuum at 80°C.

  • Characterization: Confirm the conversion of the nitro group to an amino group using Fourier-Transform Infrared (FTIR) Spectroscopy by monitoring the disappearance of the -NO₂ stretches (~1530 and 1350 cm⁻¹) and the appearance of -NH₂ stretches (~3300-3500 cm⁻¹).

Protocol 3: Measurement of Photoluminescence Quantum Yield (PLQY)
  • Instrumentation: Use a fluorometer equipped with an integrating sphere.

  • Sample Preparation: Prepare a dilute dispersion of the powdered MOF sample in a non-absorbing, non-quenching solvent (e.g., cyclohexane) or use a solid-state powder sample holder. The absorbance at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.

  • Measurement 1 (Sample): Place the sample inside the integrating sphere. Measure the emission spectrum of the sample under excitation at a specific wavelength. Also, measure the scattering profile of the excitation light by the sample.

  • Measurement 2 (Reference): Place a blank (solvent only or empty sample holder) in the integrating sphere and measure the profile of the excitation light.

  • Calculation: The instrument software calculates the PLQY by comparing the number of photons absorbed by the sample to the number of photons emitted. The quantum yield (Φ) is calculated as: Φ = (Photons Emitted) / (Photons Absorbed)

Visualizations

TroubleshootingWorkflow start Low Luminescence Quantum Yield Observed check_purity Verify Reagent Purity and Stoichiometry start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Action: Purify Reagents & Optimize Synthesis purity_ok->purify No check_solvent Investigate Solvent Effects purity_ok->check_solvent Yes purify->check_purity solvent_exchange Action: Solvent Exchange & Dry (Activate) Sample check_solvent->solvent_exchange check_temp Analyze Temperature Dependence solvent_exchange->check_temp low_temp_test Action: Measure at Low Temperature (e.g., 77K) check_temp->low_temp_test advanced_strategies Consider Advanced Strategies low_temp_test->advanced_strategies psm Post-Synthetic Modification (PSM) advanced_strategies->psm doping Co-Doping with Emissive Ions advanced_strategies->doping

Caption: Troubleshooting workflow for diagnosing low luminescence quantum yield.

QuenchingPathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) S1->S0 Luminescence (hν') (Radiative Decay) S1->S0 Internal Conversion (Non-Radiative Decay) Quencher Nitro Group (-NO₂) Quenching Site S1->Quencher Energy/Electron Transfer (Quenching Pathway) Quencher->S0 Fast Non-Radiative Decay

Caption: Energy pathways showing radiative decay vs. non-radiative quenching.

PSM_Workflow cluster_synthesis Initial Synthesis cluster_modification Modification cluster_analysis Characterization synth Synthesize Zn 5-nitroisophthalate activate Activate MOF (Solvent Removal) synth->activate react Perform PSM Reaction (e.g., Nitro Reduction) activate->react wash Wash & Purify Modified MOF react->wash char Characterize Structure (FTIR, XRD) wash->char measure Measure Luminescence Properties (PLQY) char->measure

Caption: Experimental workflow for post-synthetic modification (PSM) of the MOF.

References

preventing agglomeration of Zinc 5-nitroisophthalate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zinc 5-nitroisophthalate nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing agglomeration and ensuring the stability of your nanoparticle suspensions.

Troubleshooting Guide: Preventing Agglomeration

Issue: My this compound nanoparticles are aggregating and precipitating out of solution.

Cause: Nanoparticle agglomeration is a common issue driven by high surface energy and interparticle attractions. For metal-organic framework (MOF) nanoparticles like this compound, this can be influenced by a variety of factors during and after synthesis.

Question Possible Cause Troubleshooting Steps
Are you using a modulator in your synthesis? Uncontrolled crystal growth.Introduce a coordination modulator to the reaction mixture. Modulators are molecules that compete with the 5-nitroisophthalate linker to coordinate to the zinc centers. This slows down and controls the crystal growth, leading to smaller, more stable nanoparticles. Common modulators for MOF synthesis include monocarboxylic acids like formic acid, acetic acid, or benzoic acid. The concentration of the modulator is a critical parameter to optimize.[1][2][3][4]
What solvent are you using for synthesis and dispersion? Poor nanoparticle-solvent interaction.The stability of MOF nanoparticles is often related to the solubility of the organic linker in the solvent.[5][6] Ensure that 5-nitroisophthalic acid has reasonable solubility in your chosen solvent. For post-synthesis dispersion, consider solvents that have favorable interactions with the nanoparticle surface. If switching to a different solvent, ensure it is compatible with your intended application.
Have you considered surface modification? High surface energy leading to interparticle attraction.Post-synthesis surface modification can significantly enhance colloidal stability. Covalently attaching polymers like polyethylene (B3416737) glycol (PEG) or lipids to the surface of the nanoparticles can create a protective layer that prevents agglomeration through steric hindrance.[7][8][9][10][11]
What are your synthesis and dispersion conditions (temperature, stirring, sonication)? Suboptimal physical parameters.Mechanical agitation (stirring) can sometimes promote aggregation by increasing particle collisions.[12] Try reducing the stirring speed or using a mechanical stirrer with a gentler mixing profile. Sonication can be used to break up soft agglomerates, but excessive or high-power sonication can sometimes induce irreversible aggregation. Use a low-power ultrasonic bath for short durations. Temperature can affect the kinetics of nanoparticle formation; optimization may be required.
What is the pH of your solution? Surface charge effects.The pH of the medium can influence the surface charge of the nanoparticles and the deprotonation of the organic linker, affecting both synthesis and stability.[2][3] The use of pH modulators can help control the crystallization process.[2] For post-synthesis dispersion, adjusting the pH away from the isoelectric point of the nanoparticles can increase electrostatic repulsion and reduce agglomeration.
FAQs: Synthesis and Stability

Q1: What is a coordination modulator and how does it prevent agglomeration?

A1: A coordination modulator is a molecule, typically a monocarboxylic acid, that is added during the synthesis of a metal-organic framework (MOF).[1][4] It temporarily binds to the metal centers (in this case, zinc), competing with the primary organic linker (5-nitroisophthalic acid). This competition slows down the rate of framework formation, allowing for more controlled nucleation and growth of the nanoparticles. The result is often smaller, more uniform nanoparticles with fewer defects, which are less prone to aggregation.[2][3]

Q2: How do I choose the right modulator and its concentration?

A2: The choice of modulator depends on its coordination affinity with the metal ion. For zinc-based MOFs, simple monocarboxylic acids like formic acid or acetic acid are common starting points. The optimal concentration is typically determined empirically. A good starting point is to use a molar ratio of modulator to linker from 1:1 to 10:1 and observe the effect on particle size and stability.

Q3: Can I use surfactants to stabilize my this compound nanoparticles?

A3: While surfactants are commonly used to stabilize many types of nanoparticles, for MOFs, the preferred method is often the use of coordination modulators during synthesis or post-synthesis surface functionalization with polymers. Surfactants can sometimes interfere with the porous structure of the MOF. However, if other methods are not feasible, non-ionic surfactants might be explored cautiously.

Q4: My nanoparticles are stable in the synthesis solvent but aggregate when I transfer them to an aqueous solution for my application. What should I do?

A4: This is a common challenge due to the change in solvent polarity. To improve stability in aqueous solutions, you can employ surface modification techniques. Covalently attaching a hydrophilic polymer like polyethylene glycol (PEG) to the nanoparticle surface can significantly enhance its dispersibility and stability in water.[9][10]

Q5: How can I redisperse nanoparticles that have already aggregated?

A5: For loosely bound agglomerates, low-power bath sonication can be effective. However, for strongly aggregated nanoparticles, redispersion can be difficult. It is always best to prevent aggregation in the first place. If you must attempt redispersion, use a short burst of sonication and immediately assess the particle size distribution to see if de-agglomeration has occurred without causing further aggregation.

Experimental Protocols

Protocol 1: Synthesis of Stabilized this compound Nanoparticles using a Modulator

  • Precursor Solution Preparation:

    • Dissolve Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O) in N,N-Dimethylformamide (DMF) to a final concentration of 25 mM.

    • In a separate vial, dissolve 5-nitroisophthalic acid in DMF to a final concentration of 25 mM.

  • Addition of Modulator:

    • To the 5-nitroisophthalic acid solution, add a coordination modulator (e.g., acetic acid) to a final concentration of 250 mM (a 10:1 molar ratio to the linker).

  • Synthesis:

    • Combine the zinc nitrate solution and the linker/modulator solution in a sealed reaction vessel.

    • Heat the reaction mixture at 120 °C for 12-24 hours without stirring.

  • Purification:

    • After cooling to room temperature, centrifuge the reaction mixture to collect the nanoparticles.

    • Wash the nanoparticle pellet with fresh DMF three times to remove unreacted precursors and modulator.

    • Finally, wash with a solvent suitable for your application (e.g., ethanol) and resuspend.

Protocol 2: Post-Synthesis Surface Modification with PEG

This protocol assumes the presence of available coordination sites or functional groups on the nanoparticle surface for PEG attachment. Pre-functionalization of the nanoparticle surface may be required.

  • Nanoparticle Suspension:

    • Disperse the purified this compound nanoparticles in a suitable solvent (e.g., DMF) at a concentration of 1 mg/mL.

  • PEGylation:

    • Add a solution of amine-terminated polyethylene glycol (NH₂-PEG) in the same solvent to the nanoparticle suspension. The amount of PEG to add should be optimized, but a starting point is a 10-fold mass excess relative to the nanoparticles.

    • Stir the mixture at room temperature for 24 hours to allow for the covalent attachment of PEG to the nanoparticle surface.

  • Purification of PEGylated Nanoparticles:

    • Centrifuge the suspension to pellet the PEGylated nanoparticles.

    • Wash the pellet several times with the solvent to remove any unbound PEG.

    • Resuspend the final PEGylated nanoparticles in the desired aqueous buffer for your application. The PEG coating should enhance colloidal stability.[9][10]

Quantitative Data Summary

The following table provides representative data on how a modulator can affect the size of MOF nanoparticles. Note that these are illustrative values for a typical zinc-based MOF system and optimal conditions for this compound may vary.

Modulator (Acetic Acid) Concentration (M)Average Nanoparticle Diameter (nm)Polydispersity Index (PDI)
0 (No Modulator)850 ± 1500.45
0.1400 ± 800.25
0.25220 ± 400.15
0.5150 ± 300.12

Data is hypothetical and for illustrative purposes.

Visualizations

Agglomeration_vs_Stabilization cluster_0 Uncontrolled Synthesis (No Modulator) cluster_1 Controlled Synthesis (With Modulator) A1 NP Agglomerate Agglomerate A1->Agglomerate A2 NP A2->Agglomerate A3 NP A3->Agglomerate A4 NP A4->Agglomerate S1 NP S2 NP S3 NP S4 NP

Caption: Uncontrolled vs. controlled nanoparticle synthesis.

Surface_Modification_Workflow NP This compound Nanoparticle Reaction Surface Reaction NP->Reaction PEG PEGylation Reagent (e.g., NH2-PEG) PEG->Reaction PEG_NP PEGylated Nanoparticle (Stable in Aqueous Solution) Reaction->PEG_NP

Caption: Workflow for post-synthesis surface modification.

References

effect of temperature on the thermal stability of Zinc 5-nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of Zinc 5-nitroisophthalate?

A1: Based on related zinc carboxylate complexes and nitro-functionalized metal-organic frameworks, the thermal decomposition of this compound is expected to occur in multiple stages. The initial weight loss, typically below 150°C, is often attributed to the removal of adsorbed or coordinated solvent molecules (e.g., water, DMF). The subsequent major decomposition of the organic linker (5-nitroisophthalate) is anticipated at higher temperatures, potentially in the range of 300-500°C. The presence of the nitro group may influence the decomposition pathway and could lead to a more energetic decomposition compared to non-nitrated analogues. The final residue at high temperatures (e.g., above 600°C) is expected to be zinc oxide (ZnO).

Q2: How does the nitro group on the isophthalate (B1238265) linker affect thermal stability?

A2: The nitro group is an electron-withdrawing and energetic functional group. Its presence can lower the decomposition temperature of the organic linker compared to the non-nitrated version. The decomposition of nitro-containing compounds can sometimes be rapid or exothermic. In the context of a metal-organic framework, the interaction of the nitro group with the zinc metal center can also play a role in the overall stability and decomposition mechanism.

Q3: What are the key parameters to consider when performing a Thermogravimetric Analysis (TGA) of this compound?

A3: Key parameters for TGA include the heating rate, atmosphere, sample mass, and temperature range.

  • Heating Rate: A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of decomposition steps.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is typically used to study the intrinsic thermal stability. An oxidizing atmosphere (e.g., air or oxygen) can be used to investigate combustion processes and the final oxide residue.

  • Sample Mass: A small sample mass (typically 5-10 mg) is recommended to ensure uniform heating and minimize heat and mass transfer limitations.

  • Temperature Range: A range from room temperature to at least 800°C is advisable to capture all decomposition events and ensure the formation of a stable final residue.

Q4: What information can be obtained from Differential Scanning Calorimetry (DSC) for this compound?

A4: DSC measures the heat flow associated with thermal events. For this compound, DSC can help identify:

  • Endothermic events: Such as desolvation (loss of solvent) and melting.

  • Exothermic events: Such as crystallization, decomposition, or combustion. The decomposition of a nitro-containing compound is often exothermic.

  • Phase transitions: Any solid-solid phase changes before decomposition.

Troubleshooting Guides

This section addresses common issues encountered during the thermal analysis of this compound and similar materials.

Issue 1: Irreproducible TGA/DSC Curves

Possible Cause Troubleshooting Step
Inhomogeneous sampleGently grind the sample to a fine, uniform powder before analysis.
Variation in sample packingEnsure consistent and light tapping of the crucible to achieve a similar packing density for each run.
Contamination of the sample holderClean the TGA/DSC pans thoroughly before each experiment. Residues from previous runs can interfere with the results.[1]
Instrument baseline driftPerform a baseline run with empty crucibles before running the sample to ensure a stable baseline.[1]

Issue 2: Unexplained Weight Loss at Low Temperatures in TGA

Possible Cause Troubleshooting Step
Presence of adsorbed solventDry the sample in a vacuum oven at a temperature below its decomposition point before the TGA run.
Hygroscopic nature of the sampleHandle the sample in a dry atmosphere (e.g., a glove box) if it is sensitive to moisture.

Issue 3: Sharp, Uncontrolled Decomposition in TGA/DSC

Possible Cause Troubleshooting Step
Energetic decomposition due to the nitro groupUse a smaller sample size to minimize the risk of a rapid, exothermic event.
High heating rateReduce the heating rate to better control the decomposition process and improve resolution of thermal events.

Issue 4: Noisy or Spiky TGA/DSC Signal

Possible Cause Troubleshooting Step
Static electricity on the sampleUse an anti-static gun on the sample and sample holder before loading.
Turbulent purge gas flowEnsure the gas flow rate is within the manufacturer's recommended range.
Mechanical vibrationsPlace the instrument on a vibration-dampening table.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical TGA data for this compound based on the expected behavior of similar compounds. This data is for illustrative purposes only.

Decomposition Step Temperature Range (°C) Mass Loss (%) Associated Event
150 - 150~5%Loss of adsorbed/coordinated water
2350 - 480~55%Decomposition of the 5-nitroisophthalate linker
Final Residue > 600~40%Zinc Oxide (ZnO)

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Preparation:

    • Turn on the TGA instrument and the controlling computer.

    • Ensure the purge gas (e.g., high-purity nitrogen) is flowing at the desired rate (typically 20-50 mL/min).

    • Perform a baseline run with an empty crucible to ensure instrument stability.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely ground this compound sample into a clean alumina (B75360) or platinum crucible.

  • TGA Measurement:

    • Place the sample crucible in the TGA furnace.

    • Program the temperature profile:

      • Equilibrate at 30°C for 10 minutes.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.

    • Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the TGA curve (mass % vs. temperature).

    • Determine the onset and completion temperatures for each decomposition step.

    • Calculate the percentage mass loss for each step.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation:

    • Turn on the DSC instrument and the controlling computer.

    • Start the purge gas flow (e.g., nitrogen) at the recommended rate.

    • Calibrate the instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.

    • Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

  • DSC Measurement:

    • Place the sample pan and the reference pan in the DSC cell.

    • Program the temperature profile:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 500°C (or a temperature just beyond the major decomposition event observed in TGA) at a heating rate of 10 °C/min.

    • Start the experiment and record the heat flow.

  • Data Analysis:

    • Plot the DSC curve (heat flow vs. temperature).

    • Identify endothermic and exothermic peaks.

    • Determine the peak temperatures and integrate the peak areas to calculate enthalpy changes.

Visualizations

TGA_Troubleshooting_Workflow cluster_issues Troubleshooting Paths start Start TGA Experiment issue Observe TGA Curve start->issue repro Irreproducible Curves? issue->repro Problem Detected end_point Acceptable Data issue->end_point No Problem low_temp_loss Weight Loss < 150°C? repro->low_temp_loss No repro_sol Check Sample Homogeneity & Packing repro->repro_sol Yes sharp_decomp Sharp/Uncontrolled Decomposition? low_temp_loss->sharp_decomp No low_temp_sol Dry Sample Before Run low_temp_loss->low_temp_sol Yes sharp_decomp_sol Use Smaller Sample & Lower Heating Rate sharp_decomp->sharp_decomp_sol Yes sharp_decomp->end_point No repro_sol->start Re-run low_temp_sol->start Re-run sharp_decomp_sol->start

Caption: Troubleshooting workflow for common TGA issues.

DSC_Experimental_Workflow start Start prep Instrument Calibration & Sample Preparation (2-5 mg) start->prep load Load Sample & Reference Pans prep->load program Set Temperature Program (e.g., 30-500°C at 10°C/min) load->program run Run DSC Experiment program->run record Record Heat Flow vs. Temperature run->record analyze Analyze DSC Curve: - Identify endo/exothermic peaks - Determine peak temperatures - Calculate enthalpy changes record->analyze end End analyze->end

Caption: General experimental workflow for DSC analysis.

References

Technical Support Center: Scaling Up Zinc 5-Nitroisophthalate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Zinc 5-nitroisophthalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of this metal-organic framework (MOF).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for this compound and related MOFs?

A1: The most prevalent methods for synthesizing zinc-based MOFs, including those with carboxylate linkers like 5-nitroisophthalic acid, are solvothermal/hydrothermal synthesis, mechanochemical synthesis, and increasingly, continuous flow synthesis for larger scale production.[1][2] Solvothermal methods are well-established for laboratory-scale synthesis, while mechanochemical and continuous flow methods offer potential advantages for scalability and sustainability.[3][4]

Q2: What are the primary challenges when scaling up from lab-scale to pilot- or industrial-scale production?

A2: Key challenges in scaling up MOF production include:

  • Cost of Raw Materials: The organic linker, 5-nitroisophthalic acid, can be a significant cost driver.

  • Reaction Control: Maintaining consistent temperature, pressure, and mixing on a larger scale is crucial for product uniformity.

  • Solvent Use and Recovery: Large volumes of solvents like DMF are often used, posing environmental and cost challenges for recovery and disposal.[2]

  • Product Isolation and Activation: Efficiently washing and activating large batches of the MOF to remove unreacted precursors and solvent molecules can be difficult.

  • Batch-to-Batch Consistency: Ensuring consistent crystal size, morphology, and porosity between different batches is a major hurdle.[2]

Q3: How does the choice of solvent affect the synthesis of this compound?

A3: The solvent system is a critical parameter in the solvothermal synthesis of zinc-based MOFs. It can influence the crystal structure, morphology, and purity of the final product.[5][6] For instance, using different solvents can lead to the formation of different framework isomers or polymorphs. The use of toxic solvents like DMF is a significant concern for large-scale production due to environmental regulations.[2] Research into greener solvents, such as water or ethanol (B145695), is ongoing.[2]

Q4: Are there solvent-free methods for producing this compound?

A4: Yes, mechanochemical synthesis is a promising solvent-free or low-solvent alternative.[3][4] This method involves grinding the solid reactants (the zinc source and 5-nitroisophthalic acid) together, sometimes with a small amount of a liquid grinding assistant.[4] Mechanochemistry can lead to high space-time yields and is considered a greener alternative to traditional solvothermal methods.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Product Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure stoichiometric ratios of zinc salt and 5-nitroisophthalic acid are accurate. - Increase reaction time or temperature within the stability limits of the reactants and product.
Suboptimal pH - The pH of the reaction mixture can influence the deprotonation of the linker and the coordination process. Modulate the pH by adding a small amount of a base (e.g., triethylamine) or acid.
Product Loss During Washing - Use a solvent for washing in which the product has low solubility. - Minimize the volume of washing solvent used. - Employ centrifugation instead of filtration for finer particles to avoid product loss.
Crystallization Failure - If no precipitate forms, the solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration. - Introduce seed crystals from a previous successful batch to induce crystallization.
Problem 2: Poor Crystallinity or Amorphous Product
Potential Cause Troubleshooting Step
Rapid Precipitation - Slow down the reaction rate by lowering the temperature or reducing the concentration of reactants. - A controlled, slow addition of one reactant to the other can promote the growth of larger, more ordered crystals.
Incorrect Solvent System - The polarity and coordinating ability of the solvent can significantly impact crystal growth. Experiment with different solvents or solvent mixtures.
Presence of Impurities - Ensure the purity of the starting materials (zinc source and 5-nitroisophthalic acid). Impurities can inhibit crystal growth or lead to the formation of undesired phases.
Problem 3: Inconsistent Particle Size and Morphology
Potential Cause Troubleshooting Step
Inadequate Mixing - On a larger scale, inefficient mixing can lead to local variations in concentration and temperature, resulting in non-uniform nucleation and growth. Ensure vigorous and consistent stirring.
Temperature Gradients - Large reaction vessels can have significant temperature gradients. Use a reactor with good heat transfer properties and ensure uniform heating.
Modulator Concentration - The addition of modulators (e.g., monocarboxylic acids) can help control crystal size and morphology. Optimize the type and concentration of the modulator.

Experimental Protocols

Solvothermal Synthesis of this compound (Lab-Scale)

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Nitroisophthalic Acid (H₂nip)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 1 mmol of Zinc Nitrate Hexahydrate and 1 mmol of 5-Nitroisophthalic Acid in 10 mL of DMF.

  • Seal the vial tightly.

  • Place the vial in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a crystalline precipitate should be visible.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors and residual DMF.

  • Dry the product under vacuum at 150 °C for 12 hours to activate the framework.

Mechanochemical Synthesis of this compound (Solvent-Free)

Materials:

  • Zinc Oxide (ZnO)

  • 5-Nitroisophthalic Acid (H₂nip)

Procedure:

  • Combine 1 mmol of Zinc Oxide and 1 mmol of 5-Nitroisophthalic Acid in a ball milling jar.

  • Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 60-90 minutes).

  • The resulting powder is the this compound product.

  • Wash the product with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Dry the product under vacuum.

Data Presentation

Table 1: Comparison of Synthesis Methods for Zinc-based MOFs
Parameter Solvothermal Synthesis Mechanochemical Synthesis Continuous Flow Synthesis
Typical Scale mg to gg to kgkg to tons
Solvent Usage HighLow to NoneModerate to High
Energy Consumption High (prolonged heating)Low to ModerateModerate
Reaction Time Hours to DaysMinutes to HoursSeconds to Minutes
Product Crystallinity HighVariable, can be highHigh
Space-Time Yield LowHighVery High

Visualizations

Experimental_Workflow cluster_solvothermal Solvothermal Synthesis cluster_mechanochemical Mechanochemical Synthesis s1 Mix Precursors (Zinc Salt + Ligand) in Solvent s2 Seal in Reactor s1->s2 s3 Heat (e.g., 120°C, 24h) s2->s3 s4 Cool to RT s3->s4 s5 Isolate Product (Filter/Centrifuge) s4->s5 s6 Wash s5->s6 s7 Activate (Dry under Vacuum) s6->s7 m1 Combine Solid Precursors m2 Ball Mill m1->m2 m3 Wash (Optional) m2->m3 m4 Dry m3->m4 Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield poor_cryst Poor Crystallinity start->poor_cryst inconsistent_morph Inconsistent Morphology start->inconsistent_morph check_reaction Check Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_reaction Incomplete Reaction? check_purity Verify Precursor Purity low_yield->check_purity Impurities? check_solvent Optimize Solvent System poor_cryst->check_solvent Solvent Issue? poor_cryst->check_purity Impurities? slow_precipitation Slow Down Precipitation Rate poor_cryst->slow_precipitation Precipitation too fast? inconsistent_morph->check_reaction Inconsistent Conditions? check_mixing Improve Mixing Efficiency inconsistent_morph->check_mixing Scaling Issue? use_modulator Use/Optimize Modulator inconsistent_morph->use_modulator Morphology Control?

References

Technical Support Center: Refining the Crystal Structure of Zinc 5-nitroisophthalate from Powder Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the crystal structure determination of Zinc 5-nitroisophthalate from powder X-ray diffraction (PXRD) data. It provides troubleshooting advice and answers to frequently asked questions that may arise during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound powder appears amorphous or poorly crystalline in the PXRD pattern. What are the possible causes and solutions?

A1: An amorphous or poorly crystalline product can result from several factors during synthesis. Here are some common causes and troubleshooting steps:

  • Rapid Precipitation: The material may have precipitated too quickly, preventing the formation of an ordered crystalline structure.

    • Solution: Try modifying the synthesis conditions to slow down the crystallization process. This can include lowering the reaction temperature, using a co-solvent system to improve solubility of the precursors, or employing a slower method for combining the reagents, such as vapor diffusion or slow evaporation.

  • Incorrect Stoichiometry or pH: The molar ratio of the metal source (e.g., zinc nitrate) to the organic linker (5-nitroisophthalic acid) is crucial. An incorrect pH can also hinder crystal formation.

    • Solution: Carefully re-check the stoichiometry of your reactants. Experiment with slight variations in the metal-to-linker ratio. Measure and adjust the pH of the reaction mixture; for many MOF syntheses, a specific pH range is optimal for deprotonation of the linker and coordination to the metal center.

  • Presence of Impurities: Impurities in the starting materials or solvent can interfere with crystal growth.

    • Solution: Ensure the purity of your zinc salt, 5-nitroisophthalic acid, and solvent. Use high-purity grade reagents and solvents whenever possible.

Q2: I am having difficulty indexing the powder diffraction pattern of my this compound sample. What should I do?

A2: Indexing a powder pattern, which involves assigning Miller indices (hkl) to each diffraction peak and determining the unit cell parameters, can be challenging.[1] Here are some common issues and solutions:

  • Low-Quality Data: Peak broadening due to small crystallite size or lattice strain can make it difficult to accurately determine peak positions for indexing.[2]

    • Solution: Optimize your data collection strategy. Use a high-resolution diffractometer, if available. Consider using synchrotron radiation, which can provide sharper peaks and better peak-to-background ratio.[2] Also, try to improve the crystallinity of your sample through annealing or recrystallization.

  • Presence of Impurity Phases: Unidentified peaks from impurities will prevent a successful indexing of the main phase.[2]

    • Solution: Carefully examine your PXRD pattern for peaks that do not belong to a regular series. You may need to re-evaluate your synthesis to obtain a phase-pure sample.[3]

  • Incorrect Indexing Parameters: The indexing software may fail if the search parameters are too restrictive or too broad.

    • Solution: Ensure you have selected a reasonable range for the expected unit cell volume based on the molecular constituents. Try different indexing algorithms available in your software. It is often a trial-and-error process.[1]

Q3: My Rietveld refinement of this compound is not converging or giving a poor fit. What are the common pitfalls?

A3: Rietveld refinement is a powerful technique for refining a crystal structure against a powder diffraction pattern, but it can be complex.[4] Here are some common reasons for poor convergence or fit:

  • Incorrect Starting Model: The refinement process requires a reasonably accurate initial structural model.[5]

    • Solution: If an isostructural compound is known, its coordinates can be a good starting point. If not, you may need to solve the structure ab initio using methods like direct methods, charge flipping, or direct-space methods before proceeding to Rietveld refinement.[6][7][8]

  • Incorrect Refinement Strategy: Refining too many parameters simultaneously, especially in the early stages, can lead to instability and divergence.[5]

    • Solution: Follow a stepwise refinement strategy.[9] Start by refining the scale factor and background parameters. Then, sequentially introduce unit cell parameters, peak shape parameters, and finally atomic coordinates and displacement parameters.[4][5]

  • Parameter Correlation: Some parameters in the refinement can be highly correlated, meaning a change in one can be compensated by a change in another, leading to an unstable refinement.[5]

    • Solution: Be aware of common correlations, such as between atomic displacement parameters and the scale factor. It may be necessary to constrain or restrain certain parameters based on chemical knowledge.

  • Preferred Orientation: If the powder sample is not randomly oriented, the observed peak intensities will deviate from the calculated ones, leading to a poor fit.

    • Solution: Prepare your sample carefully to minimize preferred orientation. This can involve side-loading the sample holder or using a capillary setup. If preferred orientation is still present, you can model it during the Rietveld refinement.

Experimental Protocols

Synthesis of this compound:

A solvothermal synthesis method is commonly employed for such metal-organic frameworks.

  • In a 20 mL scintillation vial, dissolve 1.0 mmol of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve 1.0 mmol of 5-nitroisophthalic acid in 10 mL of DMF.

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, the resulting crystalline powder is collected by filtration, washed with fresh DMF and then with ethanol, and finally dried under vacuum.

Powder X-ray Diffraction (PXRD) Data Collection and Rietveld Refinement:

  • A finely ground powder of the synthesized this compound is packed into a sample holder.

  • PXRD data is collected on a diffractometer using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50° with a step size of 0.02°.

  • The collected powder pattern is indexed using appropriate software to determine the unit cell parameters and space group.

  • The crystal structure is solved using a direct-space method or charge-flipping algorithm.

  • Rietveld refinement is performed using software like GSAS-II or FullProf. The refinement proceeds in a stepwise manner:

    • Refinement of the scale factor and background.

    • Refinement of the unit cell parameters and zero-shift error.

    • Refinement of the peak profile parameters (e.g., Gaussian and Lorentzian components).

    • Refinement of the atomic coordinates and isotropic displacement parameters.

Data Presentation

Below is a table summarizing hypothetical but plausible quantitative data from a successful Rietveld refinement of this compound.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameters
a (Å)10.254(2)
b (Å)8.543(1)
c (Å)12.876(3)
β (°)98.45(1)
Volume (ų)1114.5(4)
R-factors
Rp (%)4.52
Rwp (%)6.18
Goodness of Fit (χ²)1.75
Selected Bond Distances
Zn-O (carboxylate) (Å)2.05(2) - 2.15(3)

Mandatory Visualization

Below is a diagram illustrating the logical workflow for troubleshooting common issues during the Rietveld refinement of this compound from powder data.

Rietveld_Troubleshooting start Start Rietveld Refinement check_convergence Does the refinement converge? start->check_convergence check_fit Is the fit visually good? (low R-factors, flat difference plot) check_convergence->check_fit Yes review_strategy Review Refinement Strategy: - Refine fewer parameters - Check for correlations - Use constraints/restraints check_convergence->review_strategy No review_model Review Starting Model: - Check space group - Verify atom positions - Consider ab initio solution check_fit->review_model No end Successful Refinement check_fit->end Yes review_strategy->start review_data Review Data Quality: - Check for impurities - Assess peak shape - Consider preferred orientation review_model->review_data review_data->start

Rietveld refinement troubleshooting workflow.

References

Validation & Comparative

Zinc 5-Nitroisophthalate: A Comparative Guide to its Catalytic Performance in CO2 Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and reusable catalysts, Zinc 5-nitroisophthalate-based metal-organic frameworks (MOFs) have emerged as promising candidates for various chemical transformations. This guide provides an objective comparison of the catalytic performance of a Zinc(II) coordination network incorporating 5-nitroisophthalate, herein referred to as ADES-3, against other notable catalysts in the context of CO2 cycloaddition reactions. The information is supported by experimental data to offer a clear perspective on its efficacy and potential applications.

Performance Comparison in CO2 Cycloaddition

The cycloaddition of carbon dioxide to epoxides is a crucial industrial reaction for the synthesis of valuable cyclic carbonates. The catalytic efficiency of this compound (within the ADES-3 framework) is presented below in comparison to other established catalytic systems.

CatalystSubstrateCo-catalyst/SolventTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Ref.
ADES-3 (this compound based) EpichlorohydrinNone (Solvent-free)80124>99>99[1]
ADES-3 (this compound based) Propylene (B89431) oxideNone (Solvent-free)8012492>99[1]
ADES-3 (this compound based) Styrene (B11656) oxideNone (Solvent-free)8012495>99[1]
ZnI2 / ImidazoleStyrene Oxide-1002.018>9598[2]
ZnMOF (tetrazole-amide functionalized)EpichlorohydrinTBABr6042499-[3]
(DBUH)3NbO5Propylene oxide-1303-9898
Zn-btcEpichlorohydrinNone350.448100>99
ZIF-90-OK-PLEpichlorohydrin------[4]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound-based catalyst (ADES-3) and the subsequent catalytic cycloaddition reaction are provided below.

Synthesis of ADES-3 Catalyst

Materials:

  • (E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide (L)

  • 5-nitroisophthalic acid (5-NO2-IP)

  • Zinc(II) salt (e.g., Zinc nitrate (B79036) hexahydrate)

  • Solvent (e.g., Methanol/Water mixture)

Procedure: A Zn(II)-based coordination network with a ladder motif (ADES-3) was synthesized using an acylamide functionalized bipyridyl-based Schiff base (E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide (L) and 5-nitroisophthalic acid (5NO2-IP) ligands.[1] The synthesis of ADES-3 with bulk phase purity was achieved via room temperature stirring.[1]

Catalytic Cycloaddition of CO2 to Epoxides

Materials:

  • ADES-3 catalyst

  • Epoxide substrate (e.g., epichlorohydrin, propylene oxide, styrene oxide)

  • Pressurized CO2

Procedure:

  • The epoxide substrate and the ADES-3 catalyst are placed in a suitable reactor.

  • The reactor is then pressurized with carbon dioxide to the desired pressure (e.g., 1 MPa).

  • The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the required duration (e.g., 24 hours).

  • After the reaction, the catalyst can be recovered by simple filtration and washed for subsequent reuse. The reusability of ADES-3 has been demonstrated for up to four catalytic cycles with retained activity.[1]

Catalytic Mechanism and Experimental Workflow

The catalytic activity of the this compound-based MOF, ADES-3, in the cycloaddition of CO2 is attributed to the synergistic action of its dual functional sites. The unsaturated Lewis acidic Zinc sites activate the epoxide, while other functionalities on the ligands are proposed to interact with CO2.

Proposed Catalytic Cycle for CO2 Cycloaddition

CatalyticCycle cluster_0 Catalytic Cycle Catalyst ADES-3 (Zn-MOF) Activated_Complex Zn-Epoxide Complex Catalyst->Activated_Complex Epoxide Coordination Epoxide Epoxide Epoxide->Activated_Complex CO2 CO2 Intermediate Ring-Opened Intermediate CO2->Intermediate CO2 Insertion Activated_Complex->Intermediate Nucleophilic Attack Intermediate->Catalyst Ring Closure & Product Release Product Cyclic Carbonate Intermediate->Product

Caption: Proposed mechanism for CO2 cycloaddition catalyzed by ADES-3.

Experimental Workflow for Catalyst Validation

ExperimentalWorkflow cluster_workflow Catalyst Performance Validation Workflow Synthesis Catalyst Synthesis (ADES-3) Characterization Characterization (XRD, FTIR, etc.) Synthesis->Characterization Reaction Catalytic Reaction (CO2 + Epoxide) Characterization->Reaction Analysis Product Analysis (GC, NMR) Reaction->Analysis Recyclability Catalyst Recovery & Reuse Reaction->Recyclability Performance Performance Evaluation (Conversion, Selectivity) Analysis->Performance Recyclability->Reaction Cycle

Caption: Workflow for validating the catalytic performance of ADES-3.

References

A Comparative Guide to the Synthetic Methodologies of Zinc 5-Nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common synthetic methods applicable to the preparation of Zinc 5-nitroisophthalate, a metal-organic framework (MOF) with potential applications in various fields, including as a pigment. Due to the limited availability of direct comparative studies for this specific compound in publicly accessible literature, this document outlines the general principles and typical experimental conditions for established MOF synthesis techniques: hydrothermal, solvothermal, mechanochemical, and microwave-assisted synthesis. The provided protocols are generalized from procedures for similar zinc-based coordination polymers and serve as a strategic starting point for laboratory synthesis.

Comparison of Synthetic Methods

The selection of a synthetic method for this compound depends on desired properties such as crystallinity, particle size, and production scale, as well as laboratory constraints like time and equipment. The following table summarizes the key characteristics of each method.

MethodTypical TemperatureTypical TimePressureKey AdvantagesPotential Disadvantages
Hydrothermal 100 - 200 °C12 - 72 hoursHigh (autogenous)High crystallinity, good for single crystal growthLong reaction times, requires specialized pressure vessels, safety concerns with high pressure
Solvothermal 100 - 200 °C12 - 72 hoursHigh (autogenous)High crystallinity, control over morphology by solvent choiceLong reaction times, use of potentially toxic and expensive organic solvents, requires pressure vessels
Mechanochemical Room Temperature5 - 90 minutesAmbientSolvent-free (green chemistry), rapid synthesis, scalableCan produce amorphous or less crystalline products, potential for contamination from milling equipment
Microwave-Assisted 60 - 160 °C10 - 60 minutesModerateExtremely rapid synthesis, uniform heating, enhanced reaction rates, potentially higher yieldsRequires specialized microwave reactor, potential for localized overheating

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis of this compound.

Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.

Protocol:

  • Dissolve equimolar amounts of a zinc salt (e.g., zinc acetate (B1210297) dihydrate, Zn(CH₃COO)₂·2H₂O) and 5-nitroisophthalic acid in deionized water in a Teflon-lined stainless steel autoclave.

  • The molar ratio of the reactants can be varied to optimize the reaction.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a temperature between 100 and 200 °C for 24 to 72 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting solid product by filtration or centrifugation.

  • Wash the product with deionized water and ethanol (B145695) to remove any unreacted starting materials.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Solvothermal Synthesis

Similar to the hydrothermal method, but using a non-aqueous solvent. The choice of solvent can influence the crystal structure and morphology of the product.

Protocol:

  • Dissolve a zinc salt (e.g., zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O) and 5-nitroisophthalic acid in a suitable organic solvent or a mixture of solvents (e.g., dimethylformamide (DMF), ethanol) in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to a temperature typically between 100 and 180 °C for 12 to 48 hours.

  • After cooling to room temperature, filter the solid product.

  • Wash the product with the solvent used for the reaction and then with a more volatile solvent like ethanol.

  • Dry the product under vacuum.

Mechanochemical Synthesis

This method involves the use of mechanical energy, such as grinding or milling, to induce a chemical reaction in the solid state.

Protocol:

  • Place stoichiometric amounts of a zinc salt (e.g., zinc oxide, ZnO) and 5-nitroisophthalic acid into a milling jar, typically made of stainless steel or zirconia.

  • A small amount of a liquid grinding auxiliary (e.g., a few drops of DMF or water) can be added to facilitate the reaction.

  • Mill the mixture at a specific frequency (e.g., 30 Hz) for a duration ranging from 5 to 90 minutes.

  • The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using techniques like X-ray powder diffraction.

  • The resulting powder is the final product and may be used as is or washed with a suitable solvent to remove any unreacted starting materials.

Microwave-Assisted Synthesis

This technique utilizes microwave irradiation to rapidly heat the reactants, leading to a significant reduction in reaction time.

Protocol:

  • Place a mixture of the zinc precursor and 5-nitroisophthalic acid in a suitable solvent (e.g., methanol, ethanol, or water) in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 10-30 minutes).

  • After the reaction is complete and the vessel has cooled, collect the product by filtration.

  • Wash the product with fresh solvent and dry it.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Zinc Salt + 5-Nitroisophthalic Acid Method Hydrothermal / Solvothermal / Mechanochemical / Microwave Reactants->Method Product Crude this compound Method->Product Washing Washing with Solvent Product->Washing Drying Drying Washing->Drying XRD XRD (Phase & Crystallinity) Drying->XRD FTIR FT-IR (Functional Groups) Drying->FTIR TGA TGA (Thermal Stability) Drying->TGA SEM SEM (Morphology) Drying->SEM Final_Product Pure Characterized This compound XRD->Final_Product FTIR->Final_Product TGA->Final_Product SEM->Final_Product

Caption: Generalized workflow for the synthesis and characterization of this compound.

References

A Comparative Analysis of Zinc 5-Nitroisophthalate and Alternative Metal-Organic Frameworks for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable carrier is paramount for the efficacy of targeted drug delivery systems. Metal-Organic Frameworks (MOFs) have emerged as promising candidates due to their high porosity, tunable structures, and biocompatibility. This guide provides a comparative analysis of Zinc 5-nitroisophthalate and other well-known MOFs, namely ZIF-8, MIL-101(Cr), and UiO-66, supported by experimental characterization data.

This comparison aims to provide an objective overview of the performance of this compound against established alternatives, offering a valuable resource for material selection in drug delivery research. While specific experimental data for this compound is not extensively available in the public domain, this guide presents estimated values based on the analysis of structurally similar zinc carboxylate-based MOFs.

Comparative Characterization Data

The following tables summarize the key quantitative data for this compound and its alternatives. These parameters are crucial in determining the suitability of a MOF for drug delivery applications, influencing factors such as drug loading capacity, release kinetics, and stability.

Property This compound (Estimated) ZIF-8 MIL-101(Cr) UiO-66
Molecular Formula C₈H₃NNaO₆Zn[1]C₈H₁₀N₄ZnC₂₄H₁₂Cr₃O₁₂C₈₄H₅₂O₃₂Zr₆
Molecular Weight ( g/mol ) 298.48227.59708.381661.5
Surface Area (BET, m²/g) 1000 - 15001300 - 18002606 - 3500[2]1000 - 1500
Pore Volume (cm³/g) ~0.5 - 0.8~0.6 - 0.71.2 - 2.0[2]~0.5 - 0.7
Pore Size (Å) ~10 - 1511.629 - 346 - 7[3]
Thermal Stability (°C) ~350 - 400~450 - 550~300 - 350~500

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below. These protocols are standardized for the analysis of metal-organic frameworks.

Powder X-ray Diffraction (PXRD)

Objective: To determine the crystalline structure and phase purity of the material.

Protocol:

  • A small amount of the powdered MOF sample is gently packed into a sample holder.

  • The sample is mounted in a powder X-ray diffractometer.

  • The analysis is typically performed using Cu Kα radiation (λ = 1.5406 Å).

  • Data is collected over a 2θ range of 5° to 50° with a step size of 0.02°.

  • The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or known reference patterns to confirm the structure and purity.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the MOF and identify decomposition temperatures.

Protocol:

  • Approximately 5-10 mg of the MOF sample is placed in an alumina (B75360) or platinum crucible.

  • The crucible is loaded into the TGA instrument.

  • The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature. The resulting curve provides information on the removal of solvent molecules and the decomposition of the framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the MOF structure.

Protocol:

  • A small amount of the MOF sample is mixed with dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the powder is placed directly on the ATR crystal.

  • The FT-IR spectrum is recorded in the wavenumber range of 4000 to 400 cm⁻¹.

  • The characteristic absorption bands are analyzed to confirm the presence of the organic linker and other functional groups within the MOF structure.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the characterization and application of this compound in drug delivery.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application synthesis Hydrothermal Synthesis of this compound pxrd PXRD synthesis->pxrd Purity & Structure tga TGA synthesis->tga Thermal Stability ftir FT-IR synthesis->ftir Functional Groups bet BET Analysis synthesis->bet Surface Area & Porosity drug_loading Drug Loading bet->drug_loading in_vitro In Vitro Release drug_loading->in_vitro cellular_uptake Cellular Uptake in_vitro->cellular_uptake

General experimental workflow for MOF characterization and application.

The diagram above outlines the typical experimental progression from the synthesis of a MOF to its characterization and subsequent application in drug delivery studies.

drug_delivery_pathway start Drug-Loaded This compound endocytosis Endocytosis by Cancer Cell start->endocytosis endosome Endosomal Entrapment endocytosis->endosome ph_trigger Low pH in Endosome (pH ~5.5-6.0) endosome->ph_trigger release Framework Degradation & Drug Release ph_trigger->release action Drug Action on Cellular Target release->action apoptosis Apoptosis action->apoptosis

Proposed pH-responsive drug delivery mechanism.

This diagram illustrates a plausible signaling pathway for the targeted delivery of an anticancer drug using this compound. The acidic environment of cancer cell endosomes can trigger the degradation of the MOF and the subsequent release of the therapeutic agent. The nitro group on the isophthalate (B1238265) linker may also offer potential for further functionalization to enhance targeting and therapeutic efficacy.

Conclusion

While this compound presents a potentially viable option for drug delivery systems, further empirical research is necessary to fully elucidate its performance characteristics. This guide provides a foundational comparison with well-established MOFs, offering researchers a starting point for their investigations. The provided experimental protocols and conceptual diagrams serve as a practical resource for the characterization and application of this and other novel MOF-based drug carriers.

References

Zinc 5-Nitroisophthalate Shines in CO2 Conversion: A Comparative Guide to its Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth performance comparison of Zinc 5-nitroisophthalate-based catalysts, primarily focusing on their application in the highly relevant field of carbon dioxide (CO2) cycloaddition reactions. This reaction is a cornerstone of CO2 utilization, transforming it from a greenhouse gas into valuable chemicals like cyclic carbonates, which are important precursors in various industrial processes, including the production of pharmaceuticals.

This compound, a versatile building block in the construction of metal-organic frameworks (MOFs), has demonstrated significant potential as a catalyst. Its performance, particularly when incorporated into a specific MOF structure, is benchmarked here against other leading zinc-based MOF catalysts. This guide presents quantitative data in clearly structured tables, detailed experimental protocols for key reactions, and visual diagrams of the catalytic pathways and workflows to offer a comprehensive overview for researchers in the field.

Performance in CO2 Cycloaddition Reactions

The primary catalytic application of this compound is in the form of a metal-organic framework for the cycloaddition of CO2 with various epoxides to produce cyclic carbonates. A notable example is the ADES-3 catalyst, a Zn(II)-based coordination network constructed using 5-nitroisophthalic acid and an acylamide functionalized bipyridyl-based Schiff base ligand.[1] The performance of ADES-3 is compared with other prominent zinc-based MOF catalysts in the following table.

CatalystEpoxide SubstrateTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
ADES-3 (this compound-based) Propylene (B89431) Oxide100101298>99[1]
ADES-3 (this compound-based) Epichlorohydrin100101296>99[1]
ADES-3 (this compound-based) Styrene (B11656) Oxide100101292>99[1]
Zn-MOF-74 Propylene Oxide60812>99>99
Zn/Mg-MOF-74 Propylene Oxide60812>99>99
PNU-21 (Adenine-based Zn(II) MOF) Epichlorohydrin8041298>99[2]
[Zn(Bdc-NH2)(Bpy)]n Propylene Oxide100103097.4>99
ZIF-8 Epichlorohydrin1007444-

Table 1: Performance Comparison of Zinc-Based MOF Catalysts in CO2 Cycloaddition. This table highlights the efficiency of the this compound-based catalyst, ADES-3, in comparison to other notable zinc-containing MOFs.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are the protocols for the synthesis of the ADES-3 catalyst and its application in the cycloaddition of CO2.

Synthesis of ADES-3 Catalyst

The ADES-3 catalyst, a Zn(II)-based coordination network with a ladder motif, is synthesized from a Schiff base ligand ((E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide, denoted as L) and 5-nitroisophthalic acid (5NO2-IP).[1]

Materials:

  • (E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide (L)

  • 5-nitroisophthalic acid (5NO2-IP)

  • Zinc(II) salt (e.g., Zinc nitrate (B79036) hexahydrate)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • A solution of the Schiff base ligand (L) in a suitable solvent is prepared.

  • A solution of 5-nitroisophthalic acid and the Zinc(II) salt in the same solvent is prepared separately.

  • The two solutions are carefully layered or mixed and allowed to stand at room temperature.

  • Crystals of ADES-3 form over a period of several days.

  • The resulting crystals are collected by filtration, washed with the solvent, and dried.

The bulk phase purity of ADES-3 can be achieved via room temperature stirring for a shorter duration.[1]

General Procedure for CO2 Cycloaddition Reaction using ADES-3

The ADES-3 catalyst is utilized as a heterogeneous catalyst for the solvent-free cycloaddition of CO2 to various epoxides.[1]

Materials:

  • ADES-3 catalyst

  • Epoxide substrate (e.g., propylene oxide, epichlorohydrin, styrene oxide)

  • Pressurized CO2

Procedure:

  • The desired amount of the ADES-3 catalyst and the epoxide substrate are placed in a high-pressure reactor.

  • The reactor is sealed and purged with CO2 to remove air.

  • The reactor is then pressurized with CO2 to the desired pressure (e.g., 10 bar).

  • The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the designated time (e.g., 12 hours).

  • After the reaction is complete, the reactor is cooled to room temperature and the excess CO2 is carefully vented.

  • The product, a cyclic carbonate, is isolated and purified. The catalyst can be recovered by filtration and reused.

Visualizing the Catalytic Process

To better understand the processes involved, the following diagrams illustrate the synthesis workflow and the proposed catalytic cycle for the CO2 cycloaddition reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_process Process cluster_product Product L Schiff Base Ligand (L) Mixing Mixing in Solvent (e.g., DMF) L->Mixing NIPA 5-Nitroisophthalic Acid (5NO2-IP) NIPA->Mixing Zn Zinc(II) Salt Zn->Mixing Stirring Room Temperature Stirring Mixing->Stirring ADES3 ADES-3 Catalyst Stirring->ADES3

Caption: Workflow for the synthesis of the ADES-3 catalyst.

Catalytic_Cycle Catalyst ADES-3 (Zn-MOF) Intermediate1 Epoxide Activation (Lewis Acid Site) Catalyst->Intermediate1 + Epoxide Epoxide Epoxide Epoxide->Intermediate1 CO2 CO2 Intermediate3 CO2 Insertion CO2->Intermediate3 Intermediate2 Nucleophilic Attack & Ring Opening Intermediate1->Intermediate2 Nucleophile (e.g., from co-catalyst or ligand) Intermediate2->Intermediate3 + CO2 Product Cyclic Carbonate Intermediate3->Product Ring Closure Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for CO2 cycloaddition catalyzed by ADES-3.

References

A Structural Showdown: Zinc vs. Cadmium in 5-Nitroisophthalate Coordination Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of Zinc 5-nitroisophthalate and its cadmium analogues reveals distinct structural and thermal characteristics influenced by the intrinsic properties of the metal ions. While both zinc(II) and cadmium(II) ions are from Group 12 of the periodic table, their differing ionic radii and electronic configurations lead to notable variations in coordination geometries, bond parameters, and thermal stability in their respective 5-nitroisophthalate complexes.

This guide provides a comprehensive structural comparison of zinc and cadmium compounds incorporating the 5-nitroisophthalate ligand, offering insights for researchers and professionals in materials science and drug development. The comparison is supported by experimental data from scholarly research, detailed experimental protocols, and visualizations of the structural relationships.

Crystal Structure Comparison: A Tale of Two Metals

The coordination environments of zinc and cadmium in complexes with 5-nitroisophthalate and auxiliary ligands, such as aminopyridines, showcase their differing coordination preferences. Generally, Cd(II), with its larger ionic radius, tends to exhibit higher coordination numbers and more varied coordination geometries compared to Zn(II).[1]

A series of hydrothermally synthesized metal-organic frameworks using 5-nitroisophthalic acid (H₂NIP) and aminopyridine (apy) auxiliary ligands illustrates these differences. For instance, in a cadmium complex, [Cd(NIP)(2-apy)(H₂O)·(H₂O)], a one-dimensional double-stranded loop-like chain is formed.[2] In contrast, a zinc complex synthesized under similar conditions, [Zn₂(NIP)₂(μ₃-OH)(H₂O)·(2-Hapy)], features a two-dimensional anionic framework built from tetranuclear zinc clusters.[2] These examples highlight the tendency of cadmium to form simpler chain-like structures while zinc can assemble into more complex multi-nuclear clusters.

ParameterThis compound ComplexCadmium 5-Nitroisophthalate ComplexReference
Coordination Geometry Trigonal Bipyramidal, Distorted OctahedralDistorted Pentagonal Bipyramidal, Hexa-coordination[3][4][5]
Coordination Number Typically 5Typically 6 or 7[1][2]
Bond Lengths (M-O) Generally shorterGenerally longer[4]
Bond Lengths (M-N) Generally shorterGenerally longer[4]

Note: The specific bond lengths and angles are highly dependent on the full composition of the complex, including any auxiliary ligands and solvent molecules.

Thermal Stability: The Impact of the Metal Ion

The thermal stability of metal-organic frameworks is a critical parameter for their potential applications. Thermogravimetric analysis (TGA) of zinc and cadmium carboxylate compounds generally indicates that the decomposition temperature is influenced by the metal-oxygen bond strength.

In general, zinc compounds are known to exhibit high thermal stability. For example, zinc oxide (ZnO), a common decomposition product, is stable to over 900°C.[6][7] The thermal decomposition of cadmium carboxylates, on the other hand, often occurs at lower temperatures and can proceed through different pathways depending on the atmosphere, leading to the formation of cadmium oxide (CdO), metallic cadmium, or cadmium carbonate.[8]

Experimental Protocols

The synthesis and characterization of these metal-organic frameworks typically follow established laboratory procedures.

Synthesis of Metal-Organic Frameworks

A representative hydrothermal synthesis involves the following steps:

  • A mixture of the metal salt (e.g., Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O), 5-nitroisophthalic acid, and an auxiliary ligand (if any) is dissolved in a solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or dimethylformamide.

  • The solution is sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 120-180°C) for a period of several days.

  • After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and air-dried.

Characterization Techniques
  • Single-Crystal X-ray Diffraction: This is the primary technique used to determine the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and coordination geometries.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the compounds. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature. This data reveals the decomposition temperatures and the nature of the decomposition products.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the compounds and to confirm the coordination of the 5-nitroisophthalate ligand to the metal center.

Structural Relationship Diagram

The following diagram illustrates a generalized comparison of the structural features of zinc and cadmium 5-nitroisophthalate complexes.

G Structural Comparison: Zn vs. Cd 5-Nitroisophthalate Complexes cluster_0 Metal Ion Properties cluster_1 Resulting Structural Features Zn(II) Zn(II) Smaller Ionic Radius Smaller Ionic Radius Zn(II)->Smaller Ionic Radius Complex Clusters (e.g., Tetranuclear) Complex Clusters (e.g., Tetranuclear) Zn(II)->Complex Clusters (e.g., Tetranuclear) Favors Cd(II) Cd(II) Larger Ionic Radius Larger Ionic Radius Cd(II)->Larger Ionic Radius Simpler Chains (e.g., 1D) Simpler Chains (e.g., 1D) Cd(II)->Simpler Chains (e.g., 1D) Often forms Lower Coordination Number (e.g., 5) Lower Coordination Number (e.g., 5) Smaller Ionic Radius->Lower Coordination Number (e.g., 5) Leads to Shorter M-L Bonds Shorter M-L Bonds Smaller Ionic Radius->Shorter M-L Bonds Results in Higher Coordination Number (e.g., 6, 7) Higher Coordination Number (e.g., 6, 7) Larger Ionic Radius->Higher Coordination Number (e.g., 6, 7) Allows for Longer M-L Bonds Longer M-L Bonds Larger Ionic Radius->Longer M-L Bonds Results in

Caption: Comparative structural features of Zn(II) and Cd(II) complexes.

References

Evaluating the Reproducibility of Zinc 5-Nitroisophthalate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of metal-organic frameworks (MOFs) is a cornerstone of materials science, with applications ranging from gas storage to catalysis and drug delivery. Zinc 5-nitroisophthalate, a coordination polymer, holds promise in various fields due to the interplay of the zinc metal center and the functionalized organic linker. However, the reproducibility of its synthesis is a critical factor for its reliable application. This guide provides a comparative overview of potential synthesis methodologies for this compound, offering detailed experimental protocols and expected outcomes based on established synthesis strategies for similar zinc-based MOFs.

Comparative Synthesis Data

The following table summarizes the key parameters and expected outcomes for the proposed hydrothermal and solvothermal synthesis of this compound. This data is intended to serve as a baseline for researchers aiming to synthesize and characterize this material.

ParameterHydrothermal SynthesisSolvothermal Synthesis
Zinc Source Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
Organic Linker 5-Nitroisophthalic Acid (H₂nip)5-Nitroisophthalic Acid (H₂nip)
Solvent Deionized WaterN,N-Dimethylformamide (DMF)
Temperature 120 - 180 °C100 - 150 °C
Reaction Time 24 - 72 hours12 - 48 hours
Molar Ratio (Metal:Linker) 1:1 to 2:11:1 to 2:1
Expected Yield 60 - 80%70 - 90%
Product Morphology Crystalline powder, potentially microcrystalsCrystalline powder, often with well-defined crystals
Key Characterization Powder X-ray Diffraction (PXRD), Infrared Spectroscopy (IR), Thermogravimetric Analysis (TGA)Powder X-ray Diffraction (PXRD), Infrared Spectroscopy (IR), Thermogravimetric Analysis (TGA), Single-Crystal X-ray Diffraction (if single crystals are obtained)

Experimental Protocols

Below are detailed, hypothetical protocols for the synthesis of this compound via hydrothermal and solvothermal methods. These protocols are based on established procedures for similar zinc-based metal-organic frameworks.

Method 1: Hydrothermal Synthesis

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Nitroisophthalic Acid (H₂nip)

  • Deionized Water

Procedure:

  • In a typical synthesis, dissolve 1 mmol of Zinc Nitrate Hexahydrate and 1 mmol of 5-Nitroisophthalic Acid in 20 mL of deionized water in a 50 mL beaker with stirring.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 150 °C for 48 hours.

  • After the reaction, allow the autoclave to cool to room temperature naturally.

  • Collect the resulting white crystalline product by filtration.

  • Wash the product with deionized water (3 x 10 mL) and ethanol (B145695) (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the final product in an oven at 80 °C for 12 hours.

Method 2: Solvothermal Synthesis

Materials:

  • Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

  • 5-Nitroisophthalic Acid (H₂nip)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve 1 mmol of Zinc Acetate Dihydrate and 1 mmol of 5-Nitroisophthalic Acid in 20 mL of N,N-Dimethylformamide (DMF) in a 50 mL beaker with stirring until a homogeneous solution is formed.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 24 hours.

  • After the synthesis, allow the autoclave to cool down slowly to room temperature.

  • Filter the colorless, crystalline product.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 100 °C for 8 hours.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the synthesis parameters.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_characterization Characterization Reactant Mixing Reactant Mixing Solvent Addition Solvent Addition Reactant Mixing->Solvent Addition Autoclave Sealing Autoclave Sealing Solvent Addition->Autoclave Sealing Heating Heating Autoclave Sealing->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PXRD PXRD Drying->PXRD IR IR Drying->IR TGA TGA Drying->TGA

Caption: General workflow for the synthesis and characterization of this compound.

logical_relationship Synthesis Method Synthesis Method Reactants Reactants Synthesis Method->Reactants Solvent Solvent Synthesis Method->Solvent Temperature Temperature Synthesis Method->Temperature Time Time Synthesis Method->Time Product Properties Product Properties Reactants->Product Properties Solvent->Product Properties Temperature->Product Properties Time->Product Properties Yield Yield Product Properties->Yield Purity Purity Product Properties->Purity Crystallinity Crystallinity Product Properties->Crystallinity

Caption: Logical relationship of synthesis parameters influencing product properties.

A Comparative Guide to the Gas Sorption Capacity of Zinc-Based Metal-Organic Frameworks: Benchmarking Zinc 5-nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gas sorption capacities of prominent zinc-based Metal-Organic Frameworks (MOFs). While direct experimental data for a porous MOF based on Zinc 5-nitroisophthalate is not extensively reported in the literature, this document serves as a benchmark by comparing well-characterized zinc MOFs. The inclusion of the 5-nitroisophthalate linker is prospective, with its potential performance evaluated based on the established influence of nitro-functionalization on gas sorption properties in isoreticular frameworks.

Comparative Analysis of Structural and Gas Sorption Properties

The following tables summarize the key structural features and reported gas sorption capacities of selected benchmark zinc-based MOFs. The properties for a hypothetical this compound MOF, isoreticular to MOF-5 (often termed IRMOF-1), are projected based on the known effects of linker functionalization. The nitro group, being electron-withdrawing, is expected to enhance interactions with polarizable gas molecules like carbon dioxide.

Table 1: Comparison of Structural Properties of Selected Zinc-Based MOFs

Metal-Organic Framework (MOF)Linker MoleculeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
This compound (Hypothetical) 5-Nitroisophthalic acid~2500-3000 (estimated)~0.9-1.2 (estimated)~10-12 (estimated)
MOF-5 (IRMOF-1) Terephthalic acid2500-38001.0-1.412.9
MOF-74 (Zn) 2,5-Dihydroxyterephthalic acid1000-17000.6-0.811
ZIF-8 2-Methylimidazole1300-18000.6-0.711.6 (pore), 3.4 (aperture)

Table 2: Comparative Gas Sorption Capacities of Selected Zinc-Based MOFs

GasConditions (Temperature, Pressure)This compound (Expected, mmol/g)MOF-5 (mmol/g)MOF-74 (Zn) (mmol/g)ZIF-8 (mmol/g)
CO₂ 298 K, 1 bar2.5 - 3.5~2.0~4.6~1.3
298 K, 10 bar10 - 15~10.5~8.0~4.5
H₂ 77 K, 1 bar1.0 - 1.5 wt%~1.3 wt%~1.2 wt%~0.3 wt%
CH₄ 298 K, 35 bar150 - 180 cm³(STP)/cm³~155 cm³(STP)/cm³~130 cm³(STP)/cm³~140 cm³(STP)/cm³

Experimental Protocols

Detailed methodologies for the synthesis and gas sorption analysis of zinc-based MOFs are crucial for reproducible research and accurate comparisons.

Synthesis of MOF-5 (a Benchmark Zinc-Based MOF)

Materials:

Procedure:

  • In a glass vial, dissolve 0.375 g of Zn(NO₃)₂·6H₂O and 0.125 g of H₂BDC in 25 mL of DMF.

  • Seal the vial and heat it in an oven at 105°C for 24 hours.

  • After cooling to room temperature, colorless crystals of MOF-5 will have formed.

  • Decant the DMF solution and wash the crystals with fresh DMF three times.

  • To activate the MOF, the guest DMF molecules within the pores must be removed. This is achieved by immersing the crystals in a volatile solvent like chloroform for 72 hours, during which the chloroform is replaced every 24 hours.

  • After solvent exchange, the crystals are filtered and heated under a dynamic vacuum at 120°C for 12 hours to yield the fully activated, porous MOF-5.

Volumetric Gas Sorption Measurement

Instrumentation:

  • A volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020).

  • High-purity adsorbate gases (CO₂, H₂, CH₄, N₂).

  • Helium gas for free-space determination.

Procedure:

  • Sample Preparation: A known mass (typically 100-200 mg) of the activated MOF is loaded into a sample tube.

  • Degassing: The sample is further degassed in the analyzer's degas port under vacuum (e.g., at 120°C) to remove any residual solvent or adsorbed atmospheric gases.

  • Free-Space Measurement: The "cold" and "warm" free space of the sample tube is determined using helium, which does not adsorb at the analysis temperature.

  • Isotherm Measurement:

    • The sample tube is placed in a temperature-controlled dewar (e.g., liquid nitrogen for 77 K, a cryocooler or water bath for other temperatures).

    • Small, known amounts of the adsorbate gas are dosed into the sample tube.

    • The pressure is allowed to equilibrate after each dose, and the amount of gas adsorbed is calculated from the pressure change and the known free space.

    • This process is repeated at increasing pressures to generate the adsorption isotherm, and then at decreasing pressures to generate the desorption isotherm.

  • Data Analysis: The collected data is used to calculate the surface area (using the Brunauer-Emmett-Teller (BET) method from the N₂ isotherm at 77 K), pore volume, and pore size distribution.

Visualizations

Workflow for Benchmarking MOF Gas Sorption Capacity

Workflow for Benchmarking MOF Gas Sorption Capacity cluster_synthesis Material Synthesis & Activation cluster_characterization Structural Characterization cluster_sorption Gas Sorption Analysis cluster_comparison Comparative Benchmarking synthesis Synthesize Target MOF (e.g., this compound) activation Activate MOF (Solvent Exchange & Vacuum) synthesis->activation pxrd Powder X-Ray Diffraction (Phase Purity & Crystallinity) activation->pxrd tga Thermogravimetric Analysis (Thermal Stability) activation->tga n2_sorption N₂ Sorption at 77 K (BET Surface Area, Pore Volume) activation->n2_sorption gas_sorption Gas Sorption Isotherms (CO₂, H₂, CH₄ at various T, P) n2_sorption->gas_sorption data_table Tabulate Data (Compare with Benchmark MOFs) gas_sorption->data_table performance_analysis Analyze Performance (Influence of Structure & Functionality) data_table->performance_analysis

Caption: A logical workflow for the synthesis, characterization, and benchmarking of a new MOF's gas sorption performance.

Host-Guest Interactions in a Functionalized MOF

Host-Guest Interactions in a Functionalized MOF cluster_mof MOF Pore Environment cluster_gas Adsorbate Gas metal_cluster Zinc Cluster (Primary Adsorption Site) linker Organic Linker (5-Nitroisophthalate) linker->metal_cluster functional_group Nitro Group (-NO₂) (Enhances Polarity) functional_group->linker co2 CO₂ Molecule co2->metal_cluster Coordination co2->functional_group Dipole-Quadrupole Interaction

Caption: Simplified representation of interactions between a CO₂ molecule and a functionalized MOF, such as this compound.

A Comparative Guide to the Thermal Stability of Nitro-Substituted vs. Non-Substituted Zinc Isophthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative thermal analysis of nitro-substituted and non-substituted zinc isophthalates. The inclusion of functional groups, such as the nitro group (-NO₂), into the organic linkers of metal-organic frameworks (MOFs) can significantly alter their physicochemical properties, including thermal stability. Understanding these differences is crucial for the development of robust materials for applications in catalysis, gas storage, and drug delivery, where thermal stress is a critical factor.

Executive Summary

The introduction of a nitro group to the isophthalate (B1238265) ligand in zinc-based coordination polymers generally leads to a decrease in thermal stability compared to the non-substituted counterpart. This is attributed to the electron-withdrawing nature of the nitro group, which can weaken the coordination bonds between the zinc metal centers and the carboxylate groups of the ligand. Additionally, the nitro group itself can be a site for earlier thermal decomposition.

This guide presents a synthesis of available data on the thermal decomposition of zinc isophthalate and its nitro-substituted analogues. While a direct, side-by-side comparative study is not extensively documented in publicly available literature, this guide collates and contrasts data from various sources to provide a comprehensive overview.

Data Presentation: A Comparative Overview

The following tables summarize the key thermal decomposition parameters for non-substituted and a representative nitro-substituted zinc isophthalate, based on available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.

Table 1: Thermogravimetric Analysis (TGA) Data for Zinc Isophthalates

CompoundDecomposition StepTemperature Range (°C)Mass Loss (%)Final Residue (%)Atmosphere
Zinc Isophthalate Dehydration~100 - 150Varies (loss of coordinated water)-Inert/Air
Ligand Decomposition~350 - 500~50-60~25-30 (as ZnO)Inert/Air
Zinc 5-Nitroisophthalate Ligand Decomposition~300 - 450~60-70~20-25 (as ZnO)Inert/Air

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and the specific crystalline structure (e.g., hydration state).

Table 2: Differential Scanning calorimetry (DSC) Data for Zinc Isophthalates

CompoundThermal EventPeak Temperature (°C)Enthalpy Change (ΔH)Atmosphere
Zinc Isophthalate Endotherm (Dehydration)~120 - 150-Inert/Air
Exotherm (Decomposition)~400 - 480-Air
This compound Exotherm (Decomposition)~350 - 430-Air

Note: Enthalpy change data is often not reported and can vary significantly with experimental conditions.

Experimental Protocols

The data presented in this guide is typically obtained through the following standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravravimetric analyzer equipped with a high-precision microbalance, a furnace with programmable temperature control, and a gas delivery system.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The crucible is placed on the TGA balance, and the furnace is sealed.

  • Atmosphere Control: The system is purged with a desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min) to establish and maintain the desired environment.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak temperatures of decomposition, the percentage mass loss for each decomposition step, and the percentage of the final residue. The derivative of the TGA curve (DTG curve) is often used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Instrumentation: A differential scanning calorimeter with a furnace, sample and reference holders, and temperature sensors.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere Control: A purge gas (e.g., nitrogen or air) is passed through the cell at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate that matches the TGA experiment.

  • Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • Data Analysis: The DSC curve is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events such as melting, crystallization, and decomposition. The peak temperature and the area under the peak (which corresponds to the enthalpy change) are determined.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the comparative analysis and a typical experimental workflow.

G Comparative Analysis Logic cluster_compounds Compounds cluster_properties Thermal Properties cluster_factors Influencing Factors Zinc Isophthalate Zinc Isophthalate Thermal Stability Thermal Stability Zinc Isophthalate->Thermal Stability Higher Nitro-Substituted Zinc Isophthalate Nitro-Substituted Zinc Isophthalate Nitro-Substituted Zinc Isophthalate->Thermal Stability Lower Functional Group Functional Group Nitro-Substituted Zinc Isophthalate->Functional Group contains -NO2 Decomposition Temperature Decomposition Temperature Thermal Stability->Decomposition Temperature Decomposition Pathway Decomposition Pathway Decomposition Temperature->Decomposition Pathway Coordination Bond Strength Coordination Bond Strength Functional Group->Coordination Bond Strength Coordination Bond Strength->Thermal Stability

Caption: Logical flow of the comparative thermal analysis.

G Experimental Workflow for Thermal Analysis Sample Preparation Sample Preparation TGA Analysis TGA Analysis Sample Preparation->TGA Analysis DSC Analysis DSC Analysis Sample Preparation->DSC Analysis Data Acquisition Data Acquisition TGA Analysis->Data Acquisition DSC Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Comparative Assessment Comparative Assessment Data Analysis->Comparative Assessment

Caption: General experimental workflow for TGA and DSC.

Discussion of Findings

The available data indicates that the non-substituted zinc isophthalate framework remains stable up to approximately 350 °C, after which the organic linker begins to decompose. The decomposition of zinc isophthalate typically proceeds in two main stages: an initial loss of any coordinated water molecules, followed by the breakdown of the isophthalate ligand at higher temperatures, ultimately yielding zinc oxide as the final residue.[1]

For nitro-substituted zinc isophthalates, while specific data is limited, the introduction of the electron-withdrawing nitro group is expected to lower the overall thermal stability. This is because the nitro group can destabilize the aromatic ring and the carboxylate groups, weakening the coordination bonds with the zinc ions. This leads to a lower decomposition temperature. The decomposition process is also anticipated to be more complex due to the energetic nature of the nitro group, which may lead to a more rapid and exothermic decomposition.

The final residue for both compounds is expected to be zinc oxide, although the percentage of the residue may differ slightly due to the different molecular weights of the organic linkers.

Conclusion

References

Safety Operating Guide

Safe Disposal of Zinc 5-Nitroisophthalate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Zinc 5-nitroisophthalate, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves that comply with EU Directive 89/686/EEC and the standard EN 374, tightly fitting safety goggles, and fire/flame resistant, impervious clothing.[1] Avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire from electrostatic discharge.[1] In case of accidental contact, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Quantitative Data Summary

The following table summarizes key quantitative and identifying information for this compound.

PropertyValueSource
Molecular Formula C8H3NO6Zn[1][2]
Molecular Weight 274.50 g/mol [1][3]
CAS Number 60580-61-2[1][2]
EINECS Number 262-309-9[1]
MAK Exposure Limit (for inorganic Zn compounds) 0.1 mg/m³ (respirable), 2 mg/m³ (inhalable)[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable laws and regulations. The primary methods of disposal are through a licensed chemical destruction facility or by controlled incineration.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in suitable, closed, and clearly labeled containers.[1][5]
  • Store the waste containers in a designated, secure area away from incompatible materials.
  • Do not contaminate water, foodstuffs, feed, or seed with the waste.[1]

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]
  • Remove all sources of ignition and use spark-proof tools for cleanup.[1]
  • Collect the spilled material and place it in a suitable container for disposal.[1]
  • Avoid allowing the chemical to enter drains or sewer systems.[1] Any collected spillage should be disposed of promptly.[1]

3. Final Disposal:

  • The recommended method for disposal is to send the material to a licensed chemical destruction plant.[1]
  • Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal method.[1]
  • It is imperative to avoid releasing this compound into the environment as it is very toxic to aquatic life with long-lasting effects.[1][3]

4. Container Decontamination and Disposal:

  • Empty containers can be triple-rinsed (or the equivalent).[1]
  • The rinsed containers can then be offered for recycling or reconditioning.[1]
  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Collect Waste in Labeled, Closed Containers B->C D Store in Designated Secure Area C->D E Spill Occurs? D->E F Contain Spill & Clean with Spark-Proof Tools E->F Yes G Transport to Licensed Disposal Facility E->G No F->C H Disposal Method G->H I Licensed Chemical Destruction Plant H->I Option 1 J Controlled Incineration with Flue Gas Scrubbing H->J Option 2 K Decontaminate Containers (Triple Rinse) I->K J->K L Recycle/Recondition or Landfill (Punctured) K->L M End L->M

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Zinc 5-nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Zinc 5-nitroisophthalate. It includes detailed operational protocols and disposal plans to ensure laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 60580-61-2

  • Molecular Formula: C8H3NO6Zn[1][2]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Eye Irritation: Causes serious eye irritation[3][4].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1][3][5].

  • Inhalation Hazard: Dust may cause irritation[6].

GHS Hazard Statements:

  • H319: Causes serious eye irritation[3][4].

  • H400: Very toxic to aquatic life[1][3].

  • H411: Toxic to aquatic life with long lasting effects[1].

  • H410: Very toxic to aquatic life with long lasting effects[3][5].

Signal Word: Warning[1][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for splash-prone activities.[7][8][9]To prevent eye contact and serious eye irritation.[3][4]
Hand Protection Chemical-resistant, impervious gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Gloves must be inspected prior to use.[1]To prevent skin contact and potential irritation.[1]
Body Protection Fire/flame resistant and impervious clothing.[1] A long-sleeved laboratory coat or protective work clothing.To minimize skin exposure.[10]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Use in a well-ventilated area is crucial.[1]To prevent inhalation of dust, which can cause respiratory irritation.[6]

Operational and Handling Protocols

Safe Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1][11][12]

  • Avoid the formation of dust and aerosols.[1][11]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Wash hands thoroughly after handling.[10][13]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuff containers and incompatible materials.[1][13]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Special Hazards: Ambient fire may liberate hazardous vapors.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][5]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment, including chemical-impermeable gloves. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[1][5]

  • Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers. Use spark-proof tools and explosion-proof equipment.[1]

Disposal Plan

  • Waste Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Container Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][5]

  • Environmental Considerations: Avoid release to the environment.[1][5] Collect any spillage.[1][5]

Workflow for Handling this compound

G Safe Handling Workflow for this compound A Preparation & PPE B Handling & Operation A->B Proceed with caution C Storage B->C Store properly after use D Emergency Response B->D In case of emergency G Waste Collection B->G Collect waste during operation E Spill & Leak D->E Accidental Release F First Aid D->F Personal Exposure H Disposal G->H Follow disposal protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.